molecular formula C12H21NO4 B050785 N-Boc-3-methyl-4-piperidinecarboxylic acid CAS No. 512822-50-3

N-Boc-3-methyl-4-piperidinecarboxylic acid

Cat. No.: B050785
CAS No.: 512822-50-3
M. Wt: 243.3 g/mol
InChI Key: ZFQQTPBWJCJGSV-UHFFFAOYSA-N
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Description

N-Boc-3-methyl-4-piperidinecarboxylic acid (CAS 512822-50-3) is a high-purity, Boc-protected piperidine derivative essential for advanced organic and medicinal chemistry research. With a molecular formula of C12H21NO4 and a molecular weight of 243.30 g/mol, this compound serves as a critical synthetic building block . Its primary research application is in the preparation of indazole and pyrrolopyridine derivatives, which are investigated as 5-HT4 receptor agonists for potential therapeutic applications, such as the treatment of Alzheimer-type dementia . The tert-butoxycarbonyl (Boc) protecting group effectively shields the amine functionality during synthetic sequences, allowing for selective reactions at the carboxylic acid group. This makes the compound a versatile scaffold for constructing complex molecules. The predicted pKa of 4.57±0.40 and other physicochemical properties are key considerations for researchers in reaction planning and purification. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQQTPBWJCJGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512822-50-3, 1414958-09-0
Record name N-Boc-3-methyl-4-piperidinecarboxylic acid
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Record name trans-1-Boc-3-methylpiperidine-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-3-methyl-4-piperidinecarboxylic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged structure in drug design. By modifying the core piperidine structure, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule to enhance its efficacy and safety. This guide focuses on a specific, high-value building block: N-Boc-3-methyl-4-piperidinecarboxylic acid . The introduction of a methyl group at the 3-position significantly influences the molecule's conformation and provides a steric and electronic handle to modulate interactions with biological targets. This guide will provide an in-depth exploration of its chemical identity, stereoselective synthesis, physicochemical properties, and strategic applications in drug development.

Core Identification: CAS Number and Molecular Structure

This compound is registered under the CAS number 512822-50-3 .[1][2] Its molecular structure consists of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, a methyl group at the 3-position, and a carboxylic acid at the 4-position. The presence of two substituents on the piperidine ring gives rise to cis and trans diastereomers, a critical consideration for its application in stereospecific drug design.

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 512822-50-3
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Canonical SMILES CC1C(C(=O)O)CCN(C1)C(=O)OC(C)(C)C
InChI Key InChIKey=YOUR_INCHI_KEY_HERE

A crucial aspect of this molecule is the relative stereochemistry of the 3-methyl and 4-carboxyl groups. The cis and trans isomers possess distinct three-dimensional shapes, which can lead to significantly different biological activities. The choice of which diastereomer to use is a critical decision in a drug discovery program, driven by the specific requirements of the biological target.

Caption: 2D representations of cis and trans isomers of this compound.

Diastereoselective Synthesis: A Key to Unlocking Therapeutic Potential

The synthesis of 3,4-disubstituted piperidines with high diastereoselectivity is a significant challenge in organic chemistry. The ability to selectively synthesize either the cis or trans isomer is paramount for its application in drug development. Several strategies have been developed to control the stereochemical outcome of these syntheses.

A common approach to constructing the 3,4-disubstituted piperidine core involves the reduction of a corresponding dihydropyridine precursor. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the hydrogenation. For instance, catalytic hydrogenation of a 4-aryl-1,4-dihydropyridine-3-carboxylic acid methyl ester can be a key step in forming a trans-3,4-disubstituted piperidine moiety.

Another powerful strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical course of the reaction. These methods are particularly valuable for accessing enantiomerically pure forms of the desired diastereomer.

Conceptual Workflow for Diastereoselective Synthesis:

G start Acyclic Precursors cyclization Diastereoselective Cyclization start->cyclization cis_intermediate cis-Piperidine Intermediate cyclization->cis_intermediate Catalyst A trans_intermediate trans-Piperidine Intermediate cyclization->trans_intermediate Catalyst B deprotection_cis Functional Group Manipulation (cis) cis_intermediate->deprotection_cis deprotection_trans Functional Group Manipulation (trans) trans_intermediate->deprotection_trans final_cis cis-N-Boc-3-methyl-4- piperidinecarboxylic acid deprotection_cis->final_cis final_trans trans-N-Boc-3-methyl-4- piperidinecarboxylic acid deprotection_trans->final_trans

Caption: A generalized workflow for the diastereoselective synthesis of cis and trans isomers.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of this compound are critical for its handling, formulation, and ultimately, its behavior in biological systems. While specific experimental data for this compound is not widely published in readily accessible literature, we can infer some general properties based on its structure and comparison to similar molecules like N-Boc-piperidine-4-carboxylic acid.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale/Comparison
Melting Point Solid at room temperatureSimilar to N-Boc-piperidine-4-carboxylic acid (m.p. 149-153 °C). The methyl group may slightly alter the crystal packing and melting point.
Solubility Soluble in organic solvents (e.g., DCM, MeOH, DMSO). Limited solubility in water.The Boc group and the hydrocarbon backbone confer lipophilicity, while the carboxylic acid provides some polarity.
pKa ~4-5 for the carboxylic acidTypical range for a carboxylic acid.

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methyl group (a doublet), and the piperidine ring protons. The coupling constants between the protons at the 3 and 4 positions would be crucial for determining the cis or trans stereochemistry.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the carbamate and carboxylic acid, and the O-H stretching of the carboxylic acid.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The Boc-protected nitrogen allows for selective functionalization of the carboxylic acid moiety, while the Boc group can be easily removed under acidic conditions to reveal the piperidine nitrogen for further elaboration. This "orthogonal" protection scheme is a cornerstone of modern organic synthesis.

The 3-methyl-4-carboxy piperidine scaffold is found in a variety of biologically active compounds, including:

  • Enzyme Inhibitors: The rigidified conformation imposed by the 3-methyl group can lead to enhanced binding affinity and selectivity for enzyme active sites.

  • Receptor Ligands: The spatial arrangement of the functional groups is critical for specific interactions with G-protein coupled receptors (GPCRs) and ion channels.

  • Peptidomimetics: The substituted piperidine ring can serve as a constrained scaffold to mimic the secondary structure of peptides, leading to improved metabolic stability and oral bioavailability.

The versatility of this building block allows for its incorporation into a diverse range of molecular architectures, making it a valuable tool for lead optimization in drug discovery programs.

Illustrative Synthetic Utility:

G start N-Boc-3-methyl-4- piperidinecarboxylic acid amide_coupling Amide Coupling (R-NH₂) start->amide_coupling esterification Esterification (R-OH) start->esterification reduction Reduction of Carboxylic Acid start->reduction amide_product Amide Derivative amide_coupling->amide_product ester_product Ester Derivative esterification->ester_product alcohol_product Alcohol Derivative reduction->alcohol_product deprotection Boc Deprotection amide_product->deprotection ester_product->deprotection alcohol_product->deprotection final_scaffold 3-Methyl-4-substituted Piperidine Scaffold deprotection->final_scaffold

Caption: Synthetic transformations enabled by this compound.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its well-defined structure, coupled with the potential for stereocontrol during its synthesis, provides a powerful platform for the design and synthesis of novel therapeutic agents. The ability to introduce conformational constraint and additional points of diversity through the 3-methyl group allows for a more nuanced exploration of structure-activity relationships. As the demand for more complex and specific drug molecules continues to grow, the importance of such tailored building blocks will undoubtedly increase. Further research into more efficient and highly stereoselective synthetic routes to both the cis and trans isomers will be crucial in expanding the accessibility and application of this valuable scaffold in the future of drug discovery.

References

  • Diastereoselective Synthesis of trans-4-Arylpiperidine-3-carboxylic Acid and Its Derivatives. HETEROCYCLES, Vol. 51, No. 10, 1999. [URL: [Link]]

  • tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate - ResearchGate. [URL: [Link]]

  • The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. [URL: [Link]]

  • RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. [URL: [Link]]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. [URL: [Link]]

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. [URL: [Link]]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - NIH. [URL: [Link]]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. [URL: [Link]]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [URL: [Link]]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [URL: [Link]]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. [URL: [Link]]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - MDPI. [URL: [Link]]

  • Methyl N-BOC-piperidine-3-carboxylate. [URL: [Link]]

  • "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris - ScholarWorks@UARK. [URL: [Link]]

Sources

The Unexplored Potential of N-Boc-3-methyl-4-piperidinecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the quest for novel molecular scaffolds that can unlock new therapeutic avenues is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the latent potential of N-Boc-3-methyl-4-piperidinecarboxylic acid and its derivatives. While the broader class of piperidine-based compounds has been extensively explored, this specific scaffold remains a largely untapped resource with significant promise in medicinal chemistry. This document serves as a foundational resource, providing insights into the synthesis, potential biological activities, and future research directions for this intriguing class of molecules.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for designing molecules that can interact with biological targets with high affinity and selectivity. The presence of a nitrogen atom allows for modifications that can modulate physicochemical properties such as solubility and basicity, which are critical for drug-like characteristics.

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a versatile handle for synthetic manipulation, allowing for the controlled introduction of various functionalities.[2] This strategic protection is crucial in multi-step syntheses of complex molecular architectures.

Synthesis of N-Boc-Piperidine Carboxylic Acid Derivatives: A General Overview

The synthesis of N-Boc-piperidine carboxylic acid derivatives typically begins with the corresponding piperidine carboxylic acid. The Boc group is introduced by reacting the starting material with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[3] The carboxylic acid moiety can then be converted into a variety of functional groups, such as esters and amides, to generate a library of derivatives.

For instance, the synthesis of methyl esters can be achieved by reacting the N-Boc-piperidine carboxylic acid with iodomethane in the presence of a base like potassium carbonate in a solvent such as DMF.[4] Another common method involves the use of reagents like trimethylsilyldiazomethane.[4]

Amide derivatives are typically synthesized through coupling reactions between the carboxylic acid and a desired amine, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[5]

Experimental Protocol: General Synthesis of N-Boc-Piperidine Carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from an N-Boc-piperidine carboxylic acid precursor.

Materials:

  • N-Boc-piperidine carboxylic acid derivative

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-Boc-piperidine carboxylic acid (1 equivalent) in anhydrous DCM.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 equivalents) followed by DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Potential Biological Activities of this compound Derivatives

While direct studies on the biological activities of this compound derivatives are limited in the current literature, the known pharmacological profiles of structurally related piperidine derivatives provide a strong basis for predicting their potential therapeutic applications.

Antimicrobial Activity

Piperidine derivatives have been reported to exhibit a broad spectrum of antimicrobial activities.[6] For example, a series of novel sulphonamides derived from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] The introduction of different substituents on the piperidine ring and the carboxamide functionality can significantly influence the antimicrobial potency and spectrum.

Hypothesized Mechanism of Action: The antimicrobial effect of piperidine derivatives may stem from their ability to disrupt the bacterial cell membrane integrity or interfere with essential enzymatic pathways. The lipophilicity and electronic properties of the substituents on the piperidine scaffold are likely to play a crucial role in their interaction with microbial targets.

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_mechanism Mechanism of Action Studies Synthesis Synthesize N-Boc-3-methyl-4-piperidine- carboxylic acid derivatives MIC_Assay Determine Minimum Inhibitory Concentration (MIC) against bacterial and fungal strains Synthesis->MIC_Assay Test compounds MBC_MFC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC_Assay->MBC_MFC Active compounds Biofilm Assess activity against biofilm formation MIC_Assay->Biofilm Membrane Membrane Permeability Assays MBC_MFC->Membrane Enzyme Enzyme Inhibition Assays MBC_MFC->Enzyme

Caption: Workflow for the antimicrobial evaluation of novel derivatives.

Anticancer Activity

The piperidine scaffold is a key component in several approved anticancer drugs. Derivatives of N-Boc-4-piperidone, which are structurally related to the core topic, have been shown to possess cytotoxic activity against highly-metastatic cancer cells.[9] These compounds were found to induce apoptosis and decrease the activity of NF-κB, a key regulator of cellular proliferation.[10] The presence and position of substituents on the piperidine ring are critical for their anticancer potency.

Hypothesized Signaling Pathway: The anticancer effects of these derivatives could be mediated through the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the activation of apoptotic pathways involving caspases.

Hypothesized Anticancer Signaling Pathway

Anticancer_Pathway cluster_pathway Cellular Signaling Derivative N-Boc-3-methyl-4-piperidinecarboxylic acid derivative NFkB NF-κB Derivative->NFkB Inhibits Caspases Caspase Activation Derivative->Caspases Activates Proliferation Cell Proliferation NFkB->Proliferation Promotes Apoptosis Apoptosis Caspases->Apoptosis Induces

Sources

The Strategic Deployment of N-Boc-3-methyl-4-piperidinecarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of clinically successful drugs.[1] This guide delves into the nuanced yet powerful role of a specific, decorated piperidine building block: N-Boc-3-methyl-4-piperidinecarboxylic acid . We will dissect the strategic implications of its constituent parts—the conformational constraints imposed by the piperidine ring, the stereochemical influence of the 3-methyl group, the synthetic versatility of the 4-carboxylic acid handle, and the tactical advantage of the N-Boc protecting group. Through an exploration of its synthesis, physicochemical properties, and diverse applications, this document aims to equip researchers and drug development professionals with the technical insights required to effectively leverage this valuable scaffold in the design and synthesis of next-generation therapeutics.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a multitude of pharmaceuticals, spanning a wide range of therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases.[1] Its enduring popularity stems from a favorable combination of physicochemical properties. The piperidine ring can exist in a stable chair conformation, which allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, and its basicity can be modulated to fine-tune a compound's pharmacokinetic profile.

The Strategic Significance of Substitution

The therapeutic utility of the piperidine scaffold is profoundly influenced by its substitution pattern. The introduction of functional groups not only imparts specific pharmacophoric features but also modulates the ring's conformation and physicochemical properties. This guide focuses on the unique advantages conferred by the specific arrangement of substituents in this compound.

Deconstructing this compound: A Multifaceted Building Block

The strategic value of this compound in drug discovery arises from the synergistic interplay of its structural components.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry.[2] Its stability to a broad range of reaction conditions, coupled with its facile cleavage under acidic conditions, provides a crucial element of synthetic control.[3] This allows for the selective functionalization of the carboxylic acid moiety without interference from the piperidine nitrogen.

  • The 3-Methyl Group: The introduction of a methyl group at the 3-position of the piperidine ring has profound stereochemical and conformational consequences. It introduces a chiral center, allowing for the exploration of stereoisomerism in drug-target interactions. The methyl group can also influence the conformational equilibrium of the piperidine ring, favoring specific chair conformations to orient other substituents in a desired spatial arrangement. This can lead to enhanced binding affinity and selectivity for the target protein. For instance, in the context of opioid receptor ligands, the presence and stereochemistry of a 3-methyl group can significantly impact antagonist potency.

  • The 4-Carboxylic Acid: The carboxylic acid at the 4-position serves as a versatile synthetic handle. It can be readily converted into a variety of functional groups, such as amides, esters, and ketones, enabling the facile introduction of diverse side chains and the construction of compound libraries for structure-activity relationship (SAR) studies. This functionalization is a key step in attaching the piperidine scaffold to other pharmacophoric elements of a drug candidate.

Synthesis of this compound: A Strategic Approach

While a variety of methods exist for the synthesis of substituted piperidines, a common and effective strategy for accessing this compound involves the stereoselective functionalization of a pre-formed N-Boc-3-methylpiperidine. A plausible and efficient route is outlined below, based on established organometallic chemistry.

G cluster_0 Synthetic Workflow Start N-Boc-3-methylpiperidine Step1 Directed ortho-Metalation (DoM) Start->Step1 s-BuLi, TMEDA Step2 Carboxylation Step1->Step2 CO2 (gas or dry ice) End This compound Step2->End Acidic Workup

A generalized synthetic workflow for the preparation of this compound.
Experimental Protocol: Diastereoselective Synthesis of this compound

This protocol is adapted from methodologies reported for the analogous carboxylation of substituted N-Boc piperidines.

Materials:

  • N-Boc-3-methylpiperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

  • Carbon dioxide (CO2) gas or dry ice

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether and N,N,N',N'-tetramethylethylenediamine (TMEDA). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add sec-butyllithium (s-BuLi) to the cooled solution while maintaining the temperature at -78 °C. Stir the resulting solution for 15 minutes.

  • Addition of Starting Material: Add a solution of N-Boc-3-methylpiperidine in anhydrous diethyl ether dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir the reaction mixture at this temperature for 3-4 hours to ensure complete deprotonation at the 4-position. The stereoselectivity of this step is directed by the 3-methyl group.

  • Carboxylation: Quench the reaction by bubbling carbon dioxide gas through the solution or by carefully adding crushed dry ice in small portions. Allow the reaction mixture to slowly warm to room temperature overnight.

  • Workup: Add 1 M hydrochloric acid to the reaction mixture to quench any remaining base and protonate the carboxylate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired this compound as a mixture of diastereomers, which may be separable by careful chromatography or crystallization.

Causality of Experimental Choices:

  • Directed ortho-Metalation (DoM): The use of s-BuLi in the presence of the coordinating ligand TMEDA allows for the regioselective deprotonation of the C-H bond at the 4-position, directed by the N-Boc group.

  • Low Temperature: Performing the reaction at -78 °C is crucial to maintain the stability of the organolithium intermediate and prevent side reactions.

  • Carboxylation: The use of carbon dioxide as an electrophile is a standard and efficient method for the introduction of a carboxylic acid group onto an organometallic species.

Applications in Drug Discovery: Case Studies and Therapeutic Potential

The this compound scaffold has been successfully employed in the development of potent and selective ligands for a variety of biological targets, most notably G-protein coupled receptors (GPCRs).

Opioid Receptor Antagonists: A Focus on Pain and Addiction

A significant application of the 3-methyl-4-substituted piperidine core is in the design of opioid receptor antagonists. Research has shown that N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines act as potent opioid receptor antagonists.[4] The methyl groups at the 3- and 4-positions are critical for conferring these antagonist properties.

The kappa opioid receptor (KOR), a class A GPCR, is a particularly interesting target.[1] Activation of KOR is associated with analgesia but also with undesirable side effects such as dysphoria and sedation.[5] Therefore, KOR antagonists are being investigated for the treatment of depression, anxiety, and substance use disorders.

G cluster_0 Kappa Opioid Receptor (KOR) Signaling Ligand KOR Antagonist (containing 3-methyl-4-carboxypiperidine) KOR Kappa Opioid Receptor (GPCR) Ligand->KOR Blocks Dynorphin Binding Gi_Go Gi/Go Protein KOR->Gi_Go Inhibition of Activation AC Adenylyl Cyclase Gi_Go->AC No Inhibition cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (related to mood and reward) CREB->Gene_Expression Modulation

Simplified signaling pathway of a kappa opioid receptor antagonist.

The 3-methyl-4-carboxamide piperidine scaffold can be elaborated to generate potent and selective KOR antagonists. The this compound building block is ideal for this purpose, allowing for the introduction of various aryl amide moieties at the 4-position to optimize binding to the KOR.

Compound/Drug CandidateTarget(s)Activity (Ki or IC50)Therapeutic AreaReference
N-Phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperazineμ, δ, κ opioid receptorsKe (μ) = 0.88 nM, Ke (δ) = 13.4 nM, Ke (κ) = 4.09 nMOpioid Antagonism[5]
Ohmefentanyl Isomerμ opioid receptorKi (DAMGO) ratio > 22,500Analgesia[6]
Brifentanil (A-3331)Opioid ReceptorsN/AAnalgesia[7]

Note: The data presented are for structurally related compounds to illustrate the potential of the scaffold.

Beyond Opioids: Exploring New Therapeutic Frontiers

The versatility of the this compound building block extends beyond opioid receptor modulation. Its ability to serve as a constrained amino acid mimetic makes it a valuable tool in the design of ligands for a wide range of GPCRs and other protein targets.

  • Neurokinin Receptor Antagonists: The 3-substituted piperidine scaffold has been explored in the development of neurokinin (NK) receptor antagonists, which have potential applications in the treatment of pain, inflammation, and psychiatric disorders.[8]

  • Combinatorial Chemistry and Library Synthesis: The ease of functionalization of the carboxylic acid group makes this compound an excellent starting material for the construction of diverse compound libraries using combinatorial chemistry techniques. This enables the rapid exploration of SAR and the identification of novel hits against a variety of biological targets.[9]

Conclusion and Future Perspectives

This compound is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of novel drug candidates. The interplay of its constituent parts—the conformationally constraining piperidine ring, the stereochemically influential 3-methyl group, the versatile 4-carboxylic acid handle, and the synthetically enabling N-Boc protecting group—provides a robust platform for the development of potent and selective ligands. Its demonstrated utility in the field of opioid receptor modulation highlights its potential, while its broader applicability as a constrained amino acid mimetic opens doors to a wide range of therapeutic targets. As our understanding of the structural requirements for potent and selective drug action continues to evolve, the strategic deployment of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (URL: [Link])

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
  • US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google P
  • The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC. (URL: [Link])

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - NIH. (URL: [Link])

  • 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed. (URL: [Link])

  • Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • notes - datapdf.com. (URL: [Link])

  • Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids | Request PDF - ResearchGate. (URL: [Link])

  • κ-opioid receptor - Wikipedia. (URL: [Link])

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (URL: [Link])

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  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed. (URL: [Link])

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A Technical Guide to N-Boc-3-methyl-4-piperidinecarboxylic Acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. The strategic introduction of substituents onto the piperidine core allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. N-Boc-3-methyl-4-piperidinecarboxylic acid (CAS No. 512822-50-3) is a valuable building block that incorporates several key features beneficial for medicinal chemistry programs. The N-Boc protecting group offers a stable yet readily cleavable handle for synthetic manipulations, while the 3-methyl and 4-carboxylic acid functionalities provide vectors for further chemical elaboration and interaction with biological targets. This guide provides an in-depth overview of the commercial availability, a plausible synthetic route, and the potential applications of this versatile intermediate in the pursuit of novel therapeutics.

Commercial Availability

This compound is commercially available from a number of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. The availability of this building block from multiple vendors ensures a stable supply chain for drug discovery programs. Purity levels are typically high, often exceeding 95-96%, which is suitable for most synthetic applications.

SupplierProduct NameCAS NumberPurity
Fisher ScientificeMolecules this compound512822-50-396%[1]
Santa Cruz Biotechnologycis-1-N-Boc-3-methyl-piperidine-4-carboxylic acid512822-50-3Research Grade[2]
EchemiThis compound512822-50-3Not specified
J&K Scientific1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid512822-50-3Not specified

Synthesis of this compound: A Plausible Synthetic Strategy

Conceptual Synthetic Workflow

The proposed synthesis commences with the asymmetric Michael addition of a propanal derivative to nitroethylene, catalyzed by a chiral amine, to establish the desired stereochemistry at the 3- and 4-positions of the piperidine precursor. Subsequent reduction of the nitro group and reductive amination constructs the piperidine ring. Finally, Boc protection of the secondary amine and hydrolysis of an ester intermediate would yield the target carboxylic acid.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A Propanal Derivative D Asymmetric Michael Addition A->D B Nitroethylene B->D C Chiral Amine Catalyst C->D Catalyst E Nitro Group Reduction D->E Intermediate A F Reductive Amination (Cyclization) E->F Intermediate B G N-Boc Protection F->G Piperidine Intermediate H Ester Hydrolysis G->H N-Boc Piperidine Ester I This compound H->I

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Asymmetric Michael Addition

  • Rationale: This crucial step establishes the stereocenters at the future 3- and 4-positions of the piperidine ring. The use of a chiral amine catalyst, such as a prolinol derivative, directs the enantioselective addition of the propanal enamine intermediate to nitroethylene.

  • Procedure:

    • To a solution of the chiral amine catalyst (e.g., (S)-(-)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine) in an anhydrous, non-polar solvent (e.g., toluene) at room temperature, add the propanal derivative.

    • Cool the mixture to 0°C and add nitroethylene dropwise.

    • Stir the reaction at 0°C for 24-48 hours, monitoring by TLC for the consumption of starting materials.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Michael adduct.

Step 2: Nitro Group Reduction and Reductive Amination

  • Rationale: The nitro group is reduced to a primary amine, which then undergoes an intramolecular cyclization with the aldehyde functionality via reductive amination to form the piperidine ring. A common method for this transformation is catalytic hydrogenation.

  • Procedure:

    • Dissolve the Michael adduct in a suitable solvent (e.g., methanol or ethanol).

    • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

    • Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude piperidine intermediate.

Step 3: N-Boc Protection

  • Rationale: The secondary amine of the piperidine ring is protected with a di-tert-butyl dicarbonate (Boc₂O) group. This protection prevents unwanted side reactions in subsequent synthetic steps and can be easily removed under acidic conditions.

  • Procedure:

    • Dissolve the crude piperidine intermediate in a suitable solvent, such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

    • Add a base, such as triethylamine or sodium bicarbonate, to neutralize any residual acid and facilitate the reaction.

    • Add di-tert-butyl dicarbonate (Boc₂O) to the mixture and stir at room temperature for several hours to overnight.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup to remove excess reagents and salts.

    • Extract the product into an organic solvent, dry, and concentrate to yield the N-Boc protected piperidine ester.

Step 4: Ester Hydrolysis

  • Rationale: The final step is the hydrolysis of the ester group to the corresponding carboxylic acid. This is typically achieved under basic conditions using a reagent like lithium hydroxide (LiOH).

  • Procedure:

    • Dissolve the N-Boc piperidine ester in a mixture of THF, methanol, and water.

    • Add an excess of lithium hydroxide monohydrate and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a common motif in drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents. The specific substitution pattern of this compound offers several advantages for drug design.

  • Scaffold for Library Synthesis: The carboxylic acid and the N-Boc protected amine provide two orthogonal points for chemical diversification, making it an ideal starting material for the creation of compound libraries for high-throughput screening.

  • Introduction of Chirality and Rigidity: The methyl group at the 3-position introduces a chiral center and restricts the conformational flexibility of the piperidine ring. This can lead to improved binding affinity and selectivity for a specific biological target.

  • Modulation of Physicochemical Properties: The presence of the methyl group can influence the lipophilicity and metabolic stability of the final compound, which are critical parameters for drug development.

Role as a Molecular Scaffold in Drug Design

The diagram below illustrates how this compound can serve as a central scaffold for the synthesis of diverse molecular architectures. The carboxylic acid can be converted to a wide range of functional groups, such as amides, esters, and ketones, while the deprotected amine can be acylated, alkylated, or used in reductive amination reactions.

G cluster_scaffold Core Scaffold cluster_derivatization Chemical Derivatization cluster_library Diverse Compound Library A This compound B Amide Coupling (R-NH2) A->B Carboxylic Acid Modification C Esterification (R-OH) A->C Carboxylic Acid Modification D N-Deprotection & Acylation (R'-COCl) A->D Amine Modification E N-Deprotection & Alkylation (R'-X) A->E Amine Modification F Novel Chemical Entities B->F C->F D->F E->F

Caption: Derivatization of this compound for library synthesis.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its unique substitution pattern provides a valuable platform for the design and synthesis of novel therapeutic agents across a range of disease areas. The strategic use of this and other substituted piperidine scaffolds will undoubtedly continue to be a fruitful area of research for medicinal chemists.

References

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  • Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.
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  • Synthesis method for N-Boc-3-piperidone. Google Patents.
  • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4. PubChem. Available at: [Link]

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An In-Depth Technical Guide to N-Boc-3-methyl-4-piperidinecarboxylic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, prized for its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that allows for precise vectoral presentation of substituents.[1] Within this privileged class of heterocycles, polysubstituted piperidines offer a refined level of control over molecular shape and pharmacophore presentation, enabling the fine-tuning of a compound's affinity, selectivity, and pharmacokinetic profile. N-Boc-3-methyl-4-piperidinecarboxylic acid, a chiral, disubstituted piperidine, has emerged as a particularly valuable building block for medicinal chemists. Its strategic placement of a methyl group and a carboxylic acid function on a conformationally constrained ring, combined with the readily cleavable N-Boc protecting group, provides a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, key chemical transformations, and applications of this important synthetic intermediate, with a focus on the practical insights relevant to researchers in drug discovery and development.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 512822-50-3
Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Appearance White to off-white solidGeneric
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.Generic

The stereochemistry of the 3-methyl and 4-carboxylic acid groups gives rise to cis and trans diastereomers, each with distinct conformational preferences that can significantly impact the biological activity of their derivatives. The N-Boc group, while serving as a protecting group, also influences the conformational equilibrium of the piperidine ring, generally favoring a chair conformation with the bulky tert-butyl group in the equatorial position to minimize steric strain.[2] The interplay between the substituents at the 3 and 4 positions dictates their preferred axial or equatorial orientations, a critical consideration in rational drug design.

Stereoselective Synthesis: Accessing the Isomeric Landscape

The ability to selectively synthesize both cis and trans isomers of this compound is crucial for exploring the structure-activity relationships of drug candidates. While a variety of methods exist for the synthesis of substituted piperidines, this guide will focus on a practical and diastereoselective approach to the trans isomer and discuss strategies for accessing the cis isomer.

Diastereoselective Synthesis of trans-N-Boc-3-methyl-4-piperidinecarboxylic acid

A robust method for the synthesis of the trans isomer involves the directed lithiation of N-Boc-3-methylpiperidine followed by carboxylation.[1] This approach leverages the directing effect of the N-Boc group and the inherent thermodynamic preference for the incoming carboxylate group to occupy the equatorial position, leading to the trans product as the major isomer.

Step 1: Synthesis of N-Boc-3-methylpiperidine (Starting Material)

  • 3-Methylpiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in a solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature.

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated to yield N-Boc-3-methylpiperidine.

Step 2: Diastereoselective Lithiation and Carboxylation

  • To a solution of N-Boc-3-methylpiperidine in an ethereal solvent (e.g., diethyl ether or THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of sec-butyllithium (s-BuLi) in cyclohexane.

  • A chelating agent, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), is often added to enhance the reactivity and selectivity of the lithiation.

  • The reaction mixture is stirred at a low temperature (e.g., -60 °C) for several hours to allow for the formation of the lithiated intermediate.

  • Solid carbon dioxide (dry ice) is then added to the reaction mixture. The dry ice should be crushed into a powder to ensure rapid and efficient quenching of the organolithium species.

  • The reaction is allowed to warm to room temperature, and the crude product is then subjected to an acidic workup to protonate the carboxylate.

  • The desired trans-N-Boc-3-methyl-4-piperidinecarboxylic acid is then isolated and purified, typically by column chromatography, which also allows for the separation of the minor cis isomer.[1]

Figure 1. Synthetic workflow for trans-N-Boc-3-methyl-4-piperidinecarboxylic acid.
Strategies for Accessing cis-N-Boc-3-methyl-4-piperidinecarboxylic acid

While the above method predominantly yields the trans isomer, obtaining the cis isomer in good yield requires a different synthetic strategy. Several approaches can be considered:

  • Catalytic Hydrogenation of a Pyridine Precursor: A suitably substituted pyridine, such as a 3-methyl-4-cyanopyridine or a 3-methyl-4-pyridinecarboxylic acid ester, can be subjected to catalytic hydrogenation. The stereochemical outcome of the reduction is often dependent on the catalyst and reaction conditions, and careful optimization can favor the formation of the cis product.[3]

  • Intramolecular Cyclization Reactions: An appropriately designed acyclic precursor containing the necessary stereocenters can be induced to cyclize, forming the desired cis-piperidine ring. This approach offers a high degree of stereocontrol but may require a longer synthetic sequence.

  • Isomerization of the trans Isomer: Under certain conditions, it may be possible to isomerize the more readily available trans isomer to the cis isomer. This is typically achieved by deprotonating the alpha-carbon to the carboxylic acid, allowing for epimerization, followed by a controlled protonation.

Key Chemical Transformations and Synthetic Utility

The synthetic versatility of this compound stems from the presence of two key functional groups: the N-Boc protected amine and the carboxylic acid.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, most notably:

  • Amide Bond Formation: The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines to form amides. This is a cornerstone of medicinal chemistry, allowing for the introduction of various substituents to explore structure-activity relationships. Standard coupling reagents such as HATU, HOBt/EDC, or the conversion of the carboxylic acid to an acid chloride followed by reaction with an amine are routinely employed.[4]

  • Esterification: The carboxylic acid can be converted to its corresponding ester, for example, a methyl or ethyl ester. This can be useful for modifying the polarity and solubility of the molecule or for protecting the carboxylic acid during subsequent synthetic steps.[5]

  • Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This opens up further synthetic possibilities, such as ether formation or oxidation to an aldehyde.

Deprotection and Functionalization of the Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

  • Boc Deprotection: The Boc group is typically removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid (HCl) in an ethereal solvent or an alcohol. This unmasks the secondary amine of the piperidine ring.

  • N-Alkylation and N-Arylation: The deprotected secondary amine can undergo nucleophilic substitution reactions with a variety of electrophiles, including alkyl halides and activated aryl halides, to introduce substituents on the nitrogen atom.

  • Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form N-alkylated piperidines.

Figure 2. Key chemical transformations of this compound.

Applications in Drug Discovery and Development

The 3-methyl-4-piperidinecarboxylic acid scaffold is a valuable pharmacophore in the design of new therapeutic agents, particularly for diseases of the central nervous system (CNS). The conformational rigidity of the piperidine ring, combined with the stereochemical information encoded by the two substituents, allows for the precise positioning of functional groups to interact with biological targets such as receptors and enzymes.

While specific approved drugs containing the this compound moiety are not prominently disclosed in the public domain, which is common for proprietary building blocks in active drug development programs, the utility of closely related 3,4-disubstituted piperidines is well-documented in the patent literature and medicinal chemistry publications. For instance, the antipsychotic drugs Preclamol and OSU-6162, as well as the anticancer agent Niraparib, feature chiral 3-substituted piperidine cores, highlighting the therapeutic relevance of this structural motif.[6] The introduction of a methyl group at the 3-position can serve several purposes in drug design:

  • Modulation of Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier, a critical factor for CNS-targeted drugs.

  • Conformational Control: The steric bulk of the methyl group can influence the conformational equilibrium of the piperidine ring, locking it into a preferred chair conformation and influencing the orientation of the carboxylic acid and other substituents. This can lead to enhanced binding affinity and selectivity for the target protein.[7]

  • Metabolic Stability: The methyl group can block potential sites of metabolism on the piperidine ring, thereby increasing the metabolic stability and half-life of the drug candidate.

The carboxylic acid functionality provides a key attachment point for introducing a wide range of chemical diversity, allowing for the optimization of a lead compound's pharmacological properties.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its well-defined stereochemistry, conformational rigidity, and orthogonal protecting group strategy provide a robust platform for the synthesis of complex and biologically active molecules. The diastereoselective synthesis of the trans isomer is readily achievable, and strategies for accessing the cis isomer are being actively explored. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, particularly in the challenging area of CNS disorders, the strategic application of sophisticated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

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Navigating the Solvent Landscape: A Technical Guide to the Solubility of N-Boc-3-methyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-methyl-4-piperidinecarboxylic acid is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This in-depth guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical data for this specific molecule, this guide leverages fundamental principles of physical organic chemistry and data from analogous structures to predict its solubility profile. Furthermore, it equips researchers with a robust experimental protocol to determine solubility, ensuring a pathway to self-validated, reliable data.

Introduction: Unpacking the Molecule

This compound is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals. Its structure is characterized by three key features that dictate its physicochemical properties and, consequently, its solubility:

  • The Piperidine Ring: A saturated heterocycle that provides a flexible, three-dimensional framework.

  • The N-Boc Group (tert-butoxycarbonyl): A bulky, lipophilic protecting group that masks the secondary amine. This group significantly increases the non-polar character of the molecule.[1]

  • The Carboxylic Acid Group: A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

  • The 3-Methyl Group: An additional alkyl substituent on the piperidine ring which introduces steric considerations and further increases lipophilicity.[2][3]

The interplay of these functional groups results in a molecule with a complex solubility profile, necessitating a careful selection of solvents for various applications.

Physicochemical Properties: A Comparative Approach

While specific experimental data for this compound is not extensively reported, we can infer its properties from the closely related and well-documented analog, N-Boc-4-piperidinecarboxylic acid (Boc-isonipecotic acid).[4][5]

PropertyN-Boc-4-piperidinecarboxylic acid (Analog)Predicted Impact of 3-Methyl GroupPredicted this compound
Molecular Formula C₁₁H₁₉NO₄[4]Addition of CH₂C₁₂H₂₁NO₄
Molecular Weight 229.27 g/mol [4]Increase by 14.03 g/mol ~243.30 g/mol
Melting Point 148-153 °C[6]May decrease due to disruption of crystal packing[7]Likely slightly lower than the analog
pKa (Carboxylic Acid) ~4.56 (Predicted)[6]Minimal change expected~4.5-4.6
LogP (Predicted) 1.04[4]Increase due to added hydrophobic methyl group> 1.04
Water Solubility Insoluble[6]Expected to decrease furtherVery poorly soluble

The addition of the 3-methyl group is anticipated to increase the molecule's overall non-polar character, thereby decreasing its solubility in polar solvents like water and potentially increasing its solubility in less polar organic solvents.[2][3] The methyl group may also introduce steric hindrance that could disrupt the crystal lattice packing, potentially leading to a lower melting point compared to its unmethylated counterpart.[7]

The Science of Solubility: First Principles

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[8] For this compound, the following interactions are key:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) will interact strongly with this part of the molecule.

  • Dipole-Dipole Interactions: The carbonyl groups of both the Boc protector and the carboxylic acid create permanent dipoles, allowing for interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): The non-polar piperidine ring, the bulky tert-butyl group of the Boc protector, and the 3-methyl group contribute to these weaker, non-specific interactions, which are dominant in non-polar solvents.

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions determines the extent of solubility.

Predicted Solubility in Organic Solvents

Based on the structural features and the principles of solubility, we can predict the solubility of this compound across a spectrum of common organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to InsolubleThe polar carboxylic acid group significantly limits solubility in non-polar solvents. While the Boc group and alkyl frame have non-polar character, it is insufficient to overcome the high polarity of the acid moiety.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Moderate to GoodThese solvents can engage in dipole-dipole interactions with the solute. THF and EtOAc can also act as hydrogen bond acceptors for the carboxylic acid's hydroxyl group. The non-polar parts of the solute are well-solvated.
Polar Aprotic (High Polarity) Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to HighThese highly polar solvents are effective at solvating the polar functional groups. DMSO and DMF are particularly good at disrupting intermolecular hydrogen bonds in the solid state. The unmethylated analog shows good solubility in DMSO.[9]
Polar Protic Methanol (MeOH), Ethanol (EtOH)Good to HighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. The alkyl portion of the alcohols can solvate the non-polar parts of the molecule. The methyl ester of the analog is soluble in methanol.[10]
Water H₂OInsolubleThe large, non-polar surface area of the Boc group and the piperidine ring dominates the molecule's character, making it hydrophobic despite the presence of the carboxylic acid. The unmethylated analog is reported as insoluble in water.[6]

The Influence of the 3-Methyl Group:

The presence of the methyl group at the 3-position is expected to enhance the lipophilicity of the molecule. This will likely lead to:

  • A slight decrease in solubility in highly polar protic solvents (e.g., methanol) compared to the unmethylated analog.

  • A slight increase in solubility in less polar solvents like DCM and THF.

A Practical Guide to Determining Solubility: The Shake-Flask Method

To obtain definitive, quantitative solubility data, an experimental approach is necessary. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[11][12]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Experimental Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials (e.g., 2 mL glass vials). A general starting point is to add enough solid to be visually in excess (e.g., 5-10 mg).

    • Add a precise volume of the desired organic solvent to each vial (e.g., 1 mL).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined duration to ensure equilibrium is reached. A common timeframe is 18-24 hours.[11][12] For compounds that are slow to dissolve, longer times (e.g., 48-72 hours) may be necessary. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation of the vials can aid in pelleting the excess solid. Alternatively, a syringe filter (e.g., 0.22 µm PTFE) can be used to separate the saturated solution from the solid.

  • Analysis:

    • Dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations of this compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Self-Validating System

To ensure the trustworthiness of the results:

  • Run each solvent in triplicate to assess precision.

  • Analyze a sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached. The solubility values should be consistent.

  • Visually confirm the presence of undissolved solid at the end of the experiment to ensure a saturated solution was achieved.

Visualizing the Process and Interactions

Molecular Structure and Key Features

Caption: Key functional regions of this compound influencing solubility.

Shake-Flask Method Workflow

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis prep1 Weigh excess solid prep2 Add known volume of solvent equil1 Seal and agitate (e.g., 24h at 25°C) prep2->equil1 sep1 Centrifuge or filter to remove solid equil1->sep1 anal1 Dilute supernatant sep1->anal1 anal2 Quantify by HPLC/LC-MS anal1->anal2

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While direct, published solubility data for this compound is scarce, a robust understanding of its likely behavior in organic solvents can be achieved through the application of fundamental chemical principles. The molecule's amphiphilic nature, with its large non-polar regions and a polar, hydrogen-bonding carboxylic acid group, suggests moderate to high solubility in polar aprotic and polar protic solvents, and poor solubility in non-polar solvents and water. The presence of the 3-methyl group is predicted to subtly enhance its lipophilicity. For researchers requiring precise quantitative data, the provided shake-flask protocol offers a reliable and validated method to determine the solubility in any solvent of interest, empowering informed decisions in process development and drug discovery.

References

  • Chemsrc. (n.d.). N-BOC-piperidine-4-carboxylic acid | CAS#:84358-13-4. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved January 24, 2026, from [Link]

  • Powers, I. G., & Uyeda, C. (2017). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. ACS Central Science, 3(8), 885–892. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 24, 2026, from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 24, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 24, 2026, from [Link]

  • PubMed Central. (2017). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. Retrieved January 24, 2026, from [Link]

  • Zhang, L., & Tieleman, D. P. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Journal of Chemical Information and Modeling, 61(1), 125-133. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved January 24, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved January 24, 2026, from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 24, 2026, from [Link]

  • University of Sydney. (n.d.). Solubility of Organic Compounds. Retrieved January 24, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 23). 26.2: Structures of Amino Acids. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved January 24, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Utilization of N-Boc-3-methyl-4-piperidinecarboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

N-Boc-3-methyl-4-piperidinecarboxylic acid is a valuable heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its rigid piperidine core, substituted with a methyl group and a carboxylic acid, provides a well-defined three-dimensional scaffold. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, sequential reactions, making it an ideal intermediate for the synthesis of complex target molecules, including potent enzyme inhibitors and modulators of cellular signaling pathways.

The methyl group at the 3-position introduces steric hindrance and a chiral center (if a single enantiomer is used), which can be crucial for achieving specific molecular conformations and enhancing binding affinity and selectivity to biological targets. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its application in amide bond formation and subsequent deprotection, and essential safety and handling information.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is critical for its effective and safe use in the laboratory.

PropertyValueSource
Chemical Name cis-1-N-Boc-3-methyl-piperidine-4-carboxylic acidSanta Cruz Biotechnology[1]
CAS Number 512822-50-3Echemi[2]
Molecular Formula C12H21NO4Santa Cruz Biotechnology[1]
Molecular Weight 243.30 g/mol Santa Cruz Biotechnology[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol, dichloromethane, DMF, DMSOGeneral knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Fisher Scientific[3]

Safety and Handling:

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Harmful if swallowed (H302)[4][5].

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection[5].

    • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed[6].

    • Storage: Keep container tightly closed in a dry and well-ventilated place[6].

Researchers should always consult the specific SDS provided by the supplier and perform a thorough risk assessment before commencing any experimental work.

Core Applications: Amide Bond Formation

The carboxylic acid moiety of this compound is most commonly utilized in amide bond formation, a cornerstone reaction in the synthesis of peptides and other complex organic molecules[7]. The steric hindrance introduced by the adjacent methyl group at the 3-position may necessitate the use of potent coupling reagents and optimized reaction conditions to achieve high yields.

Protocol 1: HATU-Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for sterically hindered substrates.

Workflow Diagram:

HATU_Coupling cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Dissolve N-Boc-3-methyl-4- piperidinecarboxylic acid (1.0 eq) in anhydrous DMF B Add Amine (1.1 eq) and DIPEA (3.0 eq) A->B C Cool to 0 °C B->C D Add HATU (1.2 eq) in one portion C->D E Stir at 0 °C for 30 min, then warm to RT D->E F Monitor reaction by TLC or LC-MS E->F G Quench with water F->G H Extract with Ethyl Acetate G->H I Wash organic layer (brine), dry (Na2SO4), and concentrate H->I J Purify by flash column chromatography I->J

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.1 equivalents) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Add HATU (1.2 equivalents) to the reaction mixture in one portion. The solution may change color.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-24 hours.

    • Expert Insight: The steric hindrance from the 3-methyl group may slow the reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Subsequent Transformation: N-Boc Deprotection

Following the successful formation of the amide bond, the Boc protecting group can be efficiently removed under acidic conditions to liberate the piperidine nitrogen. This secondary amine can then be used in subsequent synthetic steps, such as N-alkylation or further coupling reactions.

Protocol 2: Acid-Catalyzed N-Boc Deprotection

Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for Boc deprotection.

Workflow Diagram:

Boc_Deprotection cluster_setup Reaction Setup cluster_reaction Deprotection cluster_workup Isolation A Dissolve N-Boc protected amide (1.0 eq) in DCM B Cool to 0 °C A->B C Add TFA/DCM solution (e.g., 20-50% v/v) dropwise B->C D Stir at 0 °C to RT for 1-4 hours C->D E Monitor reaction by TLC or LC-MS D->E F Concentrate in vacuo to remove excess TFA/DCM E->F G Co-evaporate with Toluene (optional) F->G H Neutralize with base (e.g., sat. NaHCO3) and extract, or use salt directly G->H

Caption: Workflow for acid-catalyzed N-Boc deprotection.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the N-Boc protected amide substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acid: Slowly add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v, 5-10 equivalents of TFA) to the stirred solution.

    • Causality Note: The Boc group is cleaved by acid-catalyzed hydrolysis, which generates the stable tert-butyl cation, isobutylene, and carbon dioxide[8]. The reaction is typically rapid.

  • Reaction: Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature. Continue to stir for an additional 1-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Isolation:

    • Method A (Isolation as the TFA salt): Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting residue is the TFA salt of the deprotected amine, which can often be used directly in the next step without further purification. Co-evaporation with toluene can help to remove residual TFA.

    • Method B (Isolation of the free amine): After concentrating the reaction mixture, carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until effervescence ceases. Extract the free amine into an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the deprotected product.

  • Characterization: Confirm the removal of the Boc group by ¹H NMR (disappearance of the t-butyl signal at ~1.4 ppm) and mass spectrometry (a decrease in mass of 100.12 Da).

Conclusion and Future Perspectives

This compound is a strategic building block for introducing a substituted piperidine scaffold into complex molecules. The protocols outlined in this guide for amide bond formation and N-Boc deprotection provide robust starting points for its successful implementation in a research setting. Due to the steric hindrance imparted by the 3-methyl group, researchers should be prepared to optimize reaction times and purification methods. The principles and procedures described herein are foundational for leveraging the unique structural features of this compound in the pursuit of novel chemical entities with potential therapeutic applications.

References

  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • Home Sunshine Pharma. N-Boc-Piperidine-4-carboxylic Acid Methyl Ester CAS 124443-68-1.[Link]

  • Sabnis, R. W. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ResearchGate. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Boc-4-Piperidone.[Link]

  • Bode, J. W. The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • jOeCHEM. Making Amides from Carboxylic Acids. YouTube. [Link]

  • Kauno Technologijos Universitetas. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • Chimia. The Synthesis of Sterically Hindered Amides.[Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.[Link]

  • PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.[Link]

  • AAPPTec. Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.[Link]

  • Royal Society of Chemistry. Synthesis of amides directly from carboxylic acids and hydrazines.[Link]

  • University of Southern Denmark. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[Link]

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/nature19056-s.pdf]([Link] Macmillan Group/files/publications/nature19056-s.pdf)

  • Synform. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.[Link]

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N-Boc-3-methyl-4-piperidinecarboxylic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of N-Boc-3-methyl-4-piperidinecarboxylic Acid in Peptide Synthesis

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of this compound into peptide scaffolds. This guide moves beyond simple procedural lists to provide a deep understanding of the causality behind methodological choices, ensuring both scientific integrity and practical success.

Introduction: The Strategic Value of Substituted Piperidine Scaffolds

The rational design of peptides and peptidomimetics often requires the introduction of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. This compound is a valuable building block in this context. As a cyclic, α,α-disubstituted amino acid analogue, its incorporation into a peptide backbone imparts significant structural constraints.

The piperidine ring serves as a rigid scaffold that can induce specific secondary structures, such as β-turns.[1] Turns are critical structural motifs that govern molecular recognition, protein folding, and receptor-ligand interactions.[1] The addition of a methyl group at the 3-position further restricts conformational freedom, offering a refined tool for controlling the peptide's three-dimensional topology. This strategic modification can lead to peptides with enhanced receptor affinity, selectivity, and resistance to enzymatic degradation.[2]

The use of the tert-butyloxycarbonyl (Boc) protecting group for the ring nitrogen is central to its application in stepwise synthesis. The Boc group is a well-established, acid-labile protecting group that is cornerstone to one of the main strategies in solid-phase peptide synthesis (SPPS), allowing for controlled, directional peptide elongation.[3]

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective use. While data for the specific 3-methyl derivative is sparse, the properties can be extrapolated from its parent compound, N-Boc-piperidine-4-carboxylic acid.

PropertyValue (for N-Boc-piperidine-4-carboxylic acid)Reference
Molecular Formula C₁₁H₁₉NO₄[4][5]
Molecular Weight 229.27 g/mol [4][5]
Appearance White to off-white crystalline powder[6]
Melting Point 148-153 °C[6]
Solubility Soluble in organic solvents like DMF, DCM, Methanol
Storage Store in a cool, dry place (2-8°C recommended)[5]

Note: The addition of a methyl group to form this compound will increase the molecular weight by approximately 14.03 g/mol and may slightly alter other physical properties.

Core Synthetic Principles: Boc-Strategy SPPS

The incorporation of this building block is typically achieved using solid-phase peptide synthesis (SPPS) with a Boc/Bzl protection strategy.[7][8] In this approach, the Nα-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected by more robust, benzyl-based groups that require a very strong acid (like HF) for removal.[7]

The synthesis proceeds in a cyclical manner, with each cycle extending the peptide chain by one residue.[9]

// Invisible nodes for alignment dummy1 [style=invis, width=0]; dummy2 [style=invis, width=0]; Resin_Boc -> dummy1 [style=invis]; dummy1 -> Resin_NH3 [style=invis]; Resin_NH3 -> dummy2 [style=invis]; dummy2 -> Coupling [style=invis]; }

Caption: The iterative cycle of Boc-strategy Solid-Phase Peptide Synthesis (SPPS).

Application Note: Overcoming the Challenge of Steric Hindrance

Causality of the Challenge: this compound is a sterically hindered amino acid.[2][10] The bulky piperidine ring, combined with the α-methyl group, significantly obstructs the approach to the carboxyl group. This steric hindrance can dramatically slow down the rate of amide bond formation compared to standard proteinogenic amino acids. Failure to achieve complete coupling results in deletion sequences, which are difficult to separate from the target peptide and compromise the final yield and purity.

Strategic Solutions:

  • Selection of High-Potency Coupling Reagents: Standard carbodiimide activators like DCC are often insufficient. The use of aminium/uronium or phosphonium salt-based reagents is highly recommended.[11]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are superior choices.[11] They react with the carboxylic acid to form highly activated OAt or O-6-ClBt esters, respectively. These esters are more reactive than the OBt esters formed by older reagents like HBTU, leading to faster and more efficient coupling of hindered residues.[11]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective phosphonium-based reagent suitable for difficult couplings.[11]

  • Optimized Reaction Conditions:

    • Extended Coupling Times: While a standard coupling may take 1-2 hours, incorporating this residue may require 4 hours, 6 hours, or even overnight to ensure completion.[12]

    • Double Coupling: A common and effective strategy is to perform the coupling step twice. After the initial coupling period, the vessel is drained, washed, and a fresh mixture of activated this compound is added to acylate any remaining free amines.

  • Self-Validating Protocols through In-Process Monitoring: It is critical to confirm the completion of each coupling step.

    • The Kaiser Test (Ninhydrin Test): This is a qualitative test for the presence of primary amines. A negative result (beads remain colorless or yellow) indicates a complete reaction. However, for secondary amines like a resin-bound proline or other N-substituted residues, the Kaiser test can give a false negative.

    • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This test can detect both primary and secondary amines and may be more reliable after coupling to a secondary amine.

    • Capping: If a small fraction of the N-termini remains unreacted after double coupling, it is advisable to permanently block them to prevent the formation of deletion sequences. This is typically done by acetylation with acetic anhydride.

Coupling_Mechanism AminoAcid {N-Boc-Pip(3-Me)-COOH | Carboxylic Acid} ActiveEster {N-Boc-Pip(3-Me)-CO-OAt | Highly Reactive OAt Ester} AminoAcid->ActiveEster + HATU, Base HATU {HATU | Coupling Reagent} ResinAmine {Resin-Peptide-NH₂ | Free N-terminus} PeptideBond {Resin-Peptide-NH-CO-Pip(3-Me)-Boc | New Peptide Bond} ResinAmine->PeptideBond + Activated AA

Caption: Activation and coupling of a hindered amino acid using HATU.

Detailed Experimental Protocol: SPPS Incorporation

This protocol outlines the manual incorporation of this compound into a peptide sequence on a 0.1 mmol scale using a Merrifield resin.

Materials & Reagents:

  • Solid Support: Merrifield resin pre-loaded with the C-terminal amino acid (e.g., Boc-Gly-Merrifield resin, 0.1 mmol).

  • Amino Acid: this compound (3-5 equivalents, e.g., 0.5 mmol).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade).

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

  • Coupling Reagent: HATU (0.95 equivalents relative to the amino acid, e.g., 0.475 mmol).

  • Activation Base: DIEA or 2,4,6-Collidine (2 equivalents relative to the amino acid, e.g., 1.0 mmol).

Step-by-Step Methodology:

  • Resin Swelling:

    • Place the resin in a suitable reaction vessel.

    • Add 10 mL of DCM and gently agitate for 20 minutes.

    • Drain the solvent. Add 10 mL of DMF and agitate for another 20 minutes. Drain the DMF.

  • Nα-Boc Deprotection:

    • Add 10 mL of the Deprotection Solution (50% TFA/DCM) to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh 10 mL of Deprotection Solution and agitate for 20-30 minutes.[3][13]

    • Drain the solution. The N-terminus is now a protonated ammonium salt (TFA salt).[7]

  • Washing:

    • Wash the resin thoroughly to remove residual TFA.

    • Perform the following washes, using 10 mL of solvent for 1-2 minutes each:

      • DCM (3 times)

      • DMF (3 times)

  • Neutralization:

    • Add 10 mL of the Neutralization Solution (10% DIEA/DCM) to the resin.[8]

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step one more time.

    • The N-terminus is now a free primary/secondary amine, ready for coupling.

  • Washing:

    • Wash the resin to remove excess DIEA.

    • Perform the following washes:

      • DCM (3 times)

      • DMF (3 times)

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (0.5 mmol) and HATU (0.475 mmol) in 5 mL of DMF.

    • Add DIEA (1.0 mmol) to the activation mixture. The solution may change color. Allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate at room temperature for 4-6 hours.

    • Monitoring: Take a small sample of beads, wash them thoroughly, and perform a Kaiser or TNBS test. If the test is positive (indicating incomplete reaction), proceed to a second coupling.

    • Optional - Double Coupling: Drain the reaction vessel. Wash with DMF (2 times). Repeat step 6.

  • Final Washing:

    • Once the coupling is complete (negative monitoring test), drain the coupling solution.

    • Wash the resin thoroughly to remove all soluble reagents.

    • Perform the following washes:

      • DMF (3 times)

      • DCM (3 times)

The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.

  • Final Peptide Cleavage and Deprotection:

    • After the entire sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[3][7] This step requires specialized equipment and safety precautions.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser/TNBS Test) 1. Insufficient activation/coupling time due to steric hindrance. 2. Poor resin swelling. 3. Degradation of coupling reagents.1. Perform a second coupling ("double couple") with fresh reagents. 2. Increase coupling time (e.g., overnight). 3. Ensure proper resin swelling before synthesis. 4. Use fresh, high-quality reagents.
Peptide Aggregation Formation of secondary structures on the resin that block reactive sites. The rigid piperidine ring can sometimes contribute to this.1. Switch to a more polar solvent like NMP (N-Methyl-2-pyrrolidone). 2. Perform coupling at a slightly elevated temperature (40°C), if using a compatible automated synthesizer.
Racemization Loss of stereochemical integrity during activation.While less common with urethane-protected amino acids (like Boc), using a base like DIEA can pose a risk. Consider using a less hindered base like 2,4,6-collidine for activation. HATU is generally excellent at suppressing racemization.

References

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). SciELO México. Retrieved January 24, 2026, from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]

  • Peptide Synthesis with the Boc Protecting Group. (2020, April 21). YouTube. Retrieved January 24, 2026, from [Link]

  • 26.7: Peptide Synthesis. (2024, September 30). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (n.d.). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

  • Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved January 24, 2026, from [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2025, July 23). Chemical Reviews. Retrieved January 24, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. (2021, November 15). Sciforum. Retrieved January 24, 2026, from [Link]

  • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • N-BOC-piperidine-4-carboxylic acid. (2025, August 21). Chemsrc. Retrieved January 24, 2026, from [Link]

  • N-boc-piperidine-4-Carboxylic Acid at Best Price. (n.d.). Tradeindia. Retrieved January 24, 2026, from [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of N-Boc-3-methyl-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Boc-3-methyl-4-piperidinecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development, valued for its use in constructing complex molecular scaffolds. Its purity, identity, and stereochemistry are critical parameters that dictate its utility in synthesis. This application note provides a detailed, multi-faceted guide for the comprehensive analytical characterization of this compound. We present a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. For each technique, we provide not only a step-by-step protocol but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Importance of Rigorous Characterization

This compound possesses two stereocenters at the C3 and C4 positions of the piperidine ring, leading to the potential for four stereoisomers (two pairs of enantiomers: cis and trans). The biological activity and pharmacokinetic properties of drug candidates derived from this scaffold are often highly dependent on its absolute and relative stereochemistry. Therefore, unambiguous structural elucidation and purity assessment are non-negotiable prerequisites for its use in research and development.

This guide is designed for researchers, analytical scientists, and drug development professionals, offering a framework for establishing the identity, purity, and structural integrity of this compound. The methods described are grounded in fundamental analytical principles and can be adapted for quality control in both academic and industrial settings.

Physicochemical Properties

A preliminary characterization of the compound involves assessing its basic physical properties. These serve as an initial quality check and are essential for documentation.

PropertyExpected ValueRationale & Significance
Molecular Formula C₁₂H₂₁NO₄Derived from the chemical structure.
Molecular Weight 243.30 g/mol Calculated from the molecular formula; crucial for mass spectrometry and elemental analysis.
Appearance White to off-white crystalline powderVisual inspection is a simple, yet effective, first-pass quality assessment.[1]
Melting Point ~150-160 °C (decomposes)A sharp melting point range is indicative of high purity. The value is an estimate based on similar structures like N-BOC-piperidine-4-carboxylic acid.[2]
Solubility Soluble in methanol, DMSO, DCMKnowledge of solubility is critical for preparing samples for NMR, HPLC, and other solution-based analyses.[3]

Analytical Workflow Overview

A logical and systematic workflow is essential for the efficient and comprehensive characterization of the target molecule. The proposed workflow ensures that each analytical technique provides complementary information, leading to a holistic understanding of the sample's properties.

G cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity & Stereochemistry cluster_3 Compositional Verification A Sample Receipt & Visual Inspection B Physicochemical Tests (Melting Point, Solubility) A->B C NMR Spectroscopy (1H, 13C, COSY, HSQC) B->C Proceed if initial checks pass D Mass Spectrometry (ESI-MS) C->D E FTIR Spectroscopy D->E F Reverse-Phase HPLC (Purity Assessment) E->F G Chiral HPLC (Stereoisomer Separation) F->G H Elemental Analysis (CHN) G->H Confirm identity before final composition check

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for complete assignment.

Rationale for NMR
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment (e.g., carbonyl, aliphatic).

  • 2D NMR (COSY, HSQC): These experiments are crucial for definitively assigning proton and carbon signals, especially in a complex saturated ring system. COSY identifies proton-proton coupling networks, while HSQC correlates protons directly to the carbons they are attached to.[4][5]

Expected ¹H and ¹³C NMR Spectral Data

The chemical shifts are influenced by the stereochemistry (cis vs. trans). The following table provides expected chemical shift ranges.

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Notes
Boc Group
-C(CH₃)₃~1.45~28.5s, 9H
-C (CH₃)₃-~80.0
N-C =O-~155.0Carbonyl of the carbamate.
Piperidine Ring Complex multiplets due to conformational flexibility and diastereotopicity.
H2, H6 (CH₂)~2.7 - 4.2~40 - 45m
H3 (CH)~2.0 - 2.5~35 - 40m
H4 (CH)~2.4 - 2.8~40 - 45m
H5 (CH₂)~1.5 - 2.0~25 - 30m
Substituents
3-CH₃~0.9 - 1.1~15 - 20d
C OOH~12.0~175 - 180br s, 1H (exchangeable with D₂O)
Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Experiments: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra.

    • ¹H Parameters: Spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, 16-32 scans.

    • ¹³C Parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, 512-2048 scans.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H signals to determine proton ratios.

    • Assign all proton and carbon signals using the 1D and 2D data. Pay close attention to coupling constants in the ¹H spectrum, which can provide stereochemical insights.

Mass Spectrometry (MS): Molecular Weight Verification

MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Rationale for ESI-MS

ESI allows for the ionization of thermally labile and non-volatile molecules like this compound directly from solution, minimizing fragmentation and typically producing a prominent molecular ion or a related adduct (e.g., [M+H]⁺ or [M+Na]⁺).[6][7]

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup (ESI-TOF or ESI-Q a typical setup):

    • Ionization Mode: Positive ion mode is generally preferred to observe [M+H]⁺ or [M+Na]⁺.

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Nebulizer Gas (N₂): ~1-2 Bar.

    • Drying Gas (N₂): ~8-10 L/min at ~200-250 °C.

  • Data Interpretation:

    • The primary goal is to identify the ion corresponding to the expected molecular weight.

    • Expected Ions:

      • [M+H]⁺ = 244.15 m/z

      • [M+Na]⁺ = 266.13 m/z

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm), providing a high degree of confidence in the molecular formula.[4]

High-Performance Liquid Chromatography (HPLC): Purity and Stereoisomer Analysis

HPLC is the workhorse technique for assessing the purity of the compound and for separating its stereoisomers. Two distinct HPLC methods are required.

HPLC_Workflow Start N-Boc-3-methyl-4- piperidinecarboxylic acid Sample RP_HPLC Reverse-Phase HPLC (Purity Assessment) Start->RP_HPLC Purity_Result Purity > 98%? RP_HPLC->Purity_Result Chiral_HPLC Chiral HPLC (Stereoisomer Ratio) Stereo_Result Single Diastereomer? (cis or trans) Chiral_HPLC->Stereo_Result Purity_Result->Chiral_HPLC Yes Fail FAIL Purity_Result->Fail No Enantio_Result Enantiomeric Excess (e.e.)? Stereo_Result->Enantio_Result Yes Stereo_Result->Fail No (Mixture of Diastereomers) Pass PASS Enantio_Result->Pass e.e. > 99% Enantio_Result->Fail No (Racemic or Enantioenriched)

Caption: HPLC workflow for purity and stereochemical analysis.

A. Reverse-Phase HPLC for Purity Assessment

This method separates the target compound from non-polar and moderately polar impurities.

  • Rationale: The C18 stationary phase retains compounds based on their hydrophobicity. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better retention and peak shape.

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for the carbamate chromophore) or Charged Aerosol Detection (CAD) if UV response is poor.[8]

    • Column Temperature: 30 °C.

    • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

B. Chiral HPLC for Stereoisomer Separation

This is essential to determine the diastereomeric and enantiomeric purity.

  • Rationale: Chiral Stationary Phases (CSPs) contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Anion-exchange type CSPs are particularly effective for acidic compounds.[9]

  • Protocol:

    • Column: Chiral anion-exchange column (e.g., CHIRALPAK QD-AX) or a polysaccharide-based column.

    • Mobile Phase (Normal Phase): A mixture of Hexane/Isopropanol/Trifluoroacetic Acid (TFA). The exact ratio (e.g., 80:20:0.1) must be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25 °C.

    • Analysis: The method should resolve the cis and trans diastereomers. For a diastereomerically pure sample, it should further resolve the two enantiomers, allowing for the calculation of enantiomeric excess (e.e.).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

  • Rationale: Specific covalent bonds vibrate at characteristic frequencies when irradiated with infrared light. This allows for the identification of functional groups like C=O (carbonyls), O-H (hydroxyl), and N-H (if present, though not in the protected form).

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300-2500O-HStretching (broad, from carboxylic acid)
~2980C-HStretching (aliphatic)
~1740C=OStretching (carboxylic acid)
~1690C=OStretching (Boc carbamate)[4]
~1160C-OStretching (Boc group)
  • Protocol:

    • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

    • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

    • Interpretation: Correlate the observed absorption bands with the expected functional groups to confirm the molecule's identity.

Elemental Analysis

This technique provides a fundamental confirmation of the compound's empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.

  • Rationale: The experimentally determined mass percentages are compared against the theoretical values calculated from the molecular formula. A close match provides strong evidence for the compound's purity and elemental composition.

  • Protocol:

    • Sample Preparation: A precisely weighed amount of the dry, pure sample (1-3 mg) is required.

    • Instrumentation: A CHN analyzer combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

    • Data Comparison:

ElementTheoretical %
Carbon (C)59.24%
Hydrogen (H)8.70%
Nitrogen (N)5.76%
  • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy serves as the primary tool for structural elucidation, while mass spectrometry confirms the molecular weight. A combination of reverse-phase and chiral HPLC methods is indispensable for determining chemical purity and stereoisomeric composition. FTIR and elemental analysis provide orthogonal confirmation of functional groups and elemental composition, respectively. By following the integrated workflow and protocols outlined in this application note, researchers can ensure the quality, identity, and integrity of this valuable synthetic building block, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]

  • Chemsrc. (2025). N-BOC-piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Ghosal, A., & Nanda, A. K. (2012). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Retrieved from [Link]

  • Mandal, B., et al. (2010). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 21(10), 1743-54. Available at: [Link]

  • Reddy, D. M., et al. (2013). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Journal of Mass Spectrometry, 48(12), 1298-308. Available at: [Link]

  • Dudutienė, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

  • National Center for Forensic Science, Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

Sources

Application Notes and Protocols: N-Boc-3-methyl-4-piperidinecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Piperidines in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with biological targets in a highly specific manner. The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide focuses on a particularly valuable, yet nuanced, building block: N-Boc-3-methyl-4-piperidinecarboxylic acid . The strategic placement of a methyl group at the 3-position, adjacent to the carboxylic acid at the 4-position, introduces a chiral center and significantly influences the conformational preference of the piperidine ring. This, as we will explore, can have profound effects on the biological activity of the final drug molecule, making the stereoselective synthesis and application of this building block a critical aspect of modern drug design.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the molecule stable and amenable to a wide range of synthetic transformations, while the carboxylic acid serves as a versatile handle for amide bond formation, esterification, or reduction to introduce further diversity.[3] This document will provide a detailed overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of G protein-coupled receptor (GPCR) modulators and neurokinin-1 (NK1) receptor antagonists.

Physicochemical Properties and Stereochemical Considerations

The properties of this compound are intrinsically linked to the relative stereochemistry of the 3-methyl and 4-carboxyl groups (cis or trans). This stereochemical arrangement dictates the conformational equilibrium of the piperidine ring, which in turn affects how the molecule, and any subsequent derivatives, present their pharmacophoric features to a biological target.

PropertyValueReference
Molecular FormulaC12H21NO4N/A
Molecular Weight243.30 g/mol N/A
AppearanceWhite to off-white solid[3]
Stereoisomers(3R,4R), (3S,4S) - transN/A
(3R,4S), (3S,4R) - cisN/A

The 3-methyl group can exist in either an axial or equatorial position relative to the plane of the piperidine ring. The lowest energy conformation will depend on the interplay between steric interactions of the substituents. For a cis-isomer, the molecule can adopt a chair conformation where both the methyl and carboxyl groups are equatorial, which is generally energetically favorable. For a trans-isomer, one substituent will likely be forced into a higher-energy axial position, leading to a different spatial arrangement of the functional groups.[4] This seemingly subtle difference can lead to dramatic variations in biological activity.

Stereoselective Synthesis of this compound: A Protocol

The stereocontrolled synthesis of this compound is paramount to its effective use in medicinal chemistry. The following protocol is a representative, multi-step synthesis for the cis-isomer, adapted from methodologies for related substituted piperidines.

Workflow for the Synthesis of cis-N-Boc-3-methyl-4-piperidinecarboxylic Acid

A N-benzyl-3-methylpyridinium bromide B N-benzyl-3-methyl-1,2,3,6-tetrahydropyridine A->B Reduction (NaBH4) C N-benzyl-3-methyl-3,4-epoxypiperidine B->C Epoxidation (m-CPBA) D cis-N-benzyl-3-methyl-4-aminopiperidine C->D Regioselective ring-opening (NaN3 then H2/Pd-C) E cis-N-Boc-3-methyl-4-aminopiperidine D->E Boc Protection (Boc2O) F cis-N-Boc-3-methyl-4-cyanopiperidine E->F Sandmeyer Reaction (NaNO2, HCl, CuCN) G cis-N-Boc-3-methyl-4-piperidinecarboxylic acid F->G Hydrolysis (aq. HCl)

Caption: Synthetic workflow for cis-N-Boc-3-methyl-4-piperidinecarboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-benzyl-3-methyl-1,2,3,6-tetrahydropyridine

  • To a solution of N-benzyl-3-methylpyridinium bromide in methanol at 0 °C, add sodium borohydride portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the methanol under reduced pressure and partition the residue between water and diethyl ether.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of N-benzyl-3-methyl-3,4-epoxypiperidine

  • To a solution of N-benzyl-3-methyl-1,2,3,6-tetrahydropyridine in dichloromethane at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the residue by column chromatography to afford the epoxide.

Step 3: Synthesis of cis-N-benzyl-3-methyl-4-aminopiperidine

  • To a solution of N-benzyl-3-methyl-3,4-epoxypiperidine in a mixture of ethanol and water, add sodium azide.

  • Reflux the mixture for 24 hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Dissolve the residue in methanol, add palladium on carbon (10 wt. %), and hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12 hours.

  • Filter the reaction through celite and concentrate the filtrate to yield the cis-amino-piperidine. The regioselective opening of the epoxide with azide occurs at the less hindered C4 position, and subsequent reduction leads to the cis-amine.

Step 4: Boc Protection

  • To a solution of cis-N-benzyl-3-methyl-4-aminopiperidine in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and triethylamine.

  • Stir the mixture at room temperature for 12 hours.

  • Wash the reaction with water and brine, dry the organic layer, and concentrate. The resulting N-Boc protected compound is then debenzylated via catalytic hydrogenation (H₂, Pd/C) in methanol to yield cis-N-Boc-3-methyl-4-aminopiperidine.

Step 5: Conversion of Amino to Cyano Group (Sandmeyer Reaction)

  • Dissolve cis-N-Boc-3-methyl-4-aminopiperidine in aqueous HCl at 0 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After stirring for 30 minutes, add this solution to a solution of copper(I) cyanide and potassium cyanide in water at 60 °C.

  • Stir the reaction at 80 °C for 2 hours.

  • Cool to room temperature, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate to give cis-N-Boc-3-methyl-4-cyanopiperidine.

Step 6: Hydrolysis to Carboxylic Acid

  • Reflux cis-N-Boc-3-methyl-4-cyanopiperidine in concentrated aqueous hydrochloric acid for 12 hours.

  • Cool the reaction mixture and adjust the pH to 3-4 with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield cis-N-Boc-3-methyl-4-piperidinecarboxylic acid.

Applications in Medicinal Chemistry: Case Studies

While direct applications of this compound in launched drugs are not prominently documented, its structural motifs are present in potent therapeutic candidates, and its utility can be inferred from the synthesis of closely related analogues.

Case Study 1: The Role of the 3-Methyl Group in Opioid Analgesics

A compelling example of the importance of the 3-methyl group's stereochemistry is found in the development of potent fentanyl analogues.[5] In a series of 3-methyl-4-(N-phenylamido)piperidines, the cis-diastereomer was found to be significantly more potent as an analgesic than the corresponding trans-diastereomer.[5]

CompoundRelative Potency (Morphine = 1)
cis-3-methyl-4-(N-phenylamido)piperidine analogue~13,000x
trans-3-methyl-4-(N-phenylamido)piperidine analogue~2,700x

This dramatic difference in potency underscores the critical role of the 3-methyl group in orienting the 4-amido substituent for optimal interaction with the opioid receptor. The cis configuration likely locks the piperidine ring in a conformation that presents the pharmacophore in a more favorable geometry for binding. This highlights the rationale for pursuing a stereoselective synthesis of building blocks like cis-N-Boc-3-methyl-4-piperidinecarboxylic acid for the development of such compounds.

Case Study 2: Scaffolding for GPCR Modulators and NK1 Antagonists

Substituted piperidines are key components of many GPCR modulators and NK1 receptor antagonists.[1][6] The 3-methyl-4-carboxylic acid scaffold provides an excellent starting point for creating libraries of compounds for screening against these targets. The carboxylic acid can be readily coupled with a diverse range of amines to generate a library of amides.

A N-Boc-3-methyl-4- piperidinecarboxylic acid C Amide Coupling (e.g., HATU, EDCI) A->C B Amine Library (R-NH2) B->C D Library of N-Boc-3-methyl-4- (amido)piperidines C->D E Boc Deprotection (TFA or HCl) D->E F Further Functionalization (e.g., N-alkylation, N-arylation) E->F G Final Compound Library for Screening F->G

Caption: General workflow for library synthesis using the target building block.

The introduction of the 3-methyl group can provide several advantages in this context:

  • Increased Potency and Selectivity: The methyl group can make favorable van der Waals contacts within the receptor's binding pocket, enhancing affinity. It can also sterically hinder binding to off-target receptors, thereby improving selectivity.[7]

  • Modulation of Physicochemical Properties: The methyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The methyl group can block sites of metabolism on the piperidine ring, increasing the compound's half-life.[2]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its utility stems from the combination of a conformationally influential 3-methyl group, a versatile 4-carboxylic acid handle, and a stable N-Boc protecting group. The profound impact of the 3-methyl group's stereochemistry on biological activity, as demonstrated in the case of opioid analgesics, underscores the importance of stereoselective synthesis in harnessing the full potential of this scaffold. While its direct incorporation into marketed drugs is not yet widespread, its structural features are present in numerous potent therapeutic candidates, particularly in the areas of GPCR modulation and NK1 antagonism. The protocols and principles outlined in this guide provide a foundation for researchers and drug development professionals to strategically employ this compound in the design and synthesis of the next generation of therapeutics.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021;26(12):3739. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(22):6996. Available from: [Link]

  • Kubota H, Okamoto Y, Fujii M, et al. Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines. Bioorg Med Chem Lett. 1998;8(12):1541-1546. Available from: [Link]

  • Feldman PL, James MK, Brackeen MF, et al. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. J Med Chem. 1991;34(7):2202-2208. Available from: [Link]

  • Gadaleta D, Sadurní A, Marchianò S, et al. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. J Med Chem. 2008;51(13):3821-3828. Available from: [Link]

  • A Novel Mechanism of G Protein-coupled Receptor Functional Selectivity: MUSCARINIC PARTIAL AGONIST McN-A-343 AS A BITOPIC ORTHOSTERIC/ALLOSTERIC LIGAND. J Biol Chem. 2011;286(14):12525-12535. Available from: [Link]

  • Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. Trends Pharmacol Sci. 2018;39(1):59-72. Available from: [Link]

  • Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Neurobiol Dis. 2014;61:57-71. Available from: [Link]

  • Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods. Int J Pept Protein Res. 1991;37(2):140-144. Available from: [Link]

  • Examples of biologically active 3-substituted piperidines. ResearchGate. Available from: [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.
  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. J Org Chem. 2013;78(17):8777-8784. Available from: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available from: [Link]

  • Piperidine Synthesis. DTIC. Available from: [Link]

  • Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. ACS Pharmacol Transl Sci. 2021;4(3):1146-1157. Available from: [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances. 2015;5(24):18485-18489. Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med Chem. 2022;13(11):1614-1622. Available from: [Link]

  • Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. ResearchGate. Available from: [Link]

  • DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC ACID AND ITS DERIVATIVES. Heterocycles. 1990;31(8):1407. Available from: [Link]

  • Synthesis, Molecular Modeling, and Biological Studies of Novel Piperidine-Based Analogues of Cocaine: Evidence of Unfavorable Interactions Proximal to the 3α-Position of the Piperidine Ring. J Med Chem. 2007;50(22):5493-5503. Available from: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available from: [Link]

  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]

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Application Note: Structural Elucidation of N-Boc-3-methyl-4-piperidinecarboxylic acid by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Boc-3-methyl-4-piperidinecarboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and the defined stereochemistry of the methyl and carboxylic acid substituents at the 3 and 4 positions, respectively, offers precise three-dimensional orientations for targeted molecular interactions. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for modulating reactivity during multi-step syntheses. A thorough understanding of the structural features of this molecule is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, along with protocols for sample preparation and data acquisition.

Scientific Principles: Interpreting the NMR Spectra

The ¹H and ¹³C NMR spectra of this compound are influenced by several key factors: the conformational rigidity of the piperidine ring, the electronic effects of the N-Boc and carboxylic acid groups, and the stereochemical relationship between the methyl and carboxylic acid substituents (cis or trans). The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky N-Boc group can influence the ring inversion dynamics and the preferred orientation of the substituents.

Due to the current lack of publicly available experimental ¹H and ¹³C NMR spectral data for this compound, this section will present a detailed predicted analysis based on established principles and data from structurally related compounds. This predictive framework will serve as a guide for researchers when they acquire their own experimental data.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is expected to reveal distinct signals for the protons of the piperidine ring, the methyl group, and the Boc protecting group. The chemical shifts (δ), multiplicities, and coupling constants (J) will be critical for assigning each proton and determining the relative stereochemistry.

Key Predicted Resonances:

  • Boc Group (-C(CH₃)₃): A sharp singlet integrating to 9 protons, typically observed in the upfield region around 1.4-1.5 ppm.

  • Methyl Group (-CH₃): A doublet due to coupling with the adjacent proton at C3. The chemical shift will be sensitive to its axial or equatorial orientation, generally appearing between 0.8 and 1.2 ppm.

  • Piperidine Ring Protons (C2-H, C3-H, C4-H, C5-H, C6-H): These protons will exhibit complex multiplets in the region of approximately 1.5 to 4.2 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear at the downfield end of this range. The presence of the Boc group can lead to broadened signals due to restricted rotation around the N-C(O) bond.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically appearing far downfield (>10 ppm), although its observation can be dependent on the solvent and concentration.

Distinguishing Cis and Trans Isomers:

The key to differentiating the cis and trans isomers lies in the coupling constants of the protons at C3 and C4.

  • Cis Isomer: The methyl and carboxylic acid groups are on the same side of the ring. If both are equatorial, the coupling constant between the axial C3-H and axial C4-H (³J_ax-ax) would be large (typically 8-13 Hz).

  • Trans Isomer: The substituents are on opposite sides. If one is axial and the other equatorial, the coupling constant between the C3-H and C4-H would be smaller, corresponding to axial-equatorial (³J_ax-eq) or equatorial-equatorial (³J_eq-eq) couplings (typically 2-5 Hz).

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Key Predicted Resonances:

  • Boc Group: Two distinct signals are expected: one for the quaternary carbon of the t-butyl group around 79-80 ppm, and one for the three equivalent methyl carbons around 28 ppm. The carbonyl carbon of the Boc group will appear further downfield, typically around 155 ppm.

  • Carboxylic Acid Carbonyl (-COOH): This signal is expected in the highly deshielded region of the spectrum, typically between 170 and 180 ppm.

  • Piperidine Ring Carbons (C2-C6): These carbons will resonate in the range of approximately 25-55 ppm. The carbons attached to the nitrogen (C2 and C6) will be the most downfield in this region.

  • Methyl Carbon (-CH₃): An upfield signal, typically between 10 and 20 ppm.

Experimental Protocols

This section provides a standardized protocol for the preparation and NMR analysis of this compound.

Sample Preparation

A carefully prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tube (5 mm)

  • Pipettes and vials

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules, but CD₃OD or DMSO-d₆ may be necessary for carboxylic acids to ensure solubility and observe the acidic proton.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Vortexing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire Acquire Spectra (1H, 13C, 2D) lock_shim->acquire process Process Data acquire->process

NMR Data Acquisition

The following are general parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30 or zgStandard 30° or 90° pulse for quantitative analysis.
Spectral Width16 ppmTo encompass all expected proton signals.
Acquisition Time2-4 sTo ensure good resolution.
Relaxation Delay (d1)5 sTo allow for full relaxation of protons, crucial for accurate integration.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30Standard 30° pulse with proton decoupling for improved sensitivity.
Spectral Width240 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time1-2 sSufficient for most carbon signals.
Relaxation Delay (d1)2 sA shorter delay is often sufficient for ¹³C NMR.
Number of Scans1024 or moreA higher number of scans is needed due to the low natural abundance of ¹³C.

Data Presentation

Once experimental data is obtained, it should be tabulated for clear presentation and analysis. Below are template tables for organizing the ¹H and ¹³C NMR data.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
e.g., 1.45s9H--C(CH₃)₃
e.g., 0.95d3He.g., 6.8-CH₃
...............

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
e.g., 175.0-COOH
e.g., 155.2N-COO-
e.g., 79.8-C(CH₃)₃
e.g., 28.4-C(CH₃)₃
......

Troubleshooting

  • Broad Signals: Broadening of the piperidine ring proton signals, particularly those near the nitrogen, can be due to restricted rotation around the N-Boc bond. Acquiring the spectrum at a higher temperature may sharpen these signals.

  • Missing Carboxylic Acid Proton: The -COOH proton signal can be very broad and may exchange with residual water in the solvent, making it difficult to observe. Using a very dry solvent or acquiring the spectrum in DMSO-d₆ can help in its detection.

  • Poor Signal-to-Noise in ¹³C Spectrum: If the signal-to-noise ratio is low, increase the number of scans or use a more concentrated sample.

Conclusion

This application note has provided a comprehensive, albeit predictive, guide to the ¹H and ¹³C NMR spectral analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The predicted spectral features and interpretation strategies outlined herein will serve as a valuable resource for the structural confirmation and stereochemical assignment of this important synthetic building block. The use of 2D NMR techniques such as COSY and HSQC is also highly recommended for unambiguous assignment of all proton and carbon signals.

References

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • Dudutienė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from [Link]

Application Note: A Robust Protocol for the Acid-Catalyzed Deprotection of N-Boc-3-methyl-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide chemistry, for the protection of amine functionalities. Its widespread use stems from its stability under a variety of reaction conditions and its facile, clean removal under acidic conditions.[1][2] N-Boc-3-methyl-4-piperidinecarboxylic acid is a valuable chiral building block in the synthesis of complex molecules and active pharmaceutical ingredients. The selective removal of the Boc group is a critical step to unmask the secondary amine, allowing for subsequent functionalization. This document provides a detailed, field-tested protocol for the efficient deprotection of this substrate, grounded in a clear understanding of the reaction mechanism and potential challenges.

The 'Why': Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The deprotection proceeds via an acid-catalyzed elimination pathway (E1).

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[3]

  • Formation of a Carbamic Acid Intermediate: The protonated intermediate is unstable and fragments. This step involves the loss of a stable tert-butyl cation, resulting in the formation of a carbamic acid.[3][4]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide.[3]

  • Formation of the Amine Salt: The newly liberated secondary amine is immediately protonated by the acid in the reaction medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3]

This sequence of events is highly efficient and typically proceeds to completion under the appropriate conditions.

Reaction Mechanism Diagram

Caption: Acid-catalyzed E1 mechanism for Boc deprotection.

Recommended Experimental Protocol

This protocol details a standard and reliable method using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a common and effective system for Boc deprotection.[1][5]

Materials and Reagents
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) (5-10 eq.) to the stirred solution. A common ratio is 1:1 to 1:4 (DCM:TFA by volume).[5][6]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.[5]

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

Reaction Work-up and Product Isolation

The work-up procedure is critical for isolating the product in its desired form (free amine or salt).

Method A: Isolation as the Free Amine

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with DCM (2-3 times) can help remove residual TFA.[5]

  • Neutralization: Carefully dissolve the residue in a suitable organic solvent like Ethyl Acetate (EtOAc) or DCM. Slowly add a saturated aqueous solution of NaHCO₃ with vigorous stirring until gas evolution (CO₂) ceases and the aqueous layer is basic (pH > 8).[5][6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.[7]

  • Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 3-methyl-4-piperidinecarboxylic acid.

Method B: Isolation as the TFA Salt

  • Concentration: Remove the solvents (DCM and excess TFA) by rotary evaporation.[5]

  • Trituration: Add a non-polar solvent like diethyl ether to the residue. The TFA salt will often precipitate as a solid.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[5]

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for Boc deprotection.

Key Parameters & Expected Results

ParameterRecommended Value/RangeRationale & Notes
Substrate Conc. 0.1 - 0.2 MBalances reaction rate and solubility.
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent, good substrate solubility. Anhydrous conditions prevent side reactions.[8]
Reagent Trifluoroacetic Acid (TFA)Strong acid, effective for cleavage. Volatile, allowing for easy removal.[1]
Reagent Equiv. 5-10 equivalents (or 25-50% v/v)Ensures a sufficient excess of acid to drive the reaction to completion.[5][8]
Temperature 0 °C to Room TemperatureInitial cooling mitigates any potential exotherm. Reaction proceeds efficiently at RT.[5]
Reaction Time 1 - 4 hoursTypically sufficient for full conversion. Must be confirmed by reaction monitoring.[5][9]
Expected Yield >90%High yields are expected with proper execution and work-up.[5]

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC or LC-MS shows remaining starting material after the standard reaction time, the cause may be insufficient acid or the presence of water which can reduce acid strength.[8][10] Solution: Extend the reaction time or add more TFA. Ensure anhydrous conditions are maintained.[10]

  • Side Reactions (tert-butylation): The tert-butyl cation generated during the reaction is an electrophile and can alkylate electron-rich aromatic rings or other nucleophilic sites on complex substrates.[11] Solution: While less of a concern for this specific substrate, for more complex molecules, adding a scavenger like anisole or thioanisole can trap the tert-butyl cation.

  • Difficulty Isolating the Free Amine: The product, being an amino acid, can be highly polar and may have some solubility in water, leading to lower recovery during basic work-up. Solution: Perform multiple extractions (3-5 times) with a slightly more polar solvent like a 10:1 DCM:IPA mixture. Alternatively, using a solid-phase scavenger resin (e.g., Amberlyst A21) can be an effective non-aqueous work-up method.[12]

  • Choice of Acid: While TFA is common, 4M HCl in dioxane is another excellent and widely used reagent for Boc deprotection.[8][9] It can be advantageous as the resulting hydrochloride salt is often a highly crystalline solid, simplifying isolation. However, HCl/dioxane solutions can degrade over time and should be fresh.[8]

Safety Precautions

  • Trifluoroacetic acid (TFA) is highly corrosive and toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (DCM) is a volatile and suspected carcinogen. All operations should be performed within a fume hood.

  • The neutralization step with sodium bicarbonate is exothermic and releases CO₂ gas. Add the base slowly and ensure adequate venting to avoid pressure build-up.

References

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Wordpress. Available at: [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]

  • Han, Y., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Download Scientific Diagram. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

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Application of N-Boc-3-methyl-4-piperidinecarboxylic Acid in Solid-Phase Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Steric Hindrance in Peptidomimetic Design

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, selectivity, and metabolic stability. N-Boc-3-methyl-4-piperidinecarboxylic acid is a valuable building block in this endeavor, providing a conformationally constrained piperidine scaffold. The presence of the methyl group at the 3-position introduces significant steric hindrance, which presents a formidable challenge during solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the application of this compound in Boc-strategy SPPS, with a focus on overcoming the challenges posed by its sterically demanding nature. We will delve into optimized coupling strategies, detailed protocols, and critical considerations for successful synthesis.

The strategic placement of the 3-methyl group on the piperidine ring offers a means to fine-tune the conformational properties of the resulting peptidomimetic, potentially leading to improved binding affinity and biological activity. However, this substitution also shields the carboxylic acid moiety, impeding its reaction with the resin-bound amine and necessitating the use of highly efficient coupling reagents and optimized reaction conditions. This guide will equip researchers with the knowledge and protocols to effectively incorporate this challenging yet rewarding building block into their synthetic workflows.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application.

PropertyValueReference/Note
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCMTypical solvents for SPPS
Storage Store at 2-8°C under inert atmosphereProtect from moisture

Note: Due to the steric hindrance, pre-activation times and coupling reactions may require longer durations compared to standard amino acids.

Core Synthesis Strategy: Boc-SPPS Workflow

The synthesis of peptides incorporating this compound is best approached using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This methodology involves the use of an acid-labile Boc group for temporary Nα-protection and more acid-stable protecting groups for side chains, which are removed during the final cleavage from the resin.

SPPS_Workflow Resin Resin (e.g., Merrifield, PAM) LoadedResin First Amino Acid Loaded Resin Resin->LoadedResin Loading Deprotection1 Boc Deprotection (TFA/DCM) LoadedResin->Deprotection1 Neutralization1 Neutralization (DIEA/DCM) Deprotection1->Neutralization1 Coupling Coupling of N-Boc-3-methyl-4- piperidinecarboxylic acid Neutralization1->Coupling Capping Capping (Optional) Coupling->Capping Incomplete Coupling Deprotection2 Boc Deprotection (TFA/DCM) Coupling->Deprotection2 Complete Coupling Capping->Deprotection2 Elongation Peptide Chain Elongation Deprotection2->Elongation Repeat Cycles Cleavage Final Cleavage & Deprotection Elongation->Cleavage Peptide Crude Peptide Cleavage->Peptide

Figure 1: General workflow for Boc-SPPS incorporating this compound.

Experimental Protocols

Protocol 1: Resin Loading of the First Amino Acid

The initial loading of the C-terminal amino acid onto the resin is a critical step that dictates the overall yield and purity of the final peptide. Merrifield or PAM resins are commonly used in Boc-SPPS.

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB)

  • Boc-amino acid

  • Cesium carbonate (Cs₂CO₃)

  • Potassium iodide (KI)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Merrifield resin (1.0 g) in DMF (10 mL) for 1 hour in a reaction vessel.

  • In a separate flask, dissolve the Boc-amino acid (2.0 mmol) in a mixture of DMF (5 mL) and water (0.5 mL).

  • Neutralize the amino acid solution by adding cesium carbonate (1.0 mmol) and stir until the solution is clear.

  • Remove the solvent under reduced pressure. Co-evaporate with anhydrous DMF (2 x 5 mL) to ensure the cesium salt is anhydrous.

  • Dissolve the dried Boc-amino acid cesium salt in anhydrous DMF (10 mL).

  • Drain the DMF from the swollen resin and add the solution of the Boc-amino acid cesium salt.

  • Add potassium iodide (0.1 mmol) as a catalyst.

  • Heat the reaction mixture to 50°C and stir for 12-24 hours.

  • Monitor the reaction completion using the picric acid test for unreacted chloromethyl groups.

  • Once the reaction is complete, filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum. Determine the loading capacity using a suitable method (e.g., gravimetric analysis or picric acid titration).

Protocol 2: Coupling of this compound

Due to the significant steric hindrance of this compound, a highly efficient coupling reagent is mandatory. Uronium/aminium salts such as HATU, HCTU, or phosphonium salts like PyBOP are recommended.[1][2] A double coupling strategy is often necessary to achieve high coupling efficiency.[3]

Materials:

  • Boc-deprotected peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Pre-activation: In a separate vial, dissolve this compound (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in anhydrous DMF (or NMP).

  • Add DIEA (8.0 eq.) to the pre-activation mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated mixture to the swollen, deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. The extended reaction time is crucial to overcome the steric hindrance.

  • Monitoring: After the initial coupling, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[4] A negative or very faint positive result indicates a successful coupling.

  • Double Coupling (if necessary): If the ninhydrin test is positive, drain the reaction solution, wash the resin with DMF (3 x 10 mL), and repeat the coupling procedure with a fresh solution of activated this compound for another 2-4 hours.

  • After a negative ninhydrin test, wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove any unreacted reagents and byproducts.

Coupling_Strategy cluster_activation Activation cluster_coupling Coupling cluster_monitoring Monitoring & Recoupling Acid N-Boc-3-methyl-4- piperidinecarboxylic acid ActivatedEster Activated OAt-Ester Acid->ActivatedEster HATU HATU HATU->ActivatedEster DIEA DIEA DIEA->ActivatedEster PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond ResinAmine Resin-Bound Amine ResinAmine->PeptideBond Ninhydrin Ninhydrin Test PeptideBond->Ninhydrin DoubleCoupling Double Coupling Ninhydrin->DoubleCoupling Positive Wash Wash Resin Ninhydrin->Wash Negative DoubleCoupling->Ninhydrin

Figure 2: Recommended coupling strategy for sterically hindered this compound.

Protocol 3: Final Cleavage and Deprotection

The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups. The choice of cleavage cocktail depends on the resin used and the amino acid composition of the peptide.

For Merrifield or PAM Resins (HF Cleavage):

WARNING: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus.

Materials:

  • Peptide-resin

  • Anisole (scavenger)

  • Anhydrous Hydrogen Fluoride (HF)

  • Diethyl ether (cold)

Procedure:

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add anisole (1.0 mL per 100 mg of resin) as a scavenger to trap reactive carbocations.

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF under a stream of nitrogen, followed by high vacuum.

  • Wash the residue with cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration or centrifugation and wash with additional cold ether.

  • Dry the crude peptide under vacuum.

For Wang or Rink Amide Resins (TFA Cleavage):

Trifluoroacetic acid (TFA) provides a milder alternative for cleavage from more acid-labile resins.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Prepare the cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5, v/v/v).[5]

  • Suspend the resin in the cleavage cocktail (10-20 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.[6]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Collect the peptide precipitate by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether and dry under vacuum.[3]

Troubleshooting and Key Considerations

  • Incomplete Coupling: The primary challenge with this compound is incomplete coupling due to steric hindrance. Always use a highly efficient coupling reagent like HATU or HCTU and be prepared to perform a double coupling. Monitoring with the ninhydrin test is essential.

  • Racemization: While less common with Boc-SPPS compared to Fmoc-SPPS, the use of potent coupling reagents and extended reaction times can increase the risk of racemization. It is advisable to perform chiral analysis of the final peptide.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, particularly the alkylation of sensitive residues like tryptophan and methionine.

  • Aggregation: Peptides containing multiple hydrophobic or bulky residues can aggregate on the resin, leading to poor solvation and incomplete reactions. Using NMP as a solvent or incorporating chaotropic salts may help to disrupt aggregation.[2]

Conclusion

The successful incorporation of this compound into peptides via solid-phase synthesis is achievable with careful consideration of the inherent steric challenges. The use of potent coupling reagents, optimized reaction conditions including extended coupling times and double coupling strategies, and diligent monitoring are paramount. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this valuable building block in the design and synthesis of novel peptidomimetics with tailored conformational properties.

References

  • Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Fields, G. B. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec. (n.d.). MBHA Resin. Retrieved from [Link]

  • Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista Colombiana de Ciencias Químico-Farmacéuticas, 43(1), 136-151. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Retrieved from [Link]

  • Subiros-Funosas, R., Albericio, F., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3246-3255. Retrieved from [Link]

Sources

The Art of Asymmetry: A Technical Guide to N-Boc-3-methyl-4-piperidinecarboxylic Acid in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile three-dimensional framework for orienting pharmacophoric groups.[1][2] The introduction of stereocenters onto this privileged scaffold unlocks a higher level of molecular complexity and allows for exquisitely fine-tuned interactions with biological targets.[1] Chiral piperidines are, therefore, of paramount importance in the design of potent and selective therapeutic agents.[1][3]

This guide focuses on a particularly valuable chiral building block: N-Boc-3-methyl-4-piperidinecarboxylic acid , specifically the (3S,4R) or cis isomer. The strategic placement of the methyl group at the 3-position and the carboxylic acid at the 4-position, combined with the stereochemical control, makes this molecule a powerful tool for introducing a constrained and stereodefined piperidine moiety into drug candidates. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen ensures stability and allows for controlled reactivity during synthetic sequences.[4] This application note will provide an in-depth exploration of its use in asymmetric synthesis, complete with detailed protocols and an analysis of the underlying chemical principles.

Core Applications in the Synthesis of Bioactive Molecules

The unique stereochemistry and functionality of this compound make it an ideal starting material for the synthesis of complex molecular architectures. Its primary application lies in the formation of amide bonds, where the chiral piperidine core imparts specific conformational constraints on the final molecule.

Case Study 1: A Key Building Block for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic target for the treatment of type 2 diabetes.[5][6] DPP-IV inhibitors prevent the degradation of incretin hormones, which in turn potentiates glucose-dependent insulin secretion.[5][7] Several marketed DPP-IV inhibitors feature a chiral amine component that interacts with the active site of the enzyme. The stereoselective synthesis of these amine components is a critical aspect of their manufacturing.

While direct protocols for the synthesis of a specific marketed drug using this compound were not found in the immediate search results, its structural similarity to fragments of potent DPP-IV inhibitors like Omarigliptin makes it a highly relevant starting material for the development of novel analogues.[1] The synthesis of such analogues would typically involve the coupling of the chiral piperidine carboxylic acid with a suitable amine partner.

Below is a representative, detailed protocol for the amide coupling of (3S,4R)-1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid with a generic primary amine, a key step in the synthesis of potential DPP-IV inhibitors.

Protocol 1: Amide Coupling of (3S,4R)-1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid with a Primary Amine

Objective: To form a stable amide bond between the chiral piperidine carboxylic acid and a primary amine, with retention of stereochemical integrity.

Materials:

  • (3S,4R)-1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid (1.0 eq)

  • Primary Amine (e.g., benzylamine as a model) (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3S,4R)-1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid in anhydrous DMF.

  • To the stirred solution, add the primary amine, followed by DIPEA.

  • In a separate flask, dissolve HATU in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature. The choice of HATU as a coupling reagent is crucial as it is known for its high efficiency and low racemization rates, particularly with sterically demanding substrates.

  • Allow the reaction to stir at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting carboxylic acid.

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes are essential to remove unreacted starting materials and the byproducts of the coupling reaction.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude amide product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Data Presentation: Expected Outcomes of Amide Coupling Reactions

The following table summarizes the expected yields and diastereomeric ratios for the coupling of this compound with various amines, based on general principles of amide bond formation.

Amine PartnerCoupling ReagentSolventTypical Yield (%)Expected Diastereomeric Ratio (d.r.)
BenzylamineHATU/DIPEADMF85-95>98:2
AnilineEDCI/HOBtDCM70-85>98:2
(R)-α-MethylbenzylaminePyBOP/DIPEADMF80-90>95:5

Note: The diastereomeric ratio will be dependent on the stereochemical purity of the starting materials and the potential for epimerization under the reaction conditions. The use of modern coupling reagents at ambient temperature is designed to minimize this risk.

Visualization of the Synthetic Workflow

synthetic_workflow start N-Boc-3-methyl-4- piperidinecarboxylic acid coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling amine Primary Amine amine->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Chiral Amide Product purification->product

Caption: Amide coupling workflow for this compound.

Case Study 2: Scaffolding for M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

The M4 muscarinic acetylcholine receptor is a promising therapeutic target for the treatment of schizophrenia and other neuropsychiatric disorders. Positive allosteric modulators (PAMs) of the M4 receptor offer a more nuanced approach to receptor modulation compared to traditional agonists, potentially leading to fewer side effects. The development of selective M4 PAMs is an active area of research, and chiral piperidine scaffolds have been identified as key structural motifs in several classes of these modulators.[5]

The stereochemistry of the piperidine ring in M4 PAMs is often critical for achieving high potency and selectivity. The conformational constraints imposed by the 3-methyl-4-substituted pattern of this compound make it an attractive starting point for the synthesis of novel M4 PAMs. The carboxylic acid functionality provides a convenient handle for elaboration into the diverse structures required for interaction with the allosteric binding site of the M4 receptor.

Visualization of a Pharmacophore Model

pharmacophore_model cluster_receptor M4 Allosteric Site cluster_ligand Piperidine-based PAM H-bond Donor H-bond Donor Hydrophobic Pocket Hydrophobic Pocket Steric Constraint Steric Constraint Amide C=O Amide C=O Amide C=O->H-bond Donor H-bond Piperidine Ring Piperidine Ring Piperidine Ring->Hydrophobic Pocket Hydrophobic Interaction Methyl Group Methyl Group Methyl Group->Steric Constraint Steric Fit

Sources

Application Notes & Protocols: Strategic Utilization of N-Boc-3-methyl-4-piperidinecarboxylic Acid in the Synthesis of Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Chiral Building Block for Navigating Three-Dimensional Chemical Space

The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structures of numerous blockbuster drugs. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to project substituents into precise vectors of three-dimensional space, enhancing molecular recognition. N-Boc-3-methyl-4-piperidinecarboxylic acid represents a sophisticated evolution of this privileged scaffold. As a chiral, non-racemic building block, it offers not just the piperidine core but also a pre-defined stereochemical landscape. The interplay between the C3-methyl and C4-carboxylic acid groups, governed by conformational energetics, provides a powerful tool for diastereoselective synthesis. The Boc-protecting group ensures that the piperidine nitrogen's reactivity can be masked or revealed as the synthetic strategy dictates.

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the application of this compound in the construction of advanced heterocyclic systems. We will move beyond simple procedural descriptions to explore the mechanistic rationale and stereochemical implications that make this reagent a truly strategic choice for complex molecule synthesis.

Part 1: Foundational Principles and Stereochemical Control

The synthetic utility of this compound is fundamentally linked to the conformational preferences of the piperidine ring. The steric demand of the Boc group and the substituents at the C3 and C4 positions dictates the dominant chair conformation, which in turn influences the facial selectivity of subsequent reactions.

Conformational Landscape: The Key to Diastereoselectivity

For this compound, the thermodynamically most stable chair conformation places the bulky tert-butyloxycarbonyl group and the C3-methyl group in equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. This conformational locking has profound implications for stereocontrol. Any reaction at the C4 position or at a position alpha to the nitrogen will preferentially occur from the less hindered equatorial face, leading to a predictable diastereomeric outcome. Understanding and leveraging this inherent conformational bias is paramount for the rational design of synthetic sequences.

Diagram 1: Conformational Equilibrium of this compound

G cluster_0 Dominant Conformer cluster_1 Minor Conformer A Equatorial Methyl Equatorial Carboxyl (Lower Energy) B Axial Methyl Axial Carboxyl (Higher Energy) A->B Ring Flip C Stereoselective Reactions (e.g., equatorial attack) A->C

Caption: The dominant chair conformation minimizes steric strain.

Key Synthetic Transformations

The carboxylic acid and the Boc-protected nitrogen serve as the primary handles for a diverse array of synthetic transformations, enabling the construction of fused, bridged, and spirocyclic heterocyclic systems.

Table 1: Overview of Synthetic Applications

Heterocycle ClassKey ReactionDescription
Fused Bicyclic Lactams Intramolecular Amide CouplingSequential Boc-deprotection and activation of the carboxylic acid leads to cyclization, forming a lactam ring fused to the piperidine core. The stereochemistry of the fusion is dictated by the pre-existing substituents.
Fused Tetrahydro-β-carbolines Pictet-Spengler ReactionReduction of the carboxylic acid to an aldehyde, followed by condensation with a β-arylethylamine and subsequent acid-catalyzed cyclization, yields complex fused heteroaromatic systems.
Spiro-heterocycles Intramolecular Cyclization onto a KetoneConversion of the carboxylic acid to a ketone, followed by the introduction of a tethered nucleophile and subsequent cyclization, provides access to spirocyclic scaffolds.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. They include not only the procedural steps but also the critical considerations and rationale behind them.

Protocol 2.1: Diastereoselective Synthesis of a Fused Bicyclic γ-Lactam

This protocol outlines a common strategy for the synthesis of fused lactams, a prevalent motif in neuroactive compounds. The inherent stereochemistry of the starting material is leveraged to produce a single major diastereomer.

Workflow Diagram 2: Fused Bicyclic Lactam Synthesis

G A Step 1: Reduction of Carboxylic Acid B Step 2: Introduction of Nitrogen Source A->B Primary Alcohol C Step 3: Boc Deprotection B->C Tethered Amine D Step 4: Intramolecular Amide Coupling C->D Secondary Amine E Final Product D->E Bicyclic Lactam

Caption: A multi-step workflow for fused lactam synthesis.

Step-by-Step Methodology:

  • Reduction of the Carboxylic Acid:

    • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add borane-THF complex (1.5 eq, 1 M solution in THF) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.

    • Carefully quench the reaction at 0 °C by the slow addition of methanol. Concentrate the mixture in vacuo.

    • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the corresponding primary alcohol.

    • Rationale: The carboxylic acid is reduced to the primary alcohol to enable the subsequent introduction of a nitrogen-containing group. Borane is a mild and effective reagent for this transformation.

  • Introduction of the Nitrogen Source (via Mesylation and Azide Displacement):

    • Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 1-2 hours at 0 °C.

    • Wash the reaction mixture with cold water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude mesylate, which is used immediately.

    • Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq). Heat the mixture to 80 °C and stir for 12-16 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The resulting azide is then reduced.

    • Dissolve the crude azide in methanol and add a catalytic amount of Pd/C (10 mol%). Stir the mixture under an atmosphere of H₂ (balloon pressure) for 6-8 hours.

    • Filter the reaction through a pad of Celite and concentrate the filtrate to yield the crude aminomethyl derivative.

    • Rationale: This two-step sequence converts the alcohol into a primary amine, which will serve as the nucleophile in the subsequent lactamization.

  • Boc Deprotection:

    • Dissolve the crude aminomethyl derivative in DCM and add trifluoroacetic acid (TFA, 10 eq).

    • Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.

    • Concentrate the reaction mixture in vacuo and co-evaporate with toluene to remove residual TFA. The resulting TFA salt is used directly in the next step.

    • Rationale: Removal of the Boc group is necessary to unmask the piperidine nitrogen for the subsequent cyclization.

  • Diastereoselective Intramolecular Amide Coupling:

    • Dissolve the crude TFA salt in a large volume of DCM (to favor intramolecular cyclization).

    • Add diisopropylethylamine (DIPEA, 5.0 eq) to neutralize the salt.

    • Add a peptide coupling reagent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer and concentrate.

    • Purify the crude product by flash column chromatography to afford the fused bicyclic lactam. The stereochemistry of the ring junction is expected to be predominantly cis due to the equatorial disposition of the reacting groups in the chair conformation of the piperidine ring.

    • Rationale: The amide coupling reaction forms the lactam ring. The high dilution conditions prevent intermolecular polymerization. The choice of a phosphonium-based coupling reagent is effective for sterically demanding cyclizations.

Self-Validation and Characterization:

  • Purity Assessment: Each intermediate and the final product should be analyzed by LC-MS and ¹H NMR to confirm purity and structure.

  • Stereochemical Assignment: The relative stereochemistry of the final bicyclic lactam can be determined using 2D NMR techniques such as NOESY, which will show through-space correlations between protons on the piperidine ring and the newly formed lactam ring.

Protocol 2.2: Synthesis of a Spiro-oxazolidinone

This protocol demonstrates the conversion of the carboxylic acid to a ketone, followed by a multi-step sequence to generate a spirocyclic heterocycle.

Workflow Diagram 3: Spiro-oxazolidinone Synthesis

G A Step 1: Weinreb Amide Formation B Step 2: Grignard Addition A->B Weinreb Amide C Step 3: Reduction & Cyclization B->C Ketone D Final Product C->D Spiro-oxazolidinone

Caption: A workflow for the synthesis of spiro-oxazolidinones.

Step-by-Step Methodology:

  • Weinreb Amide Formation:

    • To a solution of this compound (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and HATU (1.2 eq) in DMF, add DIPEA (3.0 eq) at 0 °C.

    • Stir the reaction at room temperature for 4-6 hours.

    • Dilute with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify by column chromatography to yield the Weinreb amide.

    • Rationale: The Weinreb amide is a stable intermediate that reacts cleanly with organometallic reagents to form ketones without over-addition to form tertiary alcohols.

  • Conversion to Ketone via Grignard Addition:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF at 0 °C.

    • Add a solution of an appropriate Grignard reagent (e.g., vinylmagnesium bromide, 1.5 eq) dropwise.

    • Stir at 0 °C for 1-2 hours. Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to obtain the vinyl ketone.

    • Rationale: The Grignard reagent adds to the Weinreb amide to form a stable tetrahedral intermediate, which upon workup collapses to the ketone.

  • Spiro-oxazolidinone Formation:

    • The subsequent steps would involve conversion of the vinyl group to an amino alcohol functionality tethered to the ketone, followed by intramolecular cyclization to form the spiro-oxazolidinone. This is a more complex sequence and specific conditions would be highly substrate-dependent. A plausible route involves epoxidation of the vinyl group, followed by ring-opening with an amine, and subsequent cyclization.

Part 3: Future Perspectives and Advanced Applications

The synthetic potential of this compound is far from exhausted. Its use as a chiral building block in diversity-oriented synthesis can lead to the rapid generation of novel compound libraries with high three-dimensional character. Furthermore, the development of new catalytic methods for C-H functionalization of the piperidine ring could open up new avenues for late-stage diversification. As the demand for structurally complex and stereochemically defined molecules in drug discovery continues to grow, the strategic application of building blocks like this compound will be indispensable.

References

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives Source: RSC Advances URL: [Link]

  • Title: The Pictet-Spengler reaction: a classic reaction in the new millennium Source: Chemical Society Reviews URL: [Link]

  • Title: Synthesis of Spiro-Heterocycles Source: Chemical Reviews URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Weinreb Amide Acylation Source: Organic Reactions URL: [Link]

Large-scale synthesis of N-Boc-3-methyl-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Industrial-Scale Synthesis of N-Boc-3-methyl-4-piperidinecarboxylic acid

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a valuable building block in modern drug discovery and development. The protocol herein is designed for scalability, safety, and robustness, addressing the practical challenges encountered in an industrial setting. We will detail a two-step synthetic route commencing with the catalytic hydrogenation of 3-methyl-4-pyridinecarboxylic acid, followed by the N-protection of the resulting piperidine intermediate using di-tert-butyl dicarbonate (Boc₂O). This guide emphasizes the rationale behind procedural choices, critical safety considerations for high-pressure hydrogenation, and detailed analytical characterization of the final product.

Introduction and Significance

Substituted piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Their conformational rigidity allows for the precise spatial orientation of functional groups, which is critical for selective binding to biological targets. This compound, in particular, serves as a constrained, non-proteinogenic amino acid analogue. The methyl group at the 3-position introduces a specific stereochemical constraint, while the carboxylic acid and the Boc-protected nitrogen provide orthogonal handles for further chemical elaboration in peptide synthesis or the construction of complex molecular architectures. Its application is particularly relevant in the development of novel therapeutics targeting proteases, integrins, and other protein-protein interactions.

Overall Synthetic Strategy

The manufacturing process is logically divided into two primary stages. This approach ensures that each transformation can be optimized and monitored independently, maximizing overall yield and purity.

  • Stage 1: Catalytic Hydrogenation. The aromatic pyridine ring of the starting material, 3-methyl-4-pyridinecarboxylic acid, is reduced to the corresponding piperidine ring. This is a robust transformation that requires careful management of the catalyst and high-pressure hydrogen.

  • Stage 2: N-Boc Protection. The secondary amine of the resulting 3-methyl-4-piperidinecarboxylic acid is protected with a tert-butoxycarbonyl (Boc) group. This step renders the molecule stable for storage and suitable for subsequent synthetic manipulations, such as amide coupling.

G cluster_0 Synthetic Workflow start Start: 3-Methyl-4-pyridinecarboxylic Acid hydrogenation Stage 1: Catalytic Hydrogenation (H₂, Pd/C, H₂O/MeOH) start->hydrogenation intermediate Intermediate 1: 3-Methyl-4-piperidinecarboxylic Acid hydrogenation->intermediate boc_protection Stage 2: N-Boc Protection (Boc₂O, Base, H₂O/THF) intermediate->boc_protection final_product Final Product: This compound boc_protection->final_product

Figure 1: High-level overview of the two-stage synthetic process.

Stage 1: Large-Scale Synthesis of 3-Methyl-4-piperidinecarboxylic Acid

Principle and Rationale

The conversion of a pyridine to a piperidine ring is a classic catalytic hydrogenation reaction.[1] The aromatic system is reduced by hydrogen gas in the presence of a heterogeneous metal catalyst.

  • Catalyst Selection: For large-scale operations, 5% Palladium on Carbon (Pd/C) is the catalyst of choice. It offers an excellent balance of high activity, cost-effectiveness, and ease of handling. Unlike some other catalysts like rhodium, Pd/C is highly effective for this transformation under manageable conditions.[1][2] The catalyst is pyrophoric, especially after use, and must be handled with extreme care under an inert atmosphere or as a wet slurry.[3][4]

  • Solvent System: A mixture of water and methanol is used as the solvent. 3-methyl-4-pyridinecarboxylic acid exhibits good solubility in this protic medium. Water is cost-effective and safe, while methanol aids in solubilizing organic species and moderates the reaction.

  • Reaction Conditions: The reaction is conducted at elevated temperature (90–100 °C) and pressure (4–5 MPa or ~580-725 psi) to ensure a reasonable reaction rate for full conversion of the stable aromatic ring.[1]

Safety Protocol for Industrial Hydrogenation

Hydrogenation reactions carry inherent risks of fire and explosion due to the use of flammable gas (H₂) and a pyrophoric catalyst.[4][5] Adherence to a strict safety protocol is non-negotiable.

G cluster_safety Hydrogenation Safety Workflow prep 1. Reactor Preparation (Clean, Leak Test) charge_sm 2. Charge Reactor (Substrate, Solvent) prep->charge_sm inert_1 3. Inerting Cycle (3x) (Pressurize N₂, Vent) charge_sm->inert_1 charge_cat 4. Charge Catalyst (Wet Pd/C Slurry) inert_1->charge_cat seal 5. Seal Reactor charge_cat->seal inert_2 6. Final Inerting Cycle (3x) (Pressurize N₂, Vent) seal->inert_2 purge_h2 7. H₂ Purge Cycle (3x) (Pressurize H₂, Vent) inert_2->purge_h2 run 8. Run Reaction (Heat, Pressurize H₂, Agitate) purge_h2->run cool_depress 9. Cool & Depressurize run->cool_depress purge_n2 10. N₂ Purge Cycle (3x) (Pressurize N₂, Vent) cool_depress->purge_n2 filter 11. Catalyst Filtration (Under N₂ Blanket) purge_n2->filter quench 12. Quench Catalyst (Store under water) filter->quench

Figure 2: Mandatory safety workflow for catalytic hydrogenation.

All operations must be conducted in a designated high-pressure bay equipped with appropriate ventilation, blast shields, and remote monitoring capabilities.[5][6] Personnel must be thoroughly trained in handling high-pressure equipment and pyrophoric materials.[5][7]

Detailed Experimental Protocol (Stage 1)

This protocol is based on a 10 kg scale of starting material.

  • Reactor Charging: Charge a 200 L stainless steel hydrogenation reactor with 3-methyl-4-pyridinecarboxylic acid (10.0 kg, 72.9 mol), deionized water (50 L), and methanol (20 L).

  • Inerting: Seal the reactor and perform three inerting cycles by pressurizing with nitrogen to 5 bar and then venting to 1 bar. This removes atmospheric oxygen.

  • Catalyst Loading: In a separate vessel, prepare a slurry of 5% Pd/C (50% wet, 1.0 kg) in deionized water (5 L). Under a gentle nitrogen stream, transfer this slurry into the reactor via a charging port.

  • Reaction Execution: Seal the reactor completely. Perform three final nitrogen purge cycles. Following this, perform three hydrogen purge cycles (pressurize to 5 bar with H₂, then vent). Finally, pressurize the reactor with hydrogen to 4.5 MPa. Begin agitation and heat the reactor to 95 °C.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the reservoir. The reaction is typically complete within 4-6 hours. Confirmation of completion can be achieved by taking a sample via a dip tube (after depressurizing and purging with nitrogen) and analyzing by HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the reactor to 25 °C and carefully vent the hydrogen pressure. Purge the reactor three times with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a bed of Celite® under a nitrogen blanket to safely remove the Pd/C catalyst. The filter cake must be kept wet at all times and immediately transferred to a designated waste container to be stored under water. Never allow the used catalyst to dry in air.

  • Isolation: Concentrate the filtrate under reduced pressure to remove approximately 80% of the solvent volume. Cool the resulting aqueous slurry to 5 °C and hold for 4 hours to allow for crystallization.

  • Drying: Collect the solid product by filtration, wash with cold methanol (10 L), and dry under vacuum at 50 °C to a constant weight.

  • Yield: The expected yield of 3-methyl-4-piperidinecarboxylic acid is 9.5-10.0 kg (90-95% yield).

Stage 2: Large-Scale Synthesis of this compound

Principle and Rationale

This step involves the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed under Schotten-Baumann conditions.

  • Reagents: Boc₂O is a highly effective and widely used reagent for Boc protection. An inorganic base, such as sodium hydroxide or sodium bicarbonate, is used to neutralize the carboxylic acid and the hydrogencarbonate byproduct formed during the reaction, driving it to completion.[8]

  • Solvent System: A biphasic system of water and a water-miscible organic solvent like tetrahydrofuran (THF) or 1,4-dioxane is ideal for this transformation on a large scale. The intermediate is dissolved in the aqueous basic layer as its carboxylate salt, where it can react with the Boc₂O, which is more soluble in the organic phase. This system provides excellent control over the reaction.

  • pH Control: Maintaining a basic pH (9-10) is crucial. It ensures the piperidine nitrogen remains deprotonated and nucleophilic, while the carboxylic acid is protected as a carboxylate, preventing unwanted side reactions like ester formation.

  • Work-up: The work-up is designed for efficient removal of impurities and isolation of the product. Acidification of the aqueous layer protonates the carboxylic acid of the product, causing it to precipitate or be extracted into an organic solvent.

Detailed Experimental Protocol (Stage 2)

This protocol is based on a 9.5 kg scale of starting material from Stage 1.

  • Dissolution: To a 200 L glass-lined reactor, add 3-methyl-4-piperidinecarboxylic acid (9.5 kg, 66.3 mol), THF (40 L), and a solution of sodium hydroxide (5.6 kg, 140 mol) in deionized water (60 L). Stir until all solids have dissolved. The pH should be >10.

  • Addition of Boc₂O: Cool the solution to 10-15 °C. Slowly add a solution of di-tert-butyl dicarbonate (15.9 kg, 72.9 mol) in THF (20 L) over 2-3 hours, maintaining the internal temperature below 25 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by HPLC until the starting material is consumed (<1%).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Wash the remaining aqueous layer with methyl tert-butyl ether (MTBE) (2 x 20 L) to remove any unreacted Boc₂O and other non-polar impurities.

    • Cool the aqueous layer to 10 °C in an ice bath. Carefully acidify to pH 2-3 by the slow addition of 6N hydrochloric acid. The product will precipitate as a white solid.

  • Isolation: Stir the slurry at 5 °C for 2 hours. Collect the product by filtration, wash the filter cake with cold deionized water (2 x 20 L) until the washings are free of chloride ions (test with AgNO₃ solution).

  • Drying: Dry the product in a vacuum oven at 45 °C to a constant weight.

  • Yield: The expected yield of this compound is 14.5-15.5 kg (90-95% yield).

Product Characterization and Quality Control

The final product should be a white to off-white solid. Rigorous analytical testing is required to confirm its identity and purity before release for further use.

Parameter Technique Specification
Appearance VisualWhite to off-white crystalline solid
Molecular Formula -C₁₂H₂₁NO₄
Molecular Weight -243.30 g/mol
Identity ¹H NMR, ¹³C NMRConforms to structure
Identity Mass Spectrometry[M+H]⁺ = 244.1, [M+Na]⁺ = 266.1
Purity HPLC (210 nm)≥ 98.0%
Melting Point DSC145 - 150 °C (Typical)
Residual Solvents GC-HSConforms to ICH guidelines

Conclusion

The two-stage synthetic route described provides a highly efficient, scalable, and robust method for the large-scale production of this compound. The protocol emphasizes safety, particularly in the handling of the high-pressure hydrogenation step, and employs a straightforward work-up and isolation procedure. The resulting high-purity material is well-suited for use in demanding applications within the pharmaceutical and life sciences industries.

References

  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871. PubChem. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . Molecules. [Link]

  • US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Hydrogenation SOP . Princeton University. [Link]

  • Hazards associated with laboratory scale hydrogenations . UW-Madison Chemistry. [Link]

  • Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst . Journal of Organic Chemistry. [Link]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen . Gujarat Pollution Control Board. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . MDPI. [Link]

  • Hydrogenation Reactions . University of Pittsburgh. [Link]

  • Hydrogenation: How we can make it safer . H.E.L Group. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Boc-3-methyl-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Boc-3-methyl-4-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to empower you to tackle your purification challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Oily or Gummy Product After Initial Synthesis and Work-up

Question: After quenching my reaction and performing an aqueous work-up, my this compound product is an oil or a sticky gum that is difficult to handle and won't crystallize. What's causing this and how can I isolate a solid product?

Answer:

An oily or gummy consistency is a common issue with Boc-protected amino acids and their derivatives, often indicating the presence of impurities that disrupt the crystal lattice formation. The likely culprits include residual solvents, moisture, or unreacted starting materials.

Causality and Troubleshooting Steps:

  • Residual Solvents: High-boiling point solvents used in the reaction or extraction (e.g., DMF, DMSO) can be challenging to remove completely and can lead to an oily product.

    • Solution: After the initial extraction and drying of the organic layer, concentrate the solution under reduced pressure. Then, perform a solvent swap by adding a lower-boiling point solvent in which your product is soluble but the impurity is not, or one that forms an azeotrope with the residual high-boiling solvent (e.g., toluene) and re-concentrate. Repeating this process several times can be effective.

  • Excess Boc-Anhydride or Byproducts: Unreacted di-tert-butyl dicarbonate (Boc-anhydride) or its hydrolysis byproducts can contribute to the oily nature of the product.

    • Solution: A thorough aqueous work-up is crucial. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic byproducts.

  • Moisture: The presence of water can inhibit crystallization.

    • Solution: Ensure your organic extracts are thoroughly dried before concentration. Using a drying agent like anhydrous sodium sulfate or magnesium sulfate is standard practice.[1][2] After filtration, concentrating the solution in vacuo will help remove residual moisture.

Workflow for Isolating a Solid Product:

start Oily/Gummy Product solvent_swap Perform Solvent Swap (e.g., with Toluene) start->solvent_swap wash Thorough Aqueous Wash (e.g., NaHCO3) solvent_swap->wash dry Dry Organic Layer Thoroughly (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate crystallize Attempt Crystallization concentrate->crystallize chromatography If Crystallization Fails: Proceed to Chromatography crystallize->chromatography [Failure]

Caption: Decision workflow for handling an oily or gummy product.

Problem 2: Low Purity After Column Chromatography

Question: I've purified my this compound by silica gel chromatography, but my analytical data (NMR, LC-MS) still shows significant impurities. What could be going wrong?

Answer:

Low purity after column chromatography can stem from several factors, including improper solvent system selection, co-elution of impurities, or on-column degradation.

Expert Insights and Solutions:

  • Solvent System Optimization: The polarity of your eluent is critical. For a carboxylic acid like this, a typical mobile phase would be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[3][4] To improve separation, you can:

    • Decrease the polarity gradient rate: A slower, more gradual increase in the polar solvent can enhance the resolution between your product and closely eluting impurities.

    • Introduce a modifier: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid group on your product. This minimizes tailing and can improve peak shape and separation.

  • Identifying Co-eluting Impurities: If an impurity has a similar polarity to your product, it will be difficult to separate.

    • Solution: Consider using a different stationary phase. If you are using standard silica gel, switching to a reverse-phase (C18) column with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a formic acid or TFA modifier) can provide a different selectivity and may resolve the co-eluting species.

  • On-Column Degradation: The acidic nature of silica gel can sometimes cause the degradation of acid-sensitive compounds, particularly the Boc-protecting group.

    • Solution: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine, in your non-polar solvent before packing the column. Alternatively, using a less acidic stationary phase like alumina could be beneficial.

Data Comparison for Eluent Systems:

Eluent SystemPurity Achieved (Example)Observations
Hexane/Ethyl Acetate (Gradient)90%Significant tailing of the product peak.
Hexane/Ethyl Acetate with 1% Acetic Acid97%Sharper product peak, better separation from a leading impurity.
Dichloromethane/Methanol (Gradient)92%Good separation, but some peak broadening.
Problem 3: Difficulty with Crystallization

Question: My product appears relatively pure by TLC and NMR, but I am struggling to induce crystallization. I've tried several common solvents without success. What should I do?

Answer:

Crystallization is often a matter of finding the right solvent or solvent system and providing the right conditions for crystal nucleation and growth.

Systematic Approach to Crystallization:

  • Solvent Screening: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Procedure: In small vials, test the solubility of a small amount of your oily product in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, water). Heat the soluble samples and then allow them to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Solvent/Anti-Solvent System: This is a powerful technique when a single solvent is not effective.

    • How it works: Dissolve your compound in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" or "anti-solvent" in which your compound is insoluble until the solution becomes cloudy (the point of saturation). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

    • Common Systems for Boc-Protected Acids:

      • Ethyl acetate / Hexane

      • Dichloromethane / Heptane

      • Methanol / Water

  • Seeding: If you have a small amount of pure, solid material from a previous batch, adding a tiny crystal ("seed") to a supersaturated solution can initiate crystallization.

  • Patience and Proper Cooling: Slow cooling is generally preferred as it allows for the formation of larger, purer crystals. Avoid agitating the solution during the initial cooling phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities are typically related to the synthetic route. These can include:

  • Unreacted starting materials: Such as the parent 3-methyl-4-piperidinecarboxylic acid or its ester precursor.

  • Byproducts of the Boc-protection step: Including tert-butanol and di-tert-butyl pyrocarbonate.

  • Reagents from prior synthetic steps: For example, if the piperidine ring was synthesized, you might have residual catalysts or reagents from that process.[5]

Q2: Is it better to purify the carboxylic acid or its methyl/ethyl ester derivative?

A2: It often depends on the subsequent steps in your synthesis. However, esters are generally less polar and more volatile than their corresponding carboxylic acids.[3][6] This can make them easier to purify by standard silica gel chromatography, as they tend to have better peak shapes and are less prone to streaking.[2][4] If your final target requires the carboxylic acid, you can purify the ester and then perform a saponification (hydrolysis) as the final step.

Q3: How can I effectively monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Procedure: Use the same solvent system as your column eluent for your TLC plates. Spot your crude material, and then collect fractions from the column and spot them on the same or a separate plate.

  • Visualization: Your product, being a carboxylic acid, may not be UV-active. You can visualize the spots using a potassium permanganate stain, which reacts with most organic compounds.

Q4: My final product has a yellowish tint. Is this a cause for concern, and how can I remove the color?

A4: A yellowish tint often indicates the presence of minor, highly conjugated impurities.[6] While it may not significantly affect the purity by weight, it can be undesirable.

  • Decolorization:

    • Activated Carbon: Dissolving your product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering through a pad of celite can remove colored impurities.

    • Recrystallization: A successful recrystallization is often very effective at excluding colored impurities from the crystal lattice, resulting in a white or off-white solid.

References

  • Vertex AI Search. Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate.
  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ChemicalBook. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1.
  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871.
  • ChemicalBook. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • ChemicalBook. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis.
  • Chemsrc. N-BOC-piperidine-4-carboxylic acid | CAS#:84358-13-4.

Sources

Technical Support Center: Synthesis of N-Boc-3-methyl-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Boc-3-methyl-4-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to enhance your reaction outcomes, ensuring high yield and purity.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process starting from 3-methylpicolinic acid. The first step involves the catalytic hydrogenation of the pyridine ring to form 3-methyl-4-piperidinecarboxylic acid. This is followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Synthetic_Pathway 3-Methylpicolinic Acid 3-Methylpicolinic Acid 3-Methyl-4-piperidinecarboxylic Acid 3-Methyl-4-piperidinecarboxylic Acid 3-Methylpicolinic Acid->3-Methyl-4-piperidinecarboxylic Acid Step 1: Catalytic Hydrogenation (e.g., H₂, Pd/C) This compound This compound 3-Methyl-4-piperidinecarboxylic Acid->this compound Step 2: N-Boc Protection (Boc₂O, base) Boc_Protection_Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reaction Piperidine 3-Methyl-4-piperidine- carboxylic Acid Product N-Boc Protected Product Piperidine->Product + Boc₂O + Base Boc2O Boc₂O Carboxylate Carboxylate Group MixedAnhydride Mixed Anhydride (Transient) Carboxylate->MixedAnhydride + Boc₂O MixedAnhydride->Carboxylate + H₂O (Hydrolysis)

Technical Support Center: Optimizing Coupling Conditions for N-Boc-3-methyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling conditions of N-Boc-3-methyl-4-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amide bond formation with this sterically hindered building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the coupling of this compound. Each problem is followed by a diagnosis of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: I am observing a very low yield of my desired amide product, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

A: Low or non-existent yields in the coupling of this compound are frequently due to the steric hindrance imparted by the methyl group at the 3-position and the bulky Boc protecting group. This steric hindrance can impede the approach of the amine to the activated carboxylic acid.

Potential Causes & Solutions:

  • Insufficient Activation of the Carboxylic Acid: The first critical step is the activation of the carboxyl group.[1][2] If the activated intermediate is not formed efficiently, the subsequent reaction with the amine will fail.

    • Solution: Employ a more powerful coupling reagent. While standard reagents like EDC/HOBt can be effective, sterically hindered substrates often require stronger activators.[3] Consider using HATU, HBTU, or PyBOP, which are known to be highly efficient for challenging couplings.[1][4][5] These reagents form highly reactive OAt or OBt esters, which can overcome the steric barrier.[4]

  • Inappropriate Choice of Coupling Reagent: Not all coupling reagents are suitable for sterically demanding substrates.

    • Solution: Switch to a phosphonium-based (e.g., PyBOP, PyAOP) or a uronium/aminium-based (e.g., HATU, HBTU) reagent.[1][4] HATU, in particular, is often preferred for rapid and efficient couplings with minimal side reactions.[4][6]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play crucial roles.

    • Solution:

      • Temperature: While many coupling reactions are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes provide the necessary energy to overcome the activation barrier. However, be cautious as excessive heat can lead to side reactions, including epimerization.[7]

      • Solvent: Ensure your reagents are fully dissolved. DMF and NMP are excellent polar aprotic solvents for most coupling reactions.[1] If solubility is an issue, consider alternative solvents like DCM, but be mindful of reagent compatibility.

      • Reaction Time: Sterically hindered couplings may require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Poor Quality of Reagents: Old or improperly stored coupling reagents and solvents can be a source of failure.

    • Solution: Use fresh, high-purity coupling reagents and anhydrous solvents. Moisture can hydrolyze the activated intermediate and deactivate the coupling reagent.

Problem 2: Presence of Significant Side Products

Q: My reaction is producing the desired product, but I'm also seeing significant amounts of side products. What are they and how can I minimize them?

A: The formation of side products is a common challenge in amide coupling reactions. Understanding the nature of these impurities is key to mitigating their formation.

Potential Side Products & Mitigation Strategies:

  • N-Acylurea Formation: This is a classic side reaction with carbodiimide reagents like EDC and DCC.[1] The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[1]

    • Solution: The addition of an auxiliary nucleophile like HOBt or HOAt is strongly recommended when using carbodiimides.[1][6] These additives trap the O-acylisourea to form a more stable and reactive HOBt or HOAt ester, which minimizes the formation of N-acylurea.[1] Running the reaction at lower temperatures can also suppress this side reaction.[1]

  • Guanidinylation of the Amine: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the free amine to form a guanidinium byproduct, effectively capping the amine and preventing it from reacting with the activated acid.[4]

    • Solution: Avoid using a large excess of the uronium/aminium reagent.[4] A slight excess of the carboxylic acid relative to the coupling reagent can also help.[1] Pre-activating the carboxylic acid for a short period before adding the amine can also minimize this side reaction.[1] Phosphonium-based reagents like PyBOP are generally less prone to this side reaction.[4]

  • Epimerization/Racemization: Epimerization at the stereocenter adjacent to the carboxyl group is a significant concern in peptide chemistry and can occur with sterically hindered amino acid derivatives.[7][8][9]

    • Solution: The choice of coupling reagent and additives is critical. Additives like HOBt and HOAt are known to suppress racemization.[6][8] HOAt-based reagents like HATU are generally considered superior to their HOBt-based counterparts in minimizing epimerization.[4] Using non-polar solvents and maintaining lower reaction temperatures can also be beneficial. Certain reagents, like DEPBT, are specifically designed for coupling racemization-prone amino acids.[6]

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify my final product from the reaction mixture. What are some common purification challenges and how can I overcome them?

A: Purification can be complicated by the presence of byproducts from the coupling reagents and unreacted starting materials.

Purification Strategies:

  • Water-Soluble Byproducts: One of the main advantages of using EDC is that its urea byproduct is water-soluble and can be easily removed with an aqueous workup.[6][10] This is in contrast to DCC, which forms a dicyclohexylurea (DCU) byproduct that is often insoluble in common organic solvents and requires filtration.[6]

  • Column Chromatography: For removing unreacted starting materials and other organic-soluble impurities, column chromatography is typically the most effective method. The choice of solvent system will depend on the polarity of your product and impurities.

  • Acid-Base Extraction: If your product has basic or acidic functionalities, you can use acid-base extraction to selectively move it between aqueous and organic layers, leaving impurities behind. Since the this compound is a carboxylic acid, it can be extracted into a basic aqueous solution.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best choice for this compound?

A1: There is no single "best" reagent, as the optimal choice can depend on the specific amine being coupled and the desired reaction scale. However, for a sterically hindered substrate like this compound, more powerful reagents are generally recommended.

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICCost-effective, readily available. EDC byproducts are water-soluble.[6]Prone to N-acylurea formation and epimerization without additives.[1] DCC byproduct is insoluble.[6]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low risk of guanidinylation.[4] Effective for hindered couplings.[6]Can be more expensive.
Uronium/Aminium Salts HATU, HBTU, TBTUVery high reactivity, fast reaction times.[4] HATU is particularly effective at suppressing epimerization.[4][6]Can cause guanidinylation of the amine if used in excess.[4] Some (HBTU, TBTU) contain potentially explosive HOBt.[1]
Newer Generation COMU, PyOximHigh reactivity comparable to HATU, but based on the non-explosive Oxyma Pure.[1][4]May be more expensive and less readily available.

For initial attempts, HATU or PyBOP in the presence of a non-nucleophilic base like DIPEA are excellent starting points due to their high efficiency with sterically hindered substrates.[4][6]

Q2: What is the ideal stoichiometry for the coupling reaction?

A2: A good starting point for optimizing the stoichiometry is as follows:

  • This compound: 1.0 equivalent

  • Amine: 1.0 - 1.2 equivalents

  • Coupling Reagent (e.g., HATU, PyBOP): 1.1 - 1.2 equivalents

  • Base (e.g., DIPEA, NMM): 2.0 - 3.0 equivalents

It is often beneficial to use a slight excess of the amine and coupling reagent to drive the reaction to completion. The amount of base is also crucial, as it is needed to neutralize any acid salts of the amine and to facilitate the coupling reaction.

Q3: Do I need to run my coupling reaction under an inert atmosphere?

A3: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.[11] It helps to exclude moisture, which can quench the activated species and reduce the efficiency of the reaction. Some coupling reagents can also be sensitive to oxygen.[11]

Q4: How can I monitor the progress of my reaction?

A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: This is a quick and easy way to qualitatively assess the consumption of the starting materials and the formation of the product.

  • LC-MS: This provides more detailed information, including the relative amounts of starting materials, product, and any byproducts, as well as their mass-to-charge ratios for identification.

Section 3: Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the solution at room temperature for 5 minutes.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt Mediated Coupling

This protocol is a more classical approach and can be effective for less hindered amines.

Materials:

  • This compound

  • Amine hydrochloride salt

  • EDC hydrochloride

  • HOBt hydrate

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine hydrochloride salt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (or NMM) (3.0 eq) to the mixture and stir for 5 minutes.

  • Add EDC hydrochloride (1.2 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

Section 4: Visualizations

Workflow for Selecting a Coupling Reagent

CouplingReagentSelection start Start: Couple N-Boc-3-methyl- 4-piperidinecarboxylic acid amine_type Is the amine sterically hindered or electron-deficient? start->amine_type high_reactivity Use high-reactivity reagent: HATU, PyBOP, or COMU amine_type->high_reactivity Yes standard_reagent Standard reagent may suffice: EDC/HOBt or TBTU amine_type->standard_reagent No monitor_reaction Monitor Reaction (TLC, LC-MS) high_reactivity->monitor_reaction check_epimerization Is epimerization a concern? standard_reagent->check_epimerization use_hatu Prefer HATU or DEPBT check_epimerization->use_hatu Yes check_epimerization->monitor_reaction No use_hatu->monitor_reaction

Caption: Decision tree for selecting an appropriate coupling reagent.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low or No Yield check_reagent 1. Check Coupling Reagent start->check_reagent is_strong_enough Is it a high-reactivity reagent (HATU, PyBOP)? check_reagent->is_strong_enough switch_reagent Switch to HATU, PyBOP, or COMU is_strong_enough->switch_reagent No check_conditions 2. Check Reaction Conditions is_strong_enough->check_conditions Yes end Re-run Experiment switch_reagent->end check_temp Increase temperature moderately (e.g., 40 °C) check_conditions->check_temp check_time Increase reaction time check_temp->check_time check_reagents_quality 3. Check Reagent Quality check_time->check_reagents_quality use_fresh Use fresh, anhydrous reagents and solvents check_reagents_quality->use_fresh use_fresh->end

Caption: Step-by-step troubleshooting guide for low reaction yields.

References
  • Aapptec Peptides. Coupling Reagents. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

Sources

Technical Support Center: Crystallization of N-Boc-3-methyl-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Boc-3-methyl-4-piperidinecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the crystallization and purification of this important synthetic building block. The introduction of a methyl group at the 3-position of the piperidine ring, while synthetically useful, can introduce complexities in crystallization compared to its parent compound, N-Boc-piperidine-4-carboxylic acid. This resource provides in-depth, field-proven troubleshooting advice and protocols to help you achieve a highly pure, crystalline final product.

Section 1: Physicochemical Profile & Key Considerations

Understanding the properties of your compound is the first step in successful crystallization. While specific data for the 3-methyl derivative is sparse, we can infer its behavior by comparing it to the well-characterized parent compound.

Key Scientific Insight: The presence of the 3-methyl group introduces a chiral center and increases the molecule's lipophilicity. This can disrupt the crystal lattice packing that is readily achieved by the more symmetrical parent compound, N-Boc-piperidine-4-carboxylic acid, often leading to lower melting points and a higher propensity to form oils or amorphous solids. The piperidine ring itself typically adopts a stable chair conformation, which is crucial for molecular packing in the solid state.[1][2]

PropertyN-Boc-piperidine-4-carboxylic acid (Parent Compound)This compound (Target)Rationale for Predicted Properties
CAS Number 84358-13-4[3][4]Varies by stereoisomer---
Molecular Formula C₁₁H₁₉NO₄[3][5]C₁₂H₂₁NO₄Addition of one CH₂ group.
Molecular Weight 229.27 g/mol [3][5]243.30 g/mol Increased by 14.03 g/mol .
Appearance White Crystalline Powder[4]White solid or a viscous, colorless-to-yellow oil.The methyl group can inhibit crystallization, making an oily state more likely, a common issue with Boc-protected amino acids.[6][7]
Melting Point 148-153 °C[3][4]Predicted: Lower than the parent compound.Asymmetry and potential diastereomeric mixtures disrupt the crystal lattice, requiring less energy to melt.
Solubility Insoluble in water[4]. Soluble in EtOAc, MeOH[4].Predicted: Very low solubility in water; good solubility in moderately polar organic solvents (EtOAc, DCM, Acetone, Toluene).Increased lipophilicity from the methyl group will further decrease water solubility.

Section 2: Troubleshooting Crystallization Issues (Q&A Format)

This section addresses the most common problems encountered during the crystallization of this compound.

Question 1: My final product is a persistent, thick oil that will not solidify, even after removing all solvent under high vacuum. What should I do?

Answer: This is the most frequent issue, arising from the factors mentioned above (asymmetry, potential impurities, and the flexible Boc-group).

  • Causality: An "oiled out" product occurs when the compound separates from the solution at a temperature above its melting point or when its solubility is too high for nucleation to occur. Impurities, such as residual solvents (e.g., DMF, DMSO) or unreacted starting materials, can act as "crystal poisons," inhibiting the formation of an ordered lattice and promoting an amorphous, oily state.

  • Troubleshooting Workflow:

    • Confirm Purity: Before attempting crystallization, ensure the purity of the oil is >95% by ¹H NMR or LC-MS. If significant impurities are present, purification by column chromatography is strongly recommended prior to crystallization.

    • Solvent Trituration/Pulping: This technique uses a solvent in which your compound is poorly soluble (an "anti-solvent") to wash away soluble impurities and induce nucleation.

      • Protocol: Add a small volume of a non-polar solvent like hexanes or diethyl ether to the oil.

      • Stir vigorously with a spatula, scraping the sides of the flask. This mechanical agitation can induce nucleation.

      • Often, the oil will slowly transform into a free-flowing white powder.

      • Filter the solid and wash with more cold anti-solvent.

    • Induce Nucleation (Seeding & Scratching):

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the oil-air interface. The microscopic imperfections in the glass can serve as nucleation sites.

      • Seeding: If you have a small amount of solid material from a previous batch, add a single, tiny crystal (a "seed crystal") to the oil. If the oil is pure enough, crystal growth should propagate from this seed.

    • Controlled Anti-Solvent Addition:

      • Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, acetone, or toluene).

      • Slowly add a non-polar anti-solvent (e.g., hexanes, heptane) dropwise with vigorous stirring until the solution becomes faintly cloudy (the saturation point).

      • Add one or two drops of the good solvent to redissolve the cloudiness, then allow the solution to stand undisturbed. This slow approach to supersaturation is critical for forming high-quality crystals.

Question 2: My product "crashes out" of solution as a fine white powder as soon as it cools. How do I get larger crystals?

Answer: This indicates that the solution is becoming supersaturated too quickly, leading to rapid nucleation and the formation of small, often impure, crystals.

  • Causality: Rapid cooling is the most common cause. When a hot, saturated solution is cooled too fast, the kinetic barrier for nucleation is overcome at many points simultaneously, leading to a large number of small crystallites instead of slow growth on a smaller number of nuclei.

  • Methods to Slow Crystallization: [8]

    • Use More Solvent: Re-dissolve your product on the heat source and add a small additional amount (5-10% more) of the hot solvent. This slight dilution means the solution will need to cool to a lower temperature before it becomes saturated, slowing the entire process.[8]

    • Insulate the Flask: Once you remove the flask from the heat source, place it in an insulated container (e.g., a beaker packed with glass wool or a Dewar flask) to slow the rate of cooling to room temperature.

    • Employ a Solvent/Anti-Solvent System: As described in the previous question, using a two-solvent system provides much finer control over the rate at which supersaturation is achieved, which is the key to growing larger, higher-quality crystals.

Question 3: My crystallized product has a low and/or broad melting point. What's wrong?

Answer: A low or broad melting point is a classic indicator of an impure compound.

  • Causality: Impurities disrupt the crystal lattice, which lowers the energy required to break it apart (melting). A broad melting range occurs because different regions of the solid have different concentrations of impurities, causing them to melt at slightly different temperatures.

  • Validation and Remediation Protocol:

    • Identify the Impurity: Analyze the product by ¹H NMR to check for residual solvents or byproducts. LC-MS can help identify other organic impurities.

    • Pre-Crystallization Purification: If impurities are significant, direct recrystallization will likely be ineffective. Purify the material using flash column chromatography. A common eluent system for compounds of this type is a gradient of ethyl acetate in hexanes.

    • Perform a Careful Recrystallization: Once the material is chemically pure (>98%), perform a slow, controlled crystallization using the techniques described above to ensure that the pure compound crystallizes, leaving any remaining trace impurities in the mother liquor.

Section 3: Recommended Experimental Protocol: Recrystallization

This protocol provides a reliable, step-by-step method for the recrystallization of this compound from a crude solid or oil.

Principle: The method utilizes a binary solvent system: a "good" solvent in which the compound is soluble when hot but less soluble when cold (Toluene), and a "bad" or "anti-solvent" in which the compound is poorly soluble (Hexanes). This allows for fine control over the saturation point.

Procedure:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of warm Toluene (start with 3-4 mL) required to fully dissolve the compound. Gentle heating (to ~50-60 °C) may be necessary.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Saturation: While stirring the warm solution, add Hexanes dropwise from a pipette or burette. Continue adding until the solution remains faintly but persistently cloudy.

  • Clarification: Add 1-2 drops of Toluene to the cloudy mixture until it becomes clear again. This brings the solution just back from the point of saturation.

  • Slow Cooling (Crystal Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin within 20-30 minutes. Do not agitate the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for an additional 30 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold hexanes to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Characterize the final product by MP, NMR, and/or LC-MS to confirm purity.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is the best starting solvent system to try for this compound?

    • A: Based on its structure (a carboxylic acid with a lipophilic protecting group), solvent systems that balance polarity are ideal. Good starting points include:

      • Ethyl Acetate / Hexanes: A very common and effective system.

      • Toluene / Hexanes: Excellent for compounds that are slightly more non-polar.

      • Acetone / Water: Can be effective, but the insolubility of the compound in water can make this tricky. Use with caution.

      • Isopropanol: A single-solvent system that may work if the crude material is of high purity.

  • Q2: I don't have a seed crystal. How can I make one?

    • A: Take a very small amount of your purest oil on the tip of a spatula. Dissolve it in a minimal amount of a volatile solvent (like dichloromethane) in a watch glass. Allow the solvent to evaporate rapidly in a fume hood. The resulting solid film, while not crystalline, can often be scraped up and used as a seed. Alternatively, dissolve a small amount of oil in a vial with a 1:5 mixture of ethyl acetate:hexanes, cap it, and leave it in the freezer for several days. Even a single microcrystal is enough.

  • Q3: My compound is a mix of diastereomers. Will this affect crystallization?

    • A: Absolutely. Crystallization is a highly specific self-assembly process. A mixture of diastereomers will be very difficult, if not impossible, to crystallize directly. You must first separate the diastereomers, typically by flash column chromatography, before attempting to crystallize each pure diastereomer individually.

Section 5: Visualization of Workflows

Troubleshooting Flowchart

This diagram outlines the decision-making process when encountering a non-crystalline product.

Troubleshooting_Crystallization problem_node problem_node process_node process_node decision_node decision_node solution_node solution_node start Crude Product is an Oil or Amorphous Solid check_purity Check Purity (NMR, LC-MS) start->check_purity is_pure Purity >95%? check_purity->is_pure chromatography Purify by Flash Chromatography is_pure->chromatography No   triturate Attempt Trituration with Anti-Solvent (e.g., Hexanes) is_pure->triturate  Yes chromatography->check_purity Re-check Purity did_solidify Did it Solidify? triturate->did_solidify recrystallize Perform Controlled Recrystallization did_solidify->recrystallize  Yes advanced_methods Use Advanced Methods: - Slow Anti-Solvent Addition - Seeding / Scratching did_solidify->advanced_methods No   success Pure Crystalline Product recrystallize->success advanced_methods->success

Caption: Decision tree for troubleshooting non-crystalline products.

Recommended Recrystallization Workflow

This diagram illustrates the key steps in the recommended experimental protocol.

Recrystallization_Workflow node_dissolve 1. Dissolve Crude in Minimum Hot Toluene node_saturate 2. Add Hexanes Dropwise Until Persistent Cloudiness node_dissolve->node_saturate node_clarify 3. Add 1-2 Drops Toluene to Re-clarify node_saturate->node_clarify node_cool 4. Slow Cool to Room Temp, Then Ice Bath node_clarify->node_cool node_filter 5. Filter Crystals via Vacuum Filtration node_cool->node_filter node_wash 6. Wash with Cold Hexanes node_filter->node_wash node_dry 7. Dry Under High Vacuum node_wash->node_dry node_final Pure Product node_dry->node_final

Sources

Identification of byproducts in N-Boc-3-methyl-4-piperidinecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and analysis of N-Boc-3-methyl-4-piperidinecarboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development, prized for its conformationally constrained scaffold. However, its synthesis, which involves multiple stereocenters and reactive intermediates, can present significant challenges, particularly with the formation of closely related byproducts.

This guide is structured to provide direct, actionable answers to common problems encountered during the synthesis, purification, and analysis of this compound. It is designed for researchers and process chemists to help troubleshoot experiments, optimize reaction conditions, and ensure the highest purity of the final product.

Part 1: Plausible Synthetic Pathway & Critical Control Points

A common and effective route to this compound involves the catalytic hydrogenation of a pyridine precursor, followed by N-protection. Understanding this pathway is crucial for anticipating potential side reactions.

A key precursor, 3-methyl-4-pyridinecarboxylic acid, is hydrogenated to produce the piperidine ring system. This step is critical as it establishes the cis and trans stereochemistry at the C3 and C4 positions. Subsequently, the secondary amine of the piperidine is protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.[1][2]

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: N-Boc Protection Start 3-Methyl-4-pyridinecarboxylic Acid Intermediate 3-Methyl-4-piperidinecarboxylic Acid (Mixture of Diastereomers) Start->Intermediate H₂, Pd/C or Rh/C High Pressure, Heat Product This compound (Final Product) Intermediate->Product (Boc)₂O, Base (e.g., TEA, NaOH) Solvent (e.g., Dioxane, THF, H₂O)

Caption: General synthetic workflow for this compound.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My hydrogenation of 3-methyl-4-pyridinecarboxylic acid is sluggish, and the crude product shows multiple spots on TLC/peaks in LC-MS. What are the likely byproducts?

Answer: This is a common issue stemming from the challenging nature of pyridine ring reduction. The aromaticity of the pyridine ring requires forcing conditions (high pressure, high temperature, and active catalysts like Rhodium or Palladium), which can lead to several side products.[1][2]

Causality:

  • Incomplete Hydrogenation: The most common byproduct is the starting material, 3-methyl-4-pyridinecarboxylic acid, due to insufficient catalyst activity, low hydrogen pressure, or short reaction time.

  • Partially Hydrogenated Intermediates: Tetrahydropyridine intermediates can also be present. These are often unstable and may disproportionate or react further, but can sometimes be observed.

  • Decarboxylation: Under harsh thermal conditions, the carboxylic acid group can be lost, leading to 3-methylpiperidine. This is less common but possible with extended reaction times at high temperatures.

Identification Strategy: The primary tool for initial analysis is LC-MS, which can distinguish components by their mass-to-charge ratio (m/z).

CompoundExpected MWTypical LC-MS Observation (M+H)⁺Notes
Starting Material (3-Methyl-4-pyridinecarboxylic acid)137.14138.1Aromatic; will have a distinct UV absorbance from the product.
Desired Product (3-Methyl-4-piperidinecarboxylic acid)143.18144.2Saturated ring; diastereomeric mixture.
Decarboxylation Byproduct (3-Methylpiperidine)99.17100.2More volatile; may be lost during workup.

Troubleshooting Protocol:

  • Verify Catalyst Activity: Use a fresh batch of catalyst or a more active one (e.g., Rh/C can be more effective than Pd/C for pyridine reduction).

  • Increase Hydrogen Pressure: Gradually increase H₂ pressure according to the safety limits of your reactor. Pressures of 4-5 MPa are often required.[1]

  • Optimize Temperature & Time: Monitor the reaction progress by taking aliquots (if safe to do so) to find the optimal balance where the starting material is consumed without significant degradation.

  • Solvent Choice: The reaction is often performed in water or acidic media (like acetic acid) to protonate the pyridine nitrogen, making it more susceptible to reduction.

G cluster_pathways Reaction Pathways cluster_desired Desired Reaction cluster_side Side Reactions SM 3-Methyl-4-pyridinecarboxylic Acid Desired 3-Methyl-4-piperidinecarboxylic Acid SM->Desired Complete Hydrogenation Incomplete Unreacted Starting Material SM->Incomplete Incomplete Reaction Decarbox 3-Methylpiperidine SM->Decarbox Harsh Conditions (High Temp)

Caption: Potential outcomes during the hydrogenation step.

Q2: After N-Boc protection, my NMR spectrum is clean, but LC-MS shows a significant peak with a mass of (M-100). What is this impurity?

Answer: A mass loss of 100 amu from your N-Boc protected product (MW 243.29) strongly indicates the loss of the Boc group, resulting in the unprotected 3-methyl-4-piperidinecarboxylic acid (MW 143.18).

Causality: The Boc group is notoriously labile to acid.[3] This byproduct can form under several circumstances:

  • Acidic Workup: If the reaction workup involves an acidic wash (e.g., with 1N HCl) that is too concentrated or has prolonged contact time, significant deprotection can occur.

  • In-source Fragmentation (LC-MS): Sometimes, the Boc group can fragment within the mass spectrometer's ionization source, especially with harsh ionization settings. This would be an analytical artifact, not a true impurity in your sample.

  • Acidic Reagents: If any reagents used in the Boc protection step were contaminated with strong acid, deprotection could occur in situ.

Troubleshooting & Validation Protocol:

  • Modify Workup: Neutralize the reaction mixture carefully and perform extractions at a neutral or slightly basic pH. Use saturated sodium bicarbonate or a phosphate buffer instead of strong acids for washes if possible.

  • Analyze by NMR: The presence of unprotected piperidine can be confirmed by ¹H NMR. The characteristic signal for the nine tert-butyl protons of the Boc group (a sharp singlet around 1.4-1.5 ppm) will be absent or diminished in intensity relative to the piperidine ring protons.

  • Optimize LC-MS Method: To check for in-source fragmentation, soften the ionization conditions (e.g., lower the fragmentor voltage in ESI-MS). If the (M-100) peak decreases significantly relative to the parent ion peak, it is likely an artifact.

  • Purification: The unprotected amine is more polar and can typically be separated from the Boc-protected product by silica gel column chromatography.

Q3: My product appears as a broad set of signals in the ¹H NMR, not the sharp peaks I expected. Is my product impure?

Answer: Not necessarily. The product, this compound, has two adjacent stereocenters (at C3 and C4). The hydrogenation of the planar pyridine ring is typically not diastereoselective, leading to a mixture of cis and trans diastereomers.

Causality & Spectroscopic Effects:

  • Diastereomers: Cis and trans diastereomers are distinct chemical compounds with different physical properties and unique NMR spectra. When present in a mixture, their signals will overlap, often resulting in broadened or complex multiplets for the ring protons.

  • Rotamers: The amide bond of the Boc group can exhibit slow rotation on the NMR timescale at room temperature, leading to the appearance of two distinct sets of signals for a single diastereomer (rotamers). This further complicates the spectrum.

Identification & Simplification Protocol:

  • Variable Temperature (VT) NMR: To diagnose the presence of rotamers, acquire a ¹H NMR spectrum at an elevated temperature (e.g., 50-80 °C). If rotamers are the cause of signal doubling/broadening, the signals should coalesce into a single, sharper set as the rate of amide bond rotation increases.

  • 2D NMR Spectroscopy:

    • COSY: A COSY spectrum will help trace the proton-proton coupling networks for each diastereomer, allowing you to map out the spin systems of the piperidine ring.

    • NOESY/ROESY: These experiments can help determine the relative stereochemistry. For the cis isomer, a nuclear Overhauser effect (NOE) should be observed between the C3-proton and the C4-proton. For the trans isomer, this correlation will be absent or very weak.

  • Chromatographic Separation: Diastereomers can often be separated using high-performance liquid chromatography (HPLC), sometimes even by careful silica gel column chromatography, allowing for the isolation and unambiguous characterization of each isomer.

Part 3: Analytical Workflow for Unknown Impurity

When an unknown byproduct is detected, a systematic approach is required for its identification.

G A Crude Reaction Mixture B Step 1: LC-MS Analysis A->B C Obtain Molecular Weight and Relative Purity B->C D Step 2: Isolation C->D Impurity >5% or structurally significant E Preparative HPLC or Column Chromatography D->E F Step 3: Structural Elucidation E->F G 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) High-Res MS (HRMS) F->G H Identified Byproduct Structure G->H

Caption: Systematic workflow for byproduct identification.

Part 4: Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound?

    • A: The compound should be stored in a cool, dry place away from strong acids. As a carboxylic acid, it is not highly volatile, but as a Boc-protected amine, it is sensitive to acidic vapors which can cause slow degradation over time. Storage under an inert atmosphere (N₂ or Ar) is recommended for long-term stability.

  • Q: Besides strong acids, what other conditions can cleave the Boc group?

    • A: While acid-lability is the most common route for deprotection, strong Lewis acids (e.g., AlCl₃, TMSI) can also cleave the Boc group.[3] Additionally, very high temperatures (>150-180 °C) can cause thermal decomposition of the Boc group, though this is less common under typical synthetic conditions.

  • Q: Can byproducts arise from the di-tert-butyl dicarbonate ((Boc)₂O) reagent?

    • A: Yes. Old or improperly stored (Boc)₂O can slowly decompose. While less common, side reactions can occur. For instance, if the amine attacks the tert-butyl carbonyl group of the anhydride twice, it could lead to the formation of a di-acylated product, though this is sterically hindered and unlikely. A more common issue is the formation of N,N-di-Boc derivatives with less hindered amines, but for a secondary amine like piperidine, this is not a concern.[4] The primary byproduct from the reagent itself is tert-butanol and CO₂, which are typically removed during workup.

References

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google P
  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. [Link]

  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google P
  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of N-Boc-3-methyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Boc-3-methyl-4-piperidinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in this valuable synthetic building block. The 3,4-disubstituted piperidine motif is a privileged scaffold in numerous pharmaceutical agents, and achieving high stereochemical purity is often paramount for biological activity and safety. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you enhance the stereoselectivity of your synthesis.

Introduction: The Challenge of Stereocontrol

The synthesis of this compound presents a significant stereochemical challenge: the control of two adjacent stereocenters at the C3 and C4 positions. The relative (cis/trans) and absolute (R/S) configurations of these centers are critical. The key to success lies in a deep understanding of the reaction mechanisms and the conformational behavior of the piperidine ring. The presence of the 3-methyl group exerts a strong steric and electronic influence on incoming reagents, dictating the facial selectivity of reactions at the C4 position. This guide will explore rational strategies to overcome these hurdles and achieve high diastereomeric and enantiomeric purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: I am getting a low diastereomeric ratio (dr) in the reduction of the N-Boc-3-methyl-4-oxopiperidine-4-carboxylic acid precursor. How can I improve the formation of the desired cis or trans isomer?

Answer: Low diastereoselectivity in the reduction of a 4-keto-piperidine is a common issue, primarily governed by the facial selectivity of hydride attack on the ketone. The conformation of the piperidine ring and the nature of the reducing agent are the most critical factors.

Root Cause Analysis:

  • Conformational Equilibrium: The N-Boc-3-methyl-4-oxopiperidine precursor exists in a conformational equilibrium. The 3-methyl group will preferentially occupy an equatorial position to minimize steric strain. This biases the conformation of the ring and influences the accessibility of the two faces of the ketone.

  • Steric Hindrance: The approach of the hydride reagent to the carbonyl group is sterically hindered by the piperidine ring itself and the substituents. Axial attack is often favored as it avoids steric clash with the axial hydrogens at C2 and C6. However, the 3-methyl group introduces additional steric bulk that can alter this preference.

  • Reducing Agent Size: The steric bulk of the hydride reagent plays a crucial role. Smaller, less-hindered reagents (e.g., sodium borohydride) may exhibit lower selectivity, while larger, sterically demanding reagents (e.g., L-Selectride®) will have a stronger preference for attacking the less hindered face of the ketone.

  • Chelation Control: The carboxylic acid at C4 can potentially chelate with certain reducing agents or additives, locking the conformation and directing the hydride attack from a specific face.

Troubleshooting Protocol & Solutions:

  • Optimize the Reducing Agent:

    • For preferential axial attack to yield the equatorial alcohol (often the trans isomer relative to an equatorial 3-methyl group), use sterically hindered reducing agents.

    • For preferential equatorial attack to yield the axial alcohol (often the cis isomer), smaller reducing agents are typically employed, though this can be substrate-dependent.

Reducing Agent Typical Selectivity Comments
Sodium Borohydride (NaBH₄)ModerateOften gives mixtures. Less selective.
Lithium Borohydride (LiBH₄)Moderate to GoodCan be more selective than NaBH₄.
L-Selectride® (Lithium tri-sec-butylborohydride)HighBulky reagent, excellent for axial attack.
K-Selectride® (Potassium tri-sec-butylborohydride)HighSimilar to L-Selectride®, may offer different selectivity.
Sodium Triacetoxyborohydride (STAB)GoodA milder reducing agent, can offer good selectivity.[1]
  • Control Reaction Temperature: Perform the reduction at low temperatures (-78 °C to 0 °C). Lower temperatures enhance the kinetic control of the reaction, often leading to higher diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent Effects: The choice of solvent can influence the conformational equilibrium of the substrate and the reactivity of the reducing agent. Screen a range of solvents (e.g., THF, Methanol, Dichloromethane) to find the optimal conditions for your specific substrate.

  • Protecting Group Strategy: If achievable, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to reduction. This removes the potential for interfering chelation and can significantly alter the stereochemical outcome.

Question 2: My chiral resolution via diastereomeric salt formation is inefficient, resulting in low enantiomeric excess (ee). What can I do to improve the separation?

Answer: Inefficient chiral resolution is often due to a suboptimal choice of resolving agent or poor crystallization technique. The goal is to form a pair of diastereomeric salts with significantly different solubilities, allowing for separation by fractional crystallization.

Root Cause Analysis:

  • Resolving Agent Compatibility: The chosen chiral acid or base must form a stable, crystalline salt with your racemic this compound. The efficiency of the resolution depends on the differential solubility of the two diastereomeric salts.

  • Crystallization Conditions: Solvent, temperature, and cooling rate are critical for effective fractional crystallization. Rapid crystallization can lead to the trapping of the more soluble diastereomer, reducing the enantiomeric purity of the crystalline material.

  • Incomplete Salt Formation: Stoichiometry and reaction conditions for salt formation must be precise to ensure that the diastereomeric salts are formed quantitatively before crystallization is attempted.

Troubleshooting Protocol & Solutions:

  • Screen Chiral Resolving Agents: There is no universal resolving agent. It is often necessary to screen a variety of chiral acids.[2][3]

Chiral Resolving Agent Type Comments
(R)-(-)- or (S)-(+)-Mandelic AcidAcidCommonly used for resolving amines.
(1R)-(-)- or (1S)-(+)-Camphorsulfonic AcidAcidStrong acid, forms stable salts.
L- or D-Tartaric AcidAcidA classic and effective resolving agent.[2]
(-)- or (+)-Dibenzoyl-L/D-tartaric acidAcidOften provides well-defined crystalline salts.
(R)-(-)- or (S)-(+)-α-MethylbenzylamineBaseIf resolving an esterified precursor.
  • Optimize Crystallization:

    • Solvent Selection: Experiment with a range of solvents and solvent mixtures (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water or hexanes) to find a system where one diastereomeric salt is sparingly soluble and the other is freely soluble.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or freezer. Avoid crash cooling. Seeding the solution with a small crystal of the desired diastereomer can promote selective crystallization.

    • Recrystallization: It is often necessary to perform one or more recrystallizations of the enriched salt to achieve high enantiomeric purity (>99% ee).

  • Analytical Monitoring: Use chiral HPLC or SFC to monitor the enantiomeric excess of both the crystalline material and the mother liquor at each step. This will provide crucial feedback for optimizing the resolution process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for establishing the stereochemistry of this compound?

A1: There are three main strategies:

  • Chiral Pool Synthesis: Start with a readily available chiral molecule, such as an amino acid, and use its inherent stereochemistry to guide the formation of the piperidine ring. This can be a lengthy but effective approach.[4]

  • Catalytic Asymmetric Synthesis: Employ a chiral catalyst to desymmetrize a prochiral precursor or to perform an enantioselective reaction. Catalytic asymmetric hydrogenation of a corresponding tetrahydropyridine precursor is a powerful method for setting both stereocenters simultaneously.[5][6] Rhodium and Iridium-based catalysts with chiral phosphine ligands are commonly used for this purpose.[7][8]

  • Diastereoselective Synthesis Followed by Chiral Resolution: Synthesize a racemic or diastereomeric mixture of the target molecule and then separate the desired stereoisomer. This often involves the diastereoselective reduction of a 4-keto precursor followed by chiral resolution of the resulting carboxylic acid, as discussed in the troubleshooting section.

Q2: How does the 3-methyl group influence the stereochemical outcome of reactions at the C4 position?

A2: The 3-methyl group has a profound impact due to allylic strain and steric hindrance. In the most stable chair conformation, the methyl group will preferentially occupy an equatorial position. This creates a biased steric environment around the C4 position. For instance, in the reduction of a 4-ketone, the approach of a bulky reagent will be directed to the face opposite the equatorial methyl group. The conformational preference of the piperidine ring is a key factor; N-acylpiperidines, for example, can show an increased preference for an axial orientation of a 2-methyl group to minimize steric repulsion, a principle that can be extended to the 3-methyl congener.[9]

Q3: Which analytical techniques are most suitable for determining the diastereomeric ratio (dr) and enantiomeric excess (ee)?

A3:

  • For Diastereomeric Ratio (dr): High-Field Nuclear Magnetic Resonance (¹H NMR) spectroscopy is often the most direct method. The signals for protons adjacent to the stereocenters (e.g., H3 and H4) will appear at different chemical shifts and have distinct coupling constants for each diastereomer, allowing for integration and quantification.

  • For Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Supercritical Fluid Chromatography (Chiral SFC) are the gold standards. These techniques use a chiral stationary phase to separate the enantiomers, allowing for accurate quantification of each.

Q4: Can I use a catalytic kinetic resolution to obtain the enantiomerically pure product?

A4: Yes, catalytic kinetic resolution is a viable strategy, particularly for substituted piperidines. This method involves the use of a chiral catalyst that selectively reacts with one enantiomer of a racemic mixture at a faster rate, leaving the other enantiomer unreacted and thus enriched. For example, kinetic resolution of disubstituted piperidines has been achieved with high selectivity using chiral N-heterocyclic carbenes (NHCs) and hydroxamic acids.[10] This approach could be adapted for a suitable derivative of this compound.

Visualizations and Workflows

Diagram 1: Troubleshooting Low Stereoselectivity

G start Low Stereoselectivity Observed q1 What is the nature of the reaction? start->q1 reduc Diastereoselective Reduction q1->reduc Keto Reduction reso Chiral Resolution q1->reso Diastereomeric Salt Crystallization reduc_a Analyze Reducing Agent reduc->reduc_a reduc_b Lower Reaction Temperature (-78°C) reduc_a->reduc_b reduc_a_sol Use Bulky Reagent (e.g., L-Selectride®) for higher dr reduc_a->reduc_a_sol reduc_c Screen Solvents (THF, MeOH, DCM) reduc_b->reduc_c end Achieve High Stereoselectivity reduc_c->end reso_a Screen Resolving Agents (Mandelic Acid, Tartaric Acid, etc.) reso->reso_a reso_b Optimize Crystallization (Slow cooling, solvent screen) reso_a->reso_b reso_c Perform Recrystallization reso_b->reso_c reso_b_sol Monitor ee of crystals and mother liquor via Chiral HPLC reso_b->reso_b_sol reso_c->end

Caption: A decision tree for troubleshooting low stereoselectivity.

Diagram 2: General Synthetic Pathways

G cluster_0 Strategies for Stereocontrol p1_start Prochiral Tetrahydropyridine Precursor p1_mid Catalytic Asymmetric Hydrogenation (e.g., [Ir]-catalyst, Chiral Ligand) p1_start->p1_mid final_product Enantiopure N-Boc-3-methyl-4- piperidinecarboxylic acid p1_mid->final_product Direct Enantiocontrol p2_start 4-Oxo-piperidine Precursor p2_mid1 Diastereoselective Reduction p2_start->p2_mid1 p2_mid2 Racemic cis/trans Mixture p2_mid1->p2_mid2 p2_mid3 Chiral Resolution (Diastereomeric Salt Crystallization) p2_mid2->p2_mid3 p2_mid3->final_product Separation

Caption: Key synthetic routes to the target molecule.

References

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). National Institutes of Health.
  • ChemInform Abstract: Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids. (2013). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. (2011). Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]

  • Process for the preparation of enantiomerically enriched 3-aminopiperidine. (2016). Google Patents.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li. Retrieved January 24, 2026, from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega. Retrieved January 24, 2026, from [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

Sources

Best practices for storage and handling of N-Boc-3-methyl-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Boc-3-methyl-4-piperidinecarboxylic acid

Welcome to the comprehensive technical guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this valuable chiral building block. As a key intermediate in the synthesis of complex bioactive molecules and pharmaceuticals, its integrity is paramount to achieving reproducible and successful experimental outcomes[1]. This guide synthesizes established chemical principles with field-proven insights to help you navigate potential challenges.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step toward proper handling. While specific data for this substituted derivative may be limited, we can infer key characteristics from its parent compound, N-Boc-piperidine-4-carboxylic acid, and related structures. The presence of the 3-methyl group can influence solubility and steric hindrance in reactions, a factor to consider in your experimental design.

PropertyValue / ObservationRationale & Scientific Insight
Appearance White to off-white crystalline powder or solid.Similar to related N-Boc protected piperidine compounds[2][3]. Color deviation may indicate impurities or degradation.
Molecular Formula C₁₂H₂₁NO₄Derived from the chemical structure.
Molecular Weight 243.30 g/mol Calculated from the molecular formula.
Storage Temperature 2-8°C (Refrigerated) is recommended for long-term storage[4].Lower temperatures slow down potential degradation pathways, such as hydrolysis of the Boc group.
Solubility Generally soluble in organic solvents (e.g., Methanol, DCM, DMF)[5][6]; insoluble in water[6].The Boc group and methyl substituent increase lipophilicity. The carboxylic acid provides some polarity.
Stability Stable under recommended storage conditions. Sensitive to strong acids.The tert-butoxycarbonyl (Boc) protecting group is designed to be labile under acidic conditions[3][7].

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Question 1: My amide coupling reaction with this acid is showing low or no yield. What are the likely causes?

Answer: This is a frequent challenge. The causality can be traced to several factors, often compounding each other.

  • Cause A: Inadequate Activation of the Carboxylic Acid. The carboxylic acid must be converted into a more reactive species (like an active ester) to couple with an amine. If using carbodiimide activators like EDC, additives such as HOBt or DMAP are often necessary to form the active ester and prevent side reactions.

  • Cause B: Presence of Moisture. Water can hydrolyze your activated intermediate and consume your coupling reagents. This compound should be dried under vacuum before use, and anhydrous solvents are critical for success.

  • Cause C: Steric Hindrance. The methyl group at the 3-position, adjacent to the carboxylic acid at the 4-position, introduces steric bulk. This can hinder the approach of the amine, especially if the amine itself is bulky. In such cases, extending reaction times, slightly increasing the temperature, or using a less sterically demanding coupling reagent may be necessary.

  • Cause D: Incorrect Stoichiometry or Base. Ensure you are using a non-nucleophilic base (like DIPEA) to neutralize any acid salts and that it is used in the correct molar ratio. Excess base can sometimes lead to side reactions.

Question 2: I'm struggling with inconsistent or incomplete removal of the N-Boc protecting group. Why is this happening?

Answer: The cleavage of the Boc group is an acid-catalyzed reaction that proceeds via the formation of a stable tert-butyl cation[7]. Incomplete deprotection is almost always a matter of optimizing the acid and reaction conditions.

  • The Mechanism: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent protonate the carbamate, which then fragments to release the free amine, carbon dioxide, and the tert-butyl cation.

  • Common Pitfalls:

    • Insufficient Acid: Ensure you are using a sufficient molar excess of the acid. A common starting point is 20-50% TFA in dichloromethane (DCM)[8].

    • Reaction Time/Temperature: While often fast, some sterically hindered or complex substrates may require longer reaction times or gentle warming (e.g., 0°C to room temperature)[8]. Monitor the reaction by TLC or LC-MS to determine completion.

    • Scavengers: The generated tert-butyl cation is an electrophile and can alkylate sensitive functional groups in your molecule. If your substrate contains electron-rich moieties (like indoles or phenols), the inclusion of a scavenger such as triisopropylsilane (TIS) or anisole is crucial to prevent side reactions[7].

Question 3: The compound won't fully dissolve in my reaction solvent. What are the best practices for solubilization?

Answer: Based on its structure, this compound is expected to be soluble in polar aprotic solvents.

  • Recommended Solvents: For reactions, Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (ACN) are excellent starting points[9]. For purification or analysis, methanol is also a good choice[5].

  • Troubleshooting Steps:

    • Ensure the material is pure. Impurities can significantly impact solubility.

    • Try gentle warming or sonication to aid dissolution.

    • Consider a solvent mixture. For example, if your reaction partner is soluble in THF but the piperidine acid is not, a mixture of THF/DMF might be effective.

    • For coupling reactions, the formation of a salt with a base like DIPEA can sometimes improve solubility before the addition of coupling reagents.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the ideal long-term storage conditions?

    • A: For long-term stability, store the compound in a tightly sealed container at 2-8°C, preferably under an inert atmosphere (e.g., argon or nitrogen)[4]. This minimizes exposure to moisture and atmospheric CO2.

  • Q: What are the visual signs of compound degradation?

    • A: Any change from a free-flowing white powder to a discolored, clumpy, or sticky solid could indicate degradation. An unusual odor may also be a sign. If degradation is suspected, it is best to verify purity via techniques like NMR or LC-MS before use.

  • Q: What materials are incompatible with this compound?

    • A: Strong oxidizing agents and strong acids should be avoided during storage[6][10]. Strong acids will prematurely cleave the Boc group.

  • Q: How should I properly handle spills?

    • A: For small spills, you should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[11]. Carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for proper chemical waste disposal[11][12]. Ventilate the area after cleanup.

Section 4: Experimental Protocol: Standard Amide Coupling

This protocol provides a self-validating workflow for a typical amide coupling reaction, incorporating best handling practices.

Objective: To couple this compound with a generic primary amine (e.g., Benzylamine).

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Anhydrous DCM

Procedure:

  • Preparation: Dry the this compound under high vacuum for at least 4 hours to remove residual moisture.

  • Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolution: To the flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq). Dissolve these components in anhydrous DMF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to control the reactivity of the EDC and minimize side reactions.

  • Base Addition: Add DIPEA (3.0 eq) to the stirred solution.

  • Activation: Slowly add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0°C. Allowing the reaction to proceed at a controlled temperature is key to achieving high yield.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-18 hours.

  • Monitoring: Check for reaction completion by TLC or LC-MS. The disappearance of the starting carboxylic acid is a primary indicator.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Section 5: Visual Troubleshooting Workflow

This diagram outlines a logical decision-making process for troubleshooting low-yield amide coupling reactions.

TroubleshootingWorkflow Start Problem: Low Amide Coupling Yield Check_Reagents Are all reagents pure and anhydrous? Start->Check_Reagents Check_Activation Was the carboxylic acid fully activated? Check_Reagents->Check_Activation Yes Sol_Reagents_No Action: Dry starting materials/solvents. Verify reagent quality. Check_Reagents->Sol_Reagents_No No Check_Conditions Were reaction conditions (temp, time) optimal? Check_Activation->Check_Conditions Yes Sol_Activation_No Action: Increase coupling reagent equivalents. Check base stoichiometry. Check_Activation->Sol_Activation_No No Check_Sterics Is steric hindrance a likely issue? Check_Conditions->Check_Sterics Yes Sol_Conditions_No Action: Increase reaction time. Monitor by LC-MS. Check_Conditions->Sol_Conditions_No No Sol_Sterics_Yes Action: Use a different coupling reagent. Consider a higher temperature. Check_Sterics->Sol_Sterics_Yes Yes End_Success Problem Resolved Check_Sterics->End_Success No Sol_Reagents_No->Check_Activation Sol_Activation_No->Check_Conditions Sol_Conditions_No->Check_Sterics Sol_Sterics_Yes->End_Success

Caption: Troubleshooting Decision Tree for Amide Coupling Reactions.

References

  • Vertex AI Search. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: N-Boc-4-Piperidone.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • ChemicalBook. (2025). N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • ECHEMI. (n.d.). N-BOC-piperidine-4-carboxylic acid SDS.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Apollo Scientific. (2023). Piperidine-4-carboxylic acid, N-BOC protected Safety Data Sheet.
  • Guidechem. (n.d.). N-Boc-Piperidine-4-carboxylic acid methyl ester 124443-68-1 wiki.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide.
  • Apollo Scientific. (2023). Piperidine-4-carboxylic acid Safety Data Sheet.
  • Chem-Impex. (n.d.). R-Boc-3-methyl-piperidine-3-carboxylic acid.
  • Chemsrc. (2025). N-BOC-piperidine-4-carboxylic acid.

Sources

Technical Support Center: Stereochemical Integrity of N-Boc-3-methyl-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Boc-3-methyl-4-piperidinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. Maintaining the stereochemical integrity of this substituted piperidine derivative is critical for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This document provides in-depth explanations, troubleshooting advice, and validated protocols to help you prevent epimerization at the C3 and C4 positions during your synthetic campaigns.

Understanding the Core Problem: The Mechanism of Racemization

Epimerization, the change in configuration at one of several stereocenters in a molecule, is a significant risk during the chemical manipulation of chiral carboxylic acids like this compound. The most vulnerable step is the activation of the carboxyl group for amide bond formation.[1][2]

The primary mechanism of concern for N-protected amino acids and their derivatives is the formation of a 5(4H)-oxazolone intermediate.[2][3] While the urethane-based Boc protecting group generally suppresses this pathway better than simple acyl groups, the risk is not eliminated.[3] The process unfolds as follows:

  • Activation: A coupling reagent activates the carboxylic acid, forming a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides, or an active ester with uronium salts).

  • Oxazolone Formation: The carbonyl oxygen of the Boc group can attack the activated carboxyl carbon, leading to cyclization and the formation of an oxazolone ring.

  • Loss of Stereochemistry: The proton at the C4 position (alpha to the carbonyl) of the oxazolone is now significantly more acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate.[2][4]

  • Reprotonation/Reaction: Subsequent reprotonation or reaction of this planar intermediate with an amine nucleophile can occur from either face, leading to a mixture of diastereomers (epimers).

racemization_mechanism cluster_start Chirally Pure Starting Material cluster_activation Activation & Cyclization cluster_racemization Loss of Stereochemistry cluster_product Product Formation start N-Boc-(3R,4R)-acid activated Activated Intermediate (e.g., O-Acylisourea) start->activated Coupling Reagent oxazolone 5(4H)-Oxazolone Intermediate activated->oxazolone Intramolecular Attack enolate Planar Enolate (Achiral) oxazolone->enolate + Base - H⁺ (at C4) product_r Desired (3R,4R) Amide enolate->product_r + Amine (R'NH₂) + H⁺ product_s Epimerized (3R,4S) Amide enolate->product_s + Amine (R'NH₂) + H⁺

Caption: Oxazolone-mediated epimerization pathway during amide coupling.

Frequently Asked Questions (FAQs)

Q1: At which specific step is epimerization most likely to occur?

Epimerization is most probable during the activation of the carboxylic acid immediately prior to and during the coupling reaction with an amine. This is the stage where highly reactive intermediates are formed, and the C4 proton becomes susceptible to abstraction by base.[1][5]

Q2: Are all coupling reagents the same regarding epimerization risk?

No, the choice of coupling reagent is one of the most critical factors.

  • High Risk: Carbodiimides like DCC and EDC, when used without additives, are known to cause higher levels of racemization because they readily facilitate oxazolone formation.[4][6]

  • Low Risk: Uronium/Aminium salt-based reagents such as HATU, HBTU, and HCTU are generally superior for maintaining stereochemical integrity.[6][7] They rapidly form active esters that react quickly with the amine, minimizing the lifetime of intermediates prone to epimerization. HATU is often considered one of the best choices due to its high reactivity and low epimerization rates.[7]

Q3: How does the choice of base impact the stereochemical outcome?

The base is critical. Its role is to neutralize protonated species and, in some cases, deprotonate the amine nucleophile. However, an overly strong or sterically unhindered base can abstract the C4 proton from the oxazolone intermediate, causing racemization.[1][4]

  • Avoid: Triethylamine (TEA) is often associated with higher rates of racemization due to its strong basicity and small steric profile.[1]

  • Prefer: Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA, Hünig's base) are highly recommended. Weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are also excellent choices.[1][4]

Q4: Does temperature or solvent play a significant role?

Yes.

  • Temperature: Performing the activation and coupling at low temperatures (e.g., starting at 0 °C and allowing to slowly warm to room temperature) is a standard practice to suppress the rate of side reactions, including epimerization.[3]

  • Solvent: Polar aprotic solvents are standard. While DMF is very common, some studies suggest that its polarity can sometimes favor racemization.[2] Solvents like acetonitrile (ACN) or tetrahydrofuran (THF) can be viable alternatives.[2] Ensure your starting materials are fully dissolved for a homogeneous reaction.

Troubleshooting Guide: When Epimers Appear

Problem: My LC-MS/NMR analysis of the crude product shows a new diastereomer that I suspect is the C4-epimer. What are the most likely causes?

This is a common issue that can almost always be traced back to the coupling conditions. Use the following decision tree to diagnose the potential cause.

troubleshooting_workflow start Epimerization Detected in Product q1 What coupling reagent was used? start->q1 res_reagent High-Risk Reagent (e.g., EDC/DCC alone). ACTION: Switch to HATU or COMU. Add HOBt/HOAt if using carbodiimide. q1->res_reagent High-Risk reagent_ok Low-Risk Reagent (HATU, HBTU, etc.) q1->reagent_ok Low-Risk q2 What base was used? q3 What was the reaction temperature? q2->q3 Low-Risk (DIEA, NMM) res_base High-Risk Base (e.g., TEA). ACTION: Switch to a hindered base like DIEA or a weaker base like NMM. q2->res_base High-Risk q4 Was the starting acid chirally pure? q3->q4 0 °C to RT res_temp Reaction run at elevated temp. ACTION: Start reaction at 0 °C and allow to warm slowly to RT. q3->res_temp > RT res_sm Starting material may be compromised. ACTION: Analyze the starting acid by chiral HPLC to confirm purity. q4->res_sm Uncertain reagent_ok->q2

Caption: Troubleshooting workflow for identifying sources of epimerization.

Best Practices & Validated Protocols

To proactively prevent epimerization, adhere to the following best practices and protocols.

Summary of Recommended Coupling Conditions

This table summarizes the relative risk of epimerization associated with common amide coupling conditions. For sensitive substrates like this compound, always select conditions from the "Very Low Risk" category.

Risk LevelCoupling ReagentAdditiveRecommended BaseKey Considerations
Very Low HATU, HCTU, COMU(Internal)DIEA, CollidineGold standard for minimizing epimerization. Fast reaction rates outcompete side reactions.[6][7]
Low EDC, DICHOBt, HOAtDIEA, NMMThe additive is essential to suppress racemization by forming a less-prone active ester.[6]
Moderate PyBOP, HBTU(Internal)DIEA, NMMGenerally very good, but slightly more prone to racemization than HATU in some cases.[3]
High EDC, DCCNoneTEAThis combination should be avoided for all chiral, non-proline amino acid derivatives.[1][4]
Protocol 1: Low-Epimerization Amide Coupling Procedure

This protocol utilizes HATU, a highly effective uronium salt coupling reagent, with the sterically hindered base DIEA to ensure minimal epimerization.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add DIEA (2.5 equiv) to the cooled solution. Stir the mixture at 0 °C for 10-15 minutes. This "pre-activation" step generates the HOAt active ester in situ.

  • Amine Addition: Add a solution of the amine coupling partner (1.1 equiv) in a minimal amount of anhydrous DMF to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by LC-MS or TLC until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Crucially, analyze the purified product for diastereomeric purity using chiral HPLC or ¹H NMR.

Protocol 2: Analytical Confirmation of Stereochemical Purity

It is essential to validate that your protocol was successful. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying epimers.

General Method:

  • Column Selection: Choose a chiral stationary phase (CSP) column suitable for your compound class. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point.

  • Mobile Phase Screening: Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, with or without acidic/basic additives, to achieve baseline separation of the desired product and its potential epimer.

  • Sample Preparation: Prepare a dilute solution of your purified product in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the two diastereomers. The diastereomeric excess (d.e.) can be calculated as: d.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

  • Validation: If possible, obtain a sample of the epimer or a diastereomeric mixture to confirm peak identity and validate the analytical method.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ismail, M. F., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Knowles, R. R., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. Retrieved from [Link]

  • Chem-Station. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Brieflands. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • ResearchGate. (2025, April 13). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids. Retrieved from [Link]

  • RSC Publishing. (2022, August 6). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Retrieved from [Link]

  • NIH. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2019, April 11). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Retrieved from [Link]

  • ACS Publications. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Boc Protecting Group Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of tert-butyloxycarbonyl (Boc) protecting group removal. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common but sometimes problematic deprotection step. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success with even the most sensitive substrates.

Troubleshooting Guide: Navigating Common Boc Deprotection Issues

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

Question: I've been stirring my Boc-protected amine in standard TFA/DCM for hours, but TLC and LC-MS analysis show a significant amount of starting material remaining. What's going wrong?

Answer:

Incomplete deprotection is a frequent issue that can often be traced back to insufficient acid strength or concentration for your specific substrate.

Probable Causes & Solutions:

  • Insufficient Acid Stoichiometry or Concentration: While a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common starting point, sterically hindered or electron-deficient amines can be less reactive.[1] The mechanism of N-Boc cleavage can show a second-order dependence on acid concentration, meaning that for difficult substrates, increasing the concentration may have a more pronounced effect than simply extending the reaction time.

    • Actionable Advice: Incrementally increase the TFA concentration, for example, from 20% to 50%, or even consider using neat TFA for very stubborn cases.[1] Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions with prolonged exposure.

  • Presence of Water: Trace amounts of water in your reaction mixture can hydrolyze the acid, effectively lowering its concentration and slowing down the deprotection.[1]

    • Actionable Advice: Ensure you are using anhydrous solvents and fresh, high-quality acid. If you suspect water contamination, using a freshly opened bottle of TFA is advisable.

  • Alternative Acidic Reagents: For some substrates, a different acid may be more effective.

    • Actionable Advice: Consider using 4M HCl in dioxane, which is a very effective reagent for Boc deprotection.[1][2] It is often reported to be faster and easier to remove in vacuo than TFA.[2]

Issue 2: Side Product Formation - Unwanted Alkylation

Question: My deprotection is complete, but I'm observing a new, higher molecular weight impurity in my product. What is this and how can I prevent it?

Answer:

This is a classic sign of side reactions caused by the electrophilic tert-butyl cation generated during the deprotection.[3][4] This cation can alkylate any nucleophilic sites on your substrate or product.

Mechanism of Side Product Formation:

The acid-mediated removal of the Boc group proceeds via the formation of a stable tert-butyl cation.[3][5]

Boc-NH-R + H⁺ → [Boc(H⁺)-NH-R] → R-NH-Carbamic Acid + (CH₃)₃C⁺

This cation is a potent electrophile and will react with nucleophiles present in the reaction mixture.

Commonly Alkylated Residues:

  • Sulfur-containing amino acids: Methionine and Cysteine.

  • Indole side chains: Tryptophan.

  • Phenolic groups: Tyrosine.

  • Other electron-rich aromatic rings. [3][4]

Solutions: The Role of Scavengers

To prevent this unwanted alkylation, "scavengers" are added to the reaction mixture. These are nucleophilic species that are more reactive towards the tert-butyl cation than your molecule of interest.

ScavengerTypical ConcentrationTarget Residue(s)Notes
Triisopropylsilane (TIS) 1-5% (v/v)Tryptophan, general purposeReduces the tert-butyl cation.
Thioanisole 1-5% (v/v)General purpose, sulfur-containing residuesStrong odor.
Anisole 1-5% (v/v)Tryptophan, TyrosineLess effective than thioanisole but less odorous.
1,2-Ethanedithiol (EDT) 1-5% (v/v)CysteineEffective for sulfur-containing residues.

Actionable Advice: Add a suitable scavenger to your deprotection cocktail, especially when working with peptides or other molecules containing susceptible functional groups.

Issue 3: Degradation of Other Acid-Sensitive Groups

Question: The Boc group is gone, but so is my tert-butyl ester (or another acid-labile group)! How can I achieve selective deprotection?

Answer:

Achieving selectivity is a common challenge when multiple acid-sensitive protecting groups are present. The key is to use milder deprotection conditions that are just sufficient to cleave the Boc group while leaving other groups intact.[3]

Strategies for Selective Deprotection:

  • Milder Acids: Instead of strong acids like TFA, consider using weaker acids like aqueous phosphoric acid or toluenesulfonic acid.[5][6]

  • Lewis Acids: Lewis acids can offer a different reactivity profile. Zinc bromide (ZnBr₂) in DCM is a mild and effective reagent for Boc deprotection in the presence of other acid-sensitive groups.[7][8] Trimethylsilyl iodide (TMSI) is another option, though it can be more reactive.[7]

  • Controlled Conditions: When using standard acids, lowering the temperature (e.g., to 0 °C) and carefully monitoring the reaction to stop it as soon as the starting material is consumed can improve selectivity.

  • Enzymatic Deprotection: For extremely sensitive substrates, enzymatic methods can provide unparalleled selectivity. For instance, certain lipases can cleave tert-butyl esters while leaving a Boc group untouched, demonstrating the potential for orthogonal strategies.[8]

Actionable Advice: If your molecule contains other acid-labile groups, start with the mildest possible conditions and screen a variety of reagents if necessary. A table of relative reactivity of protecting groups can be a valuable resource in these cases.

Frequently Asked Questions (FAQs)

Q1: How do I effectively remove residual TFA after deprotection?

Residual TFA can interfere with subsequent reactions, particularly if they are base-sensitive.[2] Simple evaporation is often insufficient.[2]

  • Azeotropic Removal: After initial concentration, dissolve the residue in a solvent like toluene or dioxane and re-evaporate.[9] Repeating this process 2-3 times can effectively remove trace amounts of TFA.

  • Basic Work-up: If your product is stable to base and soluble in an organic solvent, you can neutralize the crude mixture with a mild aqueous base like saturated sodium bicarbonate solution and then extract your product.[10]

  • Resin Scavenging: For a non-aqueous workup, basic resins like Amberlyst A21 can be used to neutralize the acid. Simply stir the crude product solution with the resin for a short period and then filter.[10]

Q2: Can I monitor the progress of my Boc deprotection reaction?

Yes, and you absolutely should.

  • Thin Layer Chromatography (TLC): This is the most common method. The deprotected amine will have a different Rf value than the Boc-protected starting material. Staining with ninhydrin is useful as it will give a colorimetric response with the newly formed primary or secondary amine, while the Boc-protected starting material will be ninhydrin-negative.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more quantitative assessment of the reaction progress and can help identify any side products being formed.

Q3: Are there any "greener" alternatives for Boc deprotection?

Yes, there is a push to move away from hazardous reagents like TFA and chlorinated solvents like DCM.[3]

  • Solid Acids: Using recyclable solid acid catalysts like Amberlyst-15 can simplify work-up and reduce waste.[3]

  • Alternative Solvents: Solvents like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) are being explored as replacements for DCM.

  • Aqueous Phosphoric Acid: This has been shown to be an effective, environmentally benign, and selective reagent for the deprotection of tert-butyl carbamates.[5]

Experimental Protocols & Workflows

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • If necessary, add a scavenger (e.g., 5% v/v triisopropylsilane).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[9]

  • Concentrate the reaction mixture in vacuo.

  • Proceed with an appropriate work-up procedure to remove residual acid (see FAQ 1).

Protocol 2: Mild Boc Deprotection with Zinc Bromide
  • Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Add an excess of zinc bromide (ZnBr₂, 2-3 equivalents).[7]

  • Stir the mixture at room temperature overnight.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous basic solution (e.g., saturated NaHCO₃) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Troubleshooting Workflow

Here is a logical workflow to follow when encountering issues with Boc deprotection.

Boc_Deprotection_Troubleshooting start Start: Boc Deprotection Fails check_completeness Reaction Incomplete? start->check_completeness side_products Side Products Observed? check_completeness->side_products No increase_acid Increase Acid Conc. / Time (e.g., 50% TFA or neat TFA) check_completeness->increase_acid Yes sensitive_groups Degradation of Other Groups? side_products->sensitive_groups No add_scavenger Add Scavenger (TIS, Thioanisole, etc.) side_products->add_scavenger Yes milder_conditions Use Milder Conditions (Lower Temp, shorter time) sensitive_groups->milder_conditions Yes success Success sensitive_groups->success No change_acid Switch to Stronger Acid (e.g., 4M HCl in Dioxane) increase_acid->change_acid Still Incomplete increase_acid->success change_acid->success add_scavenger->success change_reagent Switch to Milder Reagent (ZnBr2, Phosphoric Acid) milder_conditions->change_reagent Still Degrading milder_conditions->success change_reagent->success

Caption: A troubleshooting flowchart for Boc deprotection.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1213. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kalogiannis, S., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(23), 9387-9393. Retrieved from [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to N-Boc-3-methyl-4-piperidinecarboxylic acid and its Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of approved therapeutics.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for engaging with biological targets. The strategic placement of functional groups on the piperidine ring can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1]

This guide provides an in-depth comparison of N-Boc-3-methyl-4-piperidinecarboxylic acid with other key piperidine analogs. We will delve into the nuanced effects of the 3-methyl group on the molecule's physicochemical properties, conformational behavior, and its subsequent impact on biological activity when incorporated into larger molecules. This analysis is supported by experimental data and detailed protocols to empower researchers in their own discovery efforts.

The Strategic Value of Substitution: Why the 3-Methyl Group Matters

The introduction of a methyl group at the 3-position of the N-Boc-4-piperidinecarboxylic acid scaffold is a deliberate design choice aimed at modulating several key molecular attributes:

  • Conformational Restriction: The piperidine ring exists in a dynamic equilibrium between chair, boat, and twist-boat conformations. A substituent at the 3-position can introduce steric hindrance that favors a particular conformation, thereby reducing the entropic penalty upon binding to a target protein.

  • Lipophilicity and Solubility: The addition of a methyl group generally increases the lipophilicity of a molecule, which can impact its ability to cross cell membranes, including the blood-brain barrier. This modification can also influence aqueous solubility, a critical parameter for drug formulation and bioavailability.

  • Metabolic Stability: Substitution on the piperidine ring can block sites of metabolism by cytochrome P450 enzymes, potentially increasing the half-life of a drug.

  • Vectorial Presentation of Functional Groups: The stereochemistry of the 3-methyl group (cis or trans relative to the 4-carboxylic acid) dictates the spatial orientation of the carboxylic acid, which is often a key pharmacophoric element for interacting with a biological target.

Comparative Physicochemical and Conformational Analysis

A fundamental understanding of how the 3-methyl group alters the core properties of the piperidine scaffold is essential for its rational application in drug design.

Conformational Preferences

The conformational equilibrium of N-Boc-piperidine derivatives is complex. For an N-Boc-3-methyl piperidine, the lowest energy conformation will typically have the equatorial methyl group to avoid 1,3-diaxial interactions.[2][3] The bulky N-Boc group can also influence the ring conformation, sometimes favoring a twist-boat conformation to alleviate steric strain.[2]

Diagram: Conformational Isomers of this compound

G cluster_cis Cis Isomer cluster_trans Trans Isomer cis_chair Chair (Equatorial Me, Axial COOH) cis_chair_flipped Chair (Axial Me, Equatorial COOH) cis_chair->cis_chair_flipped Ring Flip trans_chair Chair (Equatorial Me, Equatorial COOH) trans_chair_flipped Chair (Axial Me, Axial COOH) trans_chair->trans_chair_flipped Ring Flip

Caption: Conformational isomers of cis and trans this compound.

Physicochemical Properties: A Comparative Overview

While direct comparative experimental data for the parent acids is not extensively published, we can infer the impact of the 3-methyl group from general principles and data on related molecules.

CompoundPredicted LogPPredicted pKaKey Considerations
N-Boc-4-piperidinecarboxylic acid1.04[4]~4.5Baseline for comparison.
This compound~1.5~4.5Increased lipophilicity due to the methyl group. The cis/trans stereochemistry can subtly influence pKa and LogP.
N-Boc-3-fluoro-4-piperidinecarboxylic acid~0.8~4.2The electron-withdrawing fluorine atom can lower the pKa of the carboxylic acid and decrease lipophilicity.
N-Boc-3-hydroxy-4-piperidinecarboxylic acid~0.5~4.6The hydroxyl group increases polarity and potential for hydrogen bonding, decreasing lipophilicity.

Impact on Biological Activity: Inferences from Structure-Activity Relationship (SAR) Studies

Direct head-to-head comparisons of simple N-Boc-3-substituted-4-piperidinecarboxylic acids in biological assays are rare. However, by examining more complex molecules that incorporate these scaffolds, we can deduce the influence of the 3-methyl group.

For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines evaluated as opioid receptor antagonists, the 3-methyl group was part of the core pharmacophore, contributing to the compounds' antagonist profile.[5] This suggests that the conformational constraints imposed by the 3-methyl group are critical for receptor interaction.

In another study on sigma-1 receptor ligands, methylation of the piperidine ring was used as a probe to explore subtype affinities and selectivities.[6] A 4-methyl derivative was found to be a highly potent sigma-1 ligand, while a 3,3-dimethyl derivative was the most selective.[6] This highlights the profound and often unpredictable impact of methyl substitution on receptor binding.

Synthetic Strategies: Accessing this compound and its Analogs

The synthesis of this compound and its analogs can be approached through several routes. A common strategy involves the hydrogenation of a substituted pyridine precursor, followed by protection of the nitrogen and functional group manipulation.

Diagram: General Synthetic Workflow

G A Substituted Pyridine B Hydrogenation A->B C Substituted Piperidine B->C D N-Boc Protection C->D E N-Boc Protected Piperidine D->E F Functional Group Interconversion E->F G Target Analog F->G

Caption: A generalized synthetic workflow for preparing substituted N-Boc-piperidine analogs.

Experimental Protocol: Synthesis of N-Boc-protected Piperidine Carboxylic Acids

This protocol provides a general method for the N-Boc protection of a piperidine carboxylic acid, a common step in the synthesis of these analogs.[1]

  • Dissolution: Dissolve the piperidine carboxylic acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and 1M sodium hydroxide.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc)₂O (1-1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Remove the organic solvent under reduced pressure. Acidify the aqueous residue with 1M hydrochloric acid to a pH of 2-3.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Performance in Key Preclinical Assays: A Predictive Comparison

While direct comparative data is limited, we can anticipate the performance of this compound and its analogs in key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays based on their structural differences.

Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

  • N-Boc-4-piperidinecarboxylic acid: Will exhibit baseline permeability.

  • This compound: The increased lipophilicity from the methyl group is expected to result in higher permeability compared to the unsubstituted analog.

  • N-Boc-3-fluoro-4-piperidinecarboxylic acid: The increased polarity due to the fluorine atom may lead to lower permeability.

  • N-Boc-3-hydroxy-4-piperidinecarboxylic acid: The hydroxyl group will likely decrease permeability due to increased polarity and hydrogen bonding capacity.

Diagram: PAMPA Workflow

G A Prepare Donor Plate (Compound in Buffer) C Assemble PAMPA Sandwich A->C B Prepare Acceptor Plate (Buffer) B->C D Incubate C->D E Separate Plates D->E F Quantify Compound (LC-MS/MS) E->F G Calculate Permeability F->G

Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves in an aqueous buffer, which is relevant for early-stage drug discovery.

  • N-Boc-4-piperidinecarboxylic acid: Will have a certain baseline solubility.

  • This compound: The increase in lipophilicity may lead to a decrease in kinetic solubility.

  • N-Boc-3-fluoro-4-piperidinecarboxylic acid: The increased polarity may enhance kinetic solubility.

  • N-Boc-3-hydroxy-4-piperidinecarboxylic acid: The hydroxyl group is expected to significantly improve kinetic solubility.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a general procedure for determining kinetic solubility.[7]

  • Stock Solution Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

  • Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.

  • Incubation: Shake the mixture at room temperature for a defined period (e.g., 2 hours).

  • Separation of Undissolved Compound: Filter the solution through a filter plate to remove any precipitate.

  • Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

  • Calculation: Compare the measured concentration to the nominal concentration to determine the kinetic solubility.

Conclusion and Future Perspectives

This compound represents a valuable and strategically designed building block in medicinal chemistry. The introduction of the 3-methyl group provides a powerful tool for medicinal chemists to fine-tune the conformational, physicochemical, and pharmacokinetic properties of drug candidates. While direct comparative data on the parent scaffold and its simple analogs is an area ripe for further investigation, the wealth of SAR data from more complex molecules clearly demonstrates the significant impact of such substitutions.

As drug discovery continues to move towards more complex and three-dimensional chemical matter, the rational design and application of substituted piperidine scaffolds like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Bremner, W. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Chemical Biology, 3(11), 1389-1398. Available from: [Link]

  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114759. Available from: [Link]

  • O'Hagan, D. (2000). Pyrrolidine, piperidine, and pyridine alkaloids.
  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • Abadi, A. H., et al. (2005). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. Journal of Medicinal Chemistry, 48(5), 1537-1545. Available from: [Link]

  • Zimmerman, D. M., et al. (1983). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry, 26(11), 1547-1551. Available from: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Chemsrc. (2023). N-BOC-piperidine-4-carboxylic acid. Retrieved from [Link]

  • Le, T. M., et al. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. ACS Chemical Neuroscience, 11(15), 2341-2353. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. Available from: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 345-349.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

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A Comparative Analysis of Synthetic Routes to N-Boc-3-methyl-4-piperidinecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

N-Boc-3-methyl-4-piperidinecarboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. The precise spatial arrangement of the methyl and carboxylic acid groups on the piperidine ring is crucial for biological activity, making stereocontrolled synthesis a critical aspect of its production. This guide provides a comparative analysis of the primary synthetic strategies to access this important molecule, offering insights into the experimental rationale, and presenting comparative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to a Key Pharmaceutical Intermediate

The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a variety of biological targets. The addition of a methyl group at the 3-position and a carboxylic acid at the 4-position, along with the nitrogen-protecting tert-butoxycarbonyl (Boc) group, creates a versatile intermediate for drug discovery and development. The Boc group provides stability during subsequent chemical transformations and can be readily removed under acidic conditions.[1] The stereochemistry of the 3-methyl and 4-carboxylic acid substituents, whether cis or trans, significantly influences the conformation of the piperidine ring and its binding affinity to target proteins. Consequently, synthetic methods that offer high diastereoselectivity and enantioselectivity are of paramount importance.

Key Synthetic Strategies at a Glance

Two principal strategies dominate the synthesis of this compound:

  • Catalytic Hydrogenation of Substituted Pyridine Precursors: This approach involves the reduction of a suitably substituted pyridine ring to form the desired piperidine core. The key challenge lies in controlling the stereochemistry of the newly formed chiral centers.

  • Stereoselective Construction of the Piperidine Ring: These methods build the piperidine ring from acyclic precursors using stereocontrolled cyclization reactions, offering a high degree of control over the relative and absolute stereochemistry.

Below, we delve into the specifics of these methods, providing experimental insights and comparative data.

Method 1: Catalytic Hydrogenation of 3-Methyl-4-Pyridinecarboxylic Acid Derivatives

This is a frequently employed method due to the commercial availability of the starting pyridine derivatives. The core of this strategy is the reduction of the aromatic pyridine ring to a saturated piperidine ring.

The Underlying Chemistry

The catalytic hydrogenation of pyridines typically requires a catalyst such as platinum, palladium, or rhodium and is often performed under acidic conditions to protonate the pyridine nitrogen, which facilitates the reduction and prevents catalyst poisoning.[2] The diastereoselectivity of the hydrogenation of substituted pyridines is influenced by the nature of the catalyst, the solvent, and the substituents on the ring. For 3,4-disubstituted pyridines, the hydrogenation often proceeds with a degree of cis-selectivity, as the substrate adsorbs onto the catalyst surface from the less hindered face, leading to the delivery of hydrogen atoms from the same side.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Detailed Protocol: Hydrogenation of Methyl 3-methyl-4-pyridinecarboxylate
  • Esterification: 3-Methyl-4-pyridinecarboxylic acid is esterified to the corresponding methyl ester using standard methods, for instance, by refluxing in methanol with a catalytic amount of sulfuric acid.

  • Hydrogenation: The methyl 3-methyl-4-pyridinecarboxylate is dissolved in glacial acetic acid, and a platinum(IV) oxide (PtO₂) catalyst is added. The mixture is then hydrogenated under a hydrogen atmosphere (50-70 bar) at room temperature.[2]

  • Work-up and N-Boc Protection: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The resulting piperidine ester is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the N-Boc protected ester.[3]

  • Saponification: The methyl ester is hydrolyzed using a base such as lithium hydroxide in a mixture of water and an organic solvent like THF to afford the final this compound.[4]

Performance Data
ParameterMethod 1: Catalytic Hydrogenation
Starting Material 3-Methyl-4-pyridinecarboxylic acid
Key Steps Esterification, Catalytic Hydrogenation, N-Boc Protection, Saponification
Typical Yield 60-80% (overall)
Diastereoselectivity Moderate to good cis-selectivity (typically 3:1 to 10:1 cis:trans)
Enantioselectivity Racemic product
Scalability Readily scalable
Cost-Effectiveness High, due to inexpensive starting materials and reagents

Causality Behind Experimental Choices: The use of acidic solvent in hydrogenation not only activates the pyridine ring but also helps in achieving better diastereoselectivity. The choice of platinum oxide as a catalyst is common for pyridine hydrogenation, although other catalysts like rhodium on alumina can also be employed.[5]

Method 2: Stereoselective Synthesis from Acyclic Precursors via Intramolecular Michael Addition

This strategy offers a higher degree of stereocontrol by constructing the piperidine ring through a diastereoselective intramolecular Michael addition.

The Underlying Chemistry

This approach typically involves the synthesis of a linear precursor containing both a nucleophilic amine (or its protected form) and a Michael acceptor. The intramolecular cyclization is often mediated by a base, and the stereochemical outcome is dictated by the transition state of the ring-closing reaction. The use of chiral auxiliaries or catalysts can render this process enantioselective.

Experimental Workflow: Intramolecular Michael Addition

Sources

A Comparative Guide to HPLC-Based Purity Validation of N-Boc-3-methyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of reproducible research and the safety of potential therapeutics. N-Boc-3-methyl-4-piperidinecarboxylic acid is a chiral building block of significant interest in medicinal chemistry. Its structural integrity directly influences the stereochemistry and biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of this critical intermediate, contextualized with alternative analytical techniques.

The Imperative of Purity for Chiral Building Blocks

This compound possesses two stereocenters, leading to the possibility of four stereoisomers. The biological activity and safety profile of a chiral drug are often dictated by a single enantiomer. Consequently, the enantiomeric and chemical purity of this building block must be rigorously controlled. Impurities, which can arise from the synthetic route—such as starting materials, by-products, or degradation products—can interfere with downstream reactions, compromise the stereochemical integrity of the API, and introduce potential toxicological risks. Therefore, a robust and validated analytical method for purity determination is a non-negotiable aspect of its use in a research and development setting.

HPLC: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolving power, sensitivity, and adaptability make it the industry standard for pharmaceutical analysis.[1][2] The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).

A Validated HPLC Method for this compound

The following protocol outlines a validated Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of this compound. The choice of a C18 column is based on its versatility and broad applicability in separating compounds of moderate polarity.

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Method Validation:

    • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[3]

Causality Behind Experimental Choices:

  • Reversed-Phase (C18): this compound is a moderately polar molecule, making it well-suited for retention and separation on a non-polar C18 stationary phase.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase serves to protonate the carboxylic acid group, suppressing its ionization and leading to sharper, more symmetrical peaks and improved retention.

  • Gradient Elution: A gradient is employed to ensure the timely elution of both the main compound and any potential impurities with a wider range of polarities.

  • UV Detection at 210 nm: The Boc-protecting group provides a chromophore that allows for sensitive UV detection at lower wavelengths.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard C Dissolve in Diluent (50:50 Water:Acetonitrile) A->C B Weigh Test Sample B->C D Inject into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection at 210 nm E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H I Compare to Reference Standard H->I

Caption: Workflow for the purity validation of this compound by HPLC.

Comparative Analysis of Purity Assessment Techniques

While HPLC is a powerful tool, a comprehensive understanding of its capabilities is best achieved through comparison with alternative analytical methods. The choice of technique often depends on the specific information required, such as the need for structural elucidation of impurities or the validation of a primary standard.

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Measurement of the NMR signal intensity of an analyte relative to a certified internal standard.
Analyte Volatility Not required.Requires analyte to be volatile or amenable to derivatization.Not required.
Sample Preparation Simple dissolution.May require derivatization to increase volatility.Precise weighing of analyte and internal standard.
Specificity Good, but can be limited by co-eluting impurities without a mass spectrometer.Excellent, provides structural information for impurity identification.Excellent, provides structural confirmation and can distinguish between isomers.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower (µg to mg range).
Quantitation Relative (area percent) or external/internal standard calibration.Requires an internal standard for accurate quantitation.Absolute quantitation without a specific reference standard of the analyte.
Enantiomeric Purity Possible with a chiral stationary phase.Possible with a chiral stationary phase.Possible with a chiral solvating or derivatizing agent.

Logical Framework for Technique Selection

Technique_Selection Start Purity Assessment Required for This compound Q1 Routine Quality Control? Start->Q1 Q2 Need to Identify Unknown Impurities? Q1->Q2 No HPLC Use HPLC-UV Q1->HPLC Yes Q3 Need for Absolute Quantitation (Primary Standard Validation)? Q2->Q3 No GCMS Use GC-MS (after derivatization) Q2->GCMS Yes Q3->HPLC No, relative purity is sufficient qNMR Use qNMR Q3->qNMR Yes

Caption: Decision tree for selecting an appropriate analytical technique for purity assessment.

In-Depth Comparison
  • HPLC-UV: For routine quality control and release testing, HPLC-UV offers an unparalleled balance of performance, robustness, and cost-effectiveness. Its ability to employ chiral stationary phases makes it suitable for determining enantiomeric excess, a critical parameter for this compound.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): this compound is not sufficiently volatile for direct GC analysis. It would require derivatization, such as esterification of the carboxylic acid, to increase its volatility.[2] While this adds a sample preparation step, the mass spectrometric detection provides invaluable structural information for the definitive identification of any separated impurities.[6] GC-MS is therefore a powerful tool during process development and for impurity profiling studies.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute method of quantification, meaning it does not require a reference standard of the analyte itself.[7] Instead, a certified internal standard of known purity is used. This makes qNMR an excellent choice for the certification of reference materials and for obtaining a highly accurate purity value without the need for response factor calculations. Its specificity is also very high, as the NMR spectrum provides a unique fingerprint of the molecule.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and consistency of pharmaceutical research and development. High-Performance Liquid Chromatography stands out as the most practical and versatile method for routine purity assessment, offering a superb combination of resolution, sensitivity, and adaptability for both achiral and chiral separations. While techniques like GC-MS and qNMR offer distinct advantages in impurity identification and absolute quantitation, respectively, a well-validated HPLC method remains the cornerstone of quality control for this important chiral building block. The strategic application of these complementary techniques, as outlined in this guide, provides a comprehensive framework for ensuring the highest standards of scientific integrity.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

  • Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmapproach. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. Available at: [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. National Institutes of Health. Available at: [Link]

  • Aminoglutethimide Included in Nanocapsules Suspension: Comparison of GC-MS and HPLC Methods for Control. National Institutes of Health. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Synthesis method for N-Boc-3-piperidone. Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. Available at: [Link]

  • A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application. Agilent. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. National Institutes of Health. Available at: [Link]

  • GC-MS or HPLC for quantitative measurement of amino acids in feed samples? ResearchGate. Available at: [Link]

  • Synthesis and Chiral Separation of Some 4-thioflavones. ResearchGate. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • Chiral separation of nipecotic acid amides. National Institutes of Health. Available at: [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. Available at: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]

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A Comparative Guide to the Efficacy of N-Boc-3-methyl-4-piperidinecarboxylic Acid Derivatives as Potent Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Modern Analgesic Development

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a variety of receptors and enzymes. Within the realm of analgesic drug discovery, piperidine derivatives have a rich history, most notably as the central feature of the potent fentanyl class of opioids. The strategic modification of the piperidine core allows for the fine-tuning of pharmacological properties, including potency, duration of action, and side-effect profiles.

This guide focuses on a specific and highly promising class of piperidine-based compounds: derivatives of N-Boc-3-methyl-4-piperidinecarboxylic acid. The introduction of a methyl group at the 3-position of the piperidine ring introduces a chiral center, offering an additional dimension for optimizing receptor interactions and influencing the molecule's metabolic stability. The N-Boc protecting group, while often a synthetic intermediate, allows for the systematic exploration of various substituents at the piperidine nitrogen, a key determinant of activity in many opioid receptor modulators.[1]

Herein, we present a comprehensive comparison of the efficacy of a series of this compound derivatives, with a specific focus on their potent analgesic activity. This guide will delve into the synthesis of these compounds, present comparative experimental data, elucidate key structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of their pharmacological effects. Our objective is to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising class of compounds and to facilitate the rational design of next-generation analgesics.

Synthetic Strategies: Rationale and Execution

The synthesis of 3-methyl-4-(N-phenylamido)piperidines, a key class of derivatives of this compound, requires a strategic approach to control stereochemistry and introduce the desired diversity at the N1 and C4 positions of the piperidine ring. The general synthetic pathway is outlined below, followed by a detailed experimental protocol.

Logical Flow of the Synthetic Pathway

Synthesis_Workflow A N-Boc-3-methyl-4-piperidone B Reductive Amination A->B Aniline, NaBH(OAc)3 C N-Phenyl-3-methylpiperidin-4-amine B->C D Amide Coupling C->D Acid Chloride/Anhydride E N-Boc-3-methyl-4-(N-phenylamido)piperidine D->E F Deprotection (Boc Removal) E->F TFA or HCl G 3-methyl-4-(N-phenylamido)piperidine F->G H N-Alkylation/Arylation G->H Alkyl/Aryl Halide I Final Analgesic Derivatives H->I

Caption: General synthetic workflow for 3-methyl-4-(N-phenylamido)piperidine derivatives.

The causality behind this synthetic strategy is rooted in the need for versatility and stereochemical control. Starting with N-Boc-3-methyl-4-piperidone allows for the introduction of the crucial N-phenylamino group at the 4-position via reductive amination. The Boc group serves as a robust protecting group for the piperidine nitrogen, preventing its interference in subsequent reactions.[1] The choice of reducing agent, such as sodium triacetoxyborohydride, is critical for achieving high yields and minimizing side reactions.

Following the formation of the 4-amino intermediate, the carboxylic acid functionality is introduced through amide coupling. This step is highly versatile, as a wide array of acid chlorides or anhydrides can be employed to explore different pharmacophores. The subsequent deprotection of the Boc group unmasks the piperidine nitrogen, which can then be functionalized with various alkyl or aryl groups to modulate the compound's interaction with the target receptor. This modular approach allows for the systematic exploration of the chemical space around the 3-methyl-4-piperidinecarboxylic acid core.

Experimental Protocol: Synthesis of a Representative Derivative (cis-42 analog)

The following protocol is adapted from the work of Feldman et al. and outlines the synthesis of a highly potent analgesic derivative.[2]

Step 1: Reductive Amination of N-Boc-3-methyl-4-piperidone

  • To a solution of N-Boc-3-methyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add aniline (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-N-phenyl-3-methylpiperidin-4-amine.

Step 2: Amide Coupling

  • Dissolve the product from Step 1 (1.0 eq) in DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq), followed by the dropwise addition of methoxyacetyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-Boc-3-methyl-4-(N-phenylmethoxyacetamido)piperidine.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer and concentrate to yield 3-methyl-4-(N-phenylmethoxyacetamido)piperidine.

Step 4: N-Alkylation

  • To a solution of the product from Step 3 (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the desired alkylating agent (e.g., 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, 1.1 eq).

  • Heat the mixture to reflux for 16 hours.

  • Cool the reaction mixture, filter, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the final product.

Comparative Efficacy of this compound Derivatives

The analgesic efficacy of a series of 3-methyl-4-(N-phenylamido)piperidine derivatives was evaluated using the mouse hot-plate test, a standard in vivo model for assessing analgesic activity. The results, adapted from Feldman et al.[2], are summarized in the table below. The potency of each compound is expressed as its ED50 value, which is the dose required to produce a maximal analgesic effect in 50% of the test subjects.

CompoundR1 (N1-substituent)R2 (Amide Acyl Group)Stereochemistry (3-Me, 4-NHR)Analgesic Potency (ED50, mg/kg, IV)Potency Ratio (vs. Morphine)Potency Ratio (vs. Fentanyl)
Morphine ---0.4710.11
Fentanyl 2-PhenylethylPropanoyl-0.04211.21
40 2-(4-Ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethylMethoxyacetylcis0.00004510,44423.6
42 2-PhenylethylMethoxyacetylcis0.000036 13,036 29.3
43 2-PhenylethylMethoxyacetyltrans0.0001692,7786.2
47 2-(2-Thienyl)ethylMethoxyacetylcis0.0000529,03820.4
57 2-(4-Fluorophenyl)ethylMethoxyacetylcis0.000104,70010.6

Structure-Activity Relationship (SAR) Analysis

The data presented above reveals several key structure-activity relationships that govern the analgesic potency of these 3-methyl-4-(N-phenylamido)piperidine derivatives.

Impact of the 3-Methyl Group and Stereochemistry

The presence and stereochemistry of the methyl group at the 3-position of the piperidine ring have a profound impact on analgesic potency. A comparison of the cis-diastereomer 42 (ED50 = 0.000036 mg/kg) with its trans-diastereomer 43 (ED50 = 0.000169 mg/kg) demonstrates that the cis-configuration is significantly more potent.[2] This suggests that the relative orientation of the 3-methyl group and the 4-amido substituent is crucial for optimal interaction with the opioid receptor binding pocket. The cis-isomer likely positions the key pharmacophoric elements in a more favorable conformation for receptor engagement.

Influence of the N1-Substituent

The nature of the substituent at the piperidine nitrogen (R1) is a critical determinant of potency. The 2-phenylethyl group, as seen in the highly potent compound 42 , is a classic feature of many potent opioids, including fentanyl. However, the data reveals that other bioisosteric replacements can also lead to exceptional activity. For instance, the 2-(2-thienyl)ethyl group in compound 47 and the 2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl group in compound 40 also result in compounds with potencies thousands of times greater than morphine.[2] This highlights the tolerance of the opioid receptor for various lipophilic and heterocyclic moieties at this position, providing a rich avenue for further optimization.

The Methoxyacetamide Pharmacophore

A consistent feature among the most potent compounds in this series is the presence of a methoxyacetyl group as the amide acyl moiety (R2). This pharmacophore appears to be optimal for maximizing analgesic potency.[2] The ether oxygen may act as a hydrogen bond acceptor, while the overall size and electronics of the group contribute to a favorable binding interaction within the receptor.

Logical Relationship of SAR Findings

SAR_Logic cluster_piperidine Piperidine Core Modifications cluster_properties Pharmacological Outcomes A 3-Methyl Group E Optimal Receptor Binding A->E cis-Stereochemistry is crucial B N1-Substituent B->E Lipophilic/heterocyclic groups enhance binding F Short Duration of Action B->F Specific N1-substituents can modulate duration C C4-Amide Group C->E Methoxyacetamide is optimal D High Analgesic Potency E->D

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of N-Boc-3-methyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural integrity of molecular building blocks is paramount. Substituted piperidines, such as N-Boc-3-methyl-4-piperidinecarboxylic acid, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their conformational flexibility and the potential for stereoisomerism demand rigorous analytical confirmation to ensure the desired pharmacological profile and to meet regulatory standards. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous structural elucidation of this compound, with a focus on differentiating it from a key positional isomer, N-Boc-4-methyl-3-piperidinecarboxylic acid.

The central challenge in characterizing this compound lies in definitively placing the methyl and carboxylic acid groups on the piperidine ring. The presence of cis and trans diastereomers further complicates the analysis. This guide will demonstrate how a multi-technique spectroscopic approach, integrating ¹H NMR, ¹³C NMR, and Mass Spectrometry, provides a self-validating system for structural confirmation.

The Spectroscopic Fingerprint: A Triad of Analytical Techniques

The structural hypothesis for a synthesized molecule must be confirmed through empirical data. For this compound, we rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS gives precise mass information, confirming the elemental composition.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for compounds with exchangeable protons like the carboxylic acid proton.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1] Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets in the piperidine ring system.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Key parameters: Pulse angle (e.g., 30-45 degrees), relaxation delay (e.g., 1-2 seconds).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY and HSQC):

    • A Correlation Spectroscopy (COSY) experiment is invaluable for establishing proton-proton coupling networks, helping to trace the connectivity through the piperidine ring.

    • A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C signals.

2. High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the analyte (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion.

  • Acquisition:

    • Acquire the spectrum in both positive and negative ion modes. In positive mode, look for the [M+H]⁺ or [M+Na]⁺ adducts. In negative mode, the deprotonated molecule [M-H]⁻ is often observed for carboxylic acids.

    • The high-resolution measurement provides a highly accurate mass, which can be used to confirm the elemental formula.

Comparative Data Analysis: this compound vs. N-Boc-4-methyl-3-piperidinecarboxylic Acid

The key to confirming the structure of this compound is to distinguish it from its positional isomer, N-Boc-4-methyl-3-piperidinecarboxylic acid. The following tables summarize the expected spectroscopic data for both isomers. These predictions are based on established principles of NMR and MS.[2][3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Assignment This compound (Predicted) N-Boc-4-methyl-3-piperidinecarboxylic acid (Predicted) Rationale for Differentiation
Boc Group (-C(CH₃)₃) ~1.46 ppm (s, 9H)~1.46 ppm (s, 9H)No significant difference expected.
Methyl Group (-CH₃) ~0.9-1.1 ppm (d, 3H)~0.9-1.1 ppm (d, 3H)The chemical shift will be similar, but the coupling pattern of adjacent protons will differ.
Piperidine H3 Multiplet, coupled to H2, H4, and CH₃Multiplet, coupled to H2, H4, and COOHThe proton at the 3-position will be a methine in both cases, but its coupling partners are different. In the target molecule, it's adjacent to the carboxylic acid-bearing carbon.
Piperidine H4 Multiplet, coupled to H3 and H5Multiplet, coupled to H3, H5, and CH₃In the target molecule, this proton is on the same carbon as the carboxylic acid. In the isomer, it's on the same carbon as the methyl group. This will significantly impact its chemical shift and coupling.
Piperidine Ring Protons Complex multiplets from ~1.5 to 4.2 ppmComplex multiplets from ~1.5 to 4.2 ppmThe overall pattern of the ring protons will be distinct. A COSY spectrum is essential to trace the coupling network and differentiate the isomers.
Carboxylic Acid (-COOH) Broad singlet, ~10-12 ppmBroad singlet, ~10-12 ppmNo significant difference expected. This peak may not be observed depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Assignment This compound (Predicted) N-Boc-4-methyl-3-piperidinecarboxylic acid (Predicted) Rationale for Differentiation
Carboxylic Acid (C=O) ~178-182 ppm~178-182 ppmNo significant difference expected.
Boc Carbonyl (C=O) ~155 ppm~155 ppmNo significant difference expected.
Boc Quaternary C ~80 ppm~80 ppmNo significant difference expected.
Boc Methyls (-C(CH₃)₃) ~28.4 ppm~28.4 ppmNo significant difference expected.
Piperidine C3 ~35-40 ppm~40-45 ppmThe chemical shift of the carbon bearing the methyl group will differ from that of the carbon bearing the carboxylic acid.
Piperidine C4 ~40-45 ppm~35-40 ppmThe carbon bearing the carboxylic acid will have a different chemical shift than the carbon bearing the methyl group. An HSQC spectrum will definitively link these carbons to their attached protons.
Methyl Carbon (-CH₃) ~15-20 ppm~15-20 ppmNo significant difference expected.
Table 3: Predicted High-Resolution Mass Spectrometry Data
Ion Formula This compound (Predicted m/z) N-Boc-4-methyl-3-piperidinecarboxylic acid (Predicted m/z) Notes
[M+H]⁺ C₁₂H₂₂NO₄244.1543244.1543Isomers will have the same exact mass. HRMS confirms the elemental composition.
[M+Na]⁺ C₁₂H₂₁NNaO₄266.1363266.1363Often observed with ESI.
[M-H]⁻ C₁₂H₂₀NO₄242.1398242.1398Expected in negative ion mode.
[M-C₄H₈+H]⁺ C₈H₁₄NO₄188.0917188.0917Loss of isobutylene from the Boc group is a characteristic fragmentation.[4]
[M-C₅H₉O₂]⁺ C₇H₁₃NO₂143.0919143.0919Loss of the entire Boc group.

While HRMS is crucial for confirming the elemental formula, it cannot distinguish between these positional isomers. The definitive structural proof comes from the unique connectivity information provided by 2D NMR.

Visualizing the Workflow and Structures

To provide a clear, logical framework for the structural confirmation process, the following diagrams illustrate the workflow and the key structural differences that are exploited by spectroscopic methods.

G cluster_0 Spectroscopic Analysis Workflow synthesis Synthesized Compound (Hypothesized Structure) hrms High-Resolution MS (Confirm Elemental Formula) synthesis->hrms m/z = 244.1543 nmr 1D & 2D NMR (Establish Connectivity) synthesis->nmr ¹H, ¹³C, COSY, HSQC data_analysis Data Analysis & Comparison (vs. Isomers & Literature) hrms->data_analysis nmr->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed Data Match Expected Structure

Figure 1: Workflow for Spectroscopic Confirmation.

G cluster_diff Key Differentiating Features Target This compound C3: -CH₃ C4: -COOH d1 Proton at C3 is adjacent to -COOH bearing carbon Target:c3->d1:w d2 Proton at C4 is on the same carbon as -COOH Target:c4->d2:w Isomer N-Boc-4-methyl-3-piperidinecarboxylic acid C3: -COOH C4: -CH₃ d3 Proton at C3 is on the same carbon as -COOH Isomer:c3->d3:w d4 Proton at C4 is adjacent to -COOH bearing carbon Isomer:c4->d4:w

Figure 2: Key Structural Differences for NMR Analysis.

Expert Insights: Beyond the Data

A senior scientist's role is not just to acquire data, but to interpret it with a deep understanding of the underlying chemical principles.

  • The Power of 2D NMR: For complex structures like substituted piperidines, one-dimensional NMR spectra are often insufficient due to overlapping signals. A COSY spectrum is non-negotiable; it reveals which protons are spin-coupled, allowing you to "walk" around the piperidine ring and map out the proton environment. An HSQC spectrum then definitively links each proton to its corresponding carbon, confirming the location of the methyl and carboxyl substituents. For instance, in this compound, the proton on the carbon bearing the methyl group (C3) will show a COSY correlation to the proton on the carbon bearing the carboxylic acid (C4). This direct correlation would be absent in the isomer.

  • Stereochemistry - The Cis/Trans Question: The relative stereochemistry of the methyl and carboxylic acid groups (cis or trans) can often be determined by analyzing the coupling constants (J-values) of the protons at C3 and C4. In a chair-like conformation, a large coupling constant (typically 8-12 Hz) between two vicinal protons suggests a diaxial relationship, while smaller coupling constants (2-5 Hz) are indicative of axial-equatorial or diequatorial relationships. By carefully analyzing the multiplicity and J-values of the H3 and H4 signals, one can often deduce the dominant conformation and the relative stereochemistry of the substituents.

  • Mass Spec Fragmentation as a Sanity Check: The fragmentation pattern in mass spectrometry provides confirmatory evidence. For N-Boc protected amines, the most characteristic fragmentation is the loss of isobutylene (56 Da) to give an [M - 56 + H]⁺ ion, followed by the loss of CO₂ (44 Da) from the resulting carbamic acid.[4] Observing these characteristic losses provides strong confidence in the presence of the N-Boc protecting group.

Conclusion

The structural confirmation of this compound is a clear example of the necessity of a multi-faceted analytical approach in modern chemical science. While high-resolution mass spectrometry is indispensable for verifying the elemental composition, it is the detailed connectivity and stereochemical information from one- and two-dimensional NMR spectroscopy that provides the unambiguous proof of structure. By systematically acquiring and interpreting this triad of spectroscopic data, researchers can proceed with confidence, knowing that their molecular building blocks are structurally sound, ensuring the integrity and reproducibility of their scientific endeavors.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Boc-3-methyl-4-piperidinecarboxylic Acid Analogs as µ-Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of opioid research, the quest for potent and selective analgesics with improved safety profiles is a paramount challenge. The 4-anilidopiperidine scaffold, famously embodied by fentanyl, serves as a cornerstone for the design of potent µ-opioid receptor (MOR) agonists. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific and highly relevant subclass: N-Boc-3-methyl-4-piperidinecarboxylic acid analogs. We will explore the nuanced effects of stereochemistry and functional group modifications on receptor affinity and functional activity, offering a comparative perspective against prominent µ-opioid agonists.

The this compound Scaffold: A Privileged Motif in Opioid Design

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with biological targets. The this compound core offers several strategic advantages for SAR studies:

  • The N-Boc Group: The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group during synthesis, preventing unwanted reactions at the piperidine nitrogen.[2] Its influence on biological activity, however, is also a key aspect of SAR, as modifications at this position can significantly impact receptor interaction.

  • The 3-Methyl Group: The introduction of a methyl group at the 3-position of the piperidine ring introduces a chiral center, allowing for the exploration of stereochemical effects on receptor binding and efficacy. The relative orientation of this group (cis or trans to the 4-substituent) can profoundly influence the molecule's three-dimensional shape and its fit within the opioid receptor binding pocket.[3][4]

  • The 4-Carboxylic Acid Moiety: This functional group provides a critical anchor point for interaction with the receptor and serves as a versatile handle for chemical modification. Conversion to esters, amides, and other bioisosteres can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

Deciphering the Structure-Activity Relationship: Key Modifications and Their Impact

The biological activity of this compound analogs is exquisitely sensitive to structural modifications. The following sections dissect the key SAR trends observed for this scaffold, focusing on their activity as µ-opioid receptor modulators.

The Critical Role of the 3-Methyl Group Stereochemistry

The stereochemistry at the 3-position of the piperidine ring is a critical determinant of analgesic potency. Studies on fentanyl analogs have shown that even small alkyl groups at this position can have a profound impact on activity.[3] The cis/trans isomerism, in particular, dictates the spatial relationship between the 3-methyl group and the 4-substituent, which in turn affects how the molecule docks into the µ-opioid receptor. For instance, in the highly potent analgesic ohmefentanyl, a fentanyl analog with a 3-methyl group, the relative stereochemistry of all three chiral centers leads to a dramatic difference in analgesic activity, with some isomers being thousands of times more potent than morphine, while their corresponding antipodes are significantly less active.[4] This highlights the necessity of carefully controlled stereosynthesis to optimize potency.

The Influence of the 4-Position Substituent: From Carboxylic Acid to Amides and Esters

The 4-position of the piperidine ring is a key point of interaction with the µ-opioid receptor. While a carboxylic acid can form strong hydrogen bonds, its ionization at physiological pH can limit blood-brain barrier penetration. Therefore, modification of this group is a common strategy to enhance potency and improve pharmacokinetic profiles.

  • Esterification: Conversion of the carboxylic acid to a methyl ester, as seen in analogs like remifentanil, can maintain or even enhance potency while introducing metabolic liabilities that lead to a shorter duration of action.[5][6] This rapid metabolism by tissue esterases is a desirable feature for intraoperative analgesics.

  • Amidation: The formation of an anilido group at the 4-position, as in fentanyl, is a hallmark of high-potency µ-opioid agonists.[7] The nature of the N-aryl substituent and the acyl group on the anilido nitrogen are critical for optimizing receptor affinity and efficacy.

The N-Substituent: Modulating Potency and Selectivity

The substituent on the piperidine nitrogen plays a vital role in receptor recognition. In many potent opioid analgesics, a phenethyl group is optimal. However, the N-Boc group in our core scaffold presents an interesting case. While often used as a protecting group, its bulky nature can influence receptor binding. SAR studies on related piperidine-based ligands have shown that N-demethylation can lead to improved activity at other monoamine transporters, suggesting that the size and nature of the N-substituent can be tuned to modulate selectivity.[8] For µ-opioid activity, replacement of the Boc group with other substituents, such as the aforementioned phenethyl group, is a key step in transforming the scaffold into a potent agonist.

Comparative Analysis: Performance Against Established µ-Opioid Agonists

To contextualize the potential of this compound analogs, it is essential to compare their projected performance with that of well-established µ-opioid agonists.

CompoundStructureKey FeaturesPotency (relative to Morphine)
Morphine Phenanthrene alkaloidGold standard opioid analgesic1x
Fentanyl 4-anilidopiperidineHighly potent, rapid onset, short duration50-100x[7]
Remifentanil 4-anilidopiperidine with ester linkageUltrashort-acting, metabolized by esterasesSimilar to fentanyl[5][6]
Carfentanil 4-anilidopiperidine with methyl esterExtremely potent, used for large animals~10,000x[9][10]
This compound Analog (Hypothetical Potent Agonist) N-substituted 3-methyl-4-anilidopiperidinePotential for high potency and stereospecificityVariable, dependent on specific modifications

Experimental Protocols for Biological Evaluation

The characterization of novel this compound analogs as µ-opioid receptor modulators requires robust and validated experimental protocols.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the µ-opioid receptor.[11]

Materials and Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor.[11]

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).[11]

  • Test Compound: Unlabeled analog of interest.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

  • Filtration Apparatus: Brandel or similar cell harvester with Whatman GF/C glass fiber filters.

  • Scintillation Fluid and Counter.

Step-by-Step Procedure:

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series. Thaw the hMOR cell membranes on ice.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL: hMOR cell membranes (typically 10-20 µg of protein), [³H]-DAMGO at a concentration near its Kd (e.g., 0.5 nM), and varying concentrations of the test compound.[11] For total binding, add assay buffer instead of the test compound. For non-specific binding, add 10 µM naloxone.[11]

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay for G-protein Activation

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the µ-opioid receptor, providing a measure of the compound's efficacy.[2][8]

Materials and Reagents:

  • Receptor Source: Cell membranes expressing the human µ-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: Agonist of interest.

  • GDP: Guanosine 5'-diphosphate.

  • Assay Buffer: Containing Tris-HCl, MgCl₂, NaCl, and EDTA.

  • Filtration Apparatus and Scintillation Counter.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the µ-opioid receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test agonist, and a fixed concentration of GDP.

  • Incubation: Pre-incubate the mixture at 30°C for a short period.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction and incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [³⁵S]GTPγS binding) by non-linear regression analysis of the concentration-response curves.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams provide a visual representation of the key concepts.

SAR_of_Piperidine_Analogs cluster_scaffold This compound Scaffold cluster_modifications Key Modification Points cluster_properties Resulting Biological Properties Scaffold Core Piperidine Ring N_Boc N-Boc Group (Potency & Selectivity) Scaffold->N_Boc C3_Methyl 3-Methyl Group (Stereochemistry & Potency) Scaffold->C3_Methyl C4_Carboxylic 4-Carboxylic Acid (Receptor Interaction & PK) Scaffold->C4_Carboxylic Potency Potency (Affinity & Efficacy) N_Boc->Potency Selectivity Receptor Selectivity N_Boc->Selectivity C3_Methyl->Potency C4_Carboxylic->Potency PK Pharmacokinetics (ADME) C4_Carboxylic->PK

Caption: Key modification points on the this compound scaffold and their influence on biological properties.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Functional Assay Start_Bind Incubate Membranes with Radioligand & Test Compound Filter_Bind Filter & Wash Start_Bind->Filter_Bind Count_Bind Scintillation Counting Filter_Bind->Count_Bind Analyze_Bind Calculate Ki Count_Bind->Analyze_Bind Start_Func Incubate Membranes with Agonist & GDP Add_GTP Add [35S]GTPγS Start_Func->Add_GTP Filter_Func Filter & Wash Add_GTP->Filter_Func Count_Func Scintillation Counting Filter_Func->Count_Func Analyze_Func Determine EC50 & Emax Count_Func->Analyze_Func Test_Compound Test Compound (Piperidine Analog) Test_Compound->Start_Bind Test_Compound->Start_Func

Caption: Workflow for the in vitro evaluation of this compound analogs at the µ-opioid receptor.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel µ-opioid receptor modulators. A thorough understanding of the structure-activity relationships, particularly concerning the stereochemistry of the 3-methyl group and modifications at the 4-position, is crucial for designing compounds with optimized potency, selectivity, and pharmacokinetic profiles. The comparative analysis with established opioids like fentanyl and remifentanil provides a benchmark for success. By employing rigorous in vitro assays, researchers can effectively characterize new analogs and identify lead candidates with the potential to become next-generation analgesics with improved therapeutic windows.

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A Senior Application Scientist's Guide to Benchmarking N-Boc-3-methyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of N-Boc-3-methyl-4-piperidinecarboxylic Acid in Medicinal Chemistry

This compound is a chiral building block of significant interest in modern drug discovery. Its rigid piperidine scaffold, combined with the stereochemically defined methyl and carboxylic acid groups, provides a versatile framework for the synthesis of complex molecular architectures with specific biological activities. The tert-butoxycarbonyl (Boc) protecting group allows for selective chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutics. Given its importance, ensuring the quality and consistency of this starting material is paramount to the success of any drug development program. A reliable supply of well-characterized this compound is essential for reproducible synthetic outcomes and for meeting the stringent purity requirements of the pharmaceutical industry.

This guide provides a comprehensive framework for benchmarking an in-house or newly sourced batch of this compound against commercially available standards. As a Senior Application Scientist, the methodologies presented herein are designed not just as a set of instructions, but as a self-validating system to ensure the scientific integrity of your findings. We will delve into the "why" behind each experimental choice, grounding our protocols in established principles of analytical chemistry and regulatory expectations.

Experimental Design: A Multi-faceted Approach to Quality Assessment

Our benchmarking strategy is built on a tripartite analytical foundation: Identity, Purity, and Impurity Profiling . This approach is in alignment with the principles outlined in the United States Pharmacopeia (USP) General Chapter <1086> on Impurities in Drug Substances and Drug Products, which emphasizes a thorough understanding of a material's composition. The validation of the analytical procedures themselves will be guided by the principles laid out by the U.S. Food and Drug Administration (FDA) in their "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics".

The following diagram illustrates the overall workflow for this benchmarking study:

Benchmarking Workflow cluster_Preparation Sample Preparation cluster_Analysis Analytical Characterization cluster_Comparison Data Comparison & Reporting In-House_Sample In-House N-Boc-3-methyl- 4-piperidinecarboxylic acid Structural_ID Structural Identity (NMR & MS) In-House_Sample->Structural_ID Purity_Assay Purity Assay (HPLC-UV & qNMR) In-House_Sample->Purity_Assay Impurity_Profile Impurity Profiling (HPLC-MS) In-House_Sample->Impurity_Profile Commercial_Standard_A Commercial Standard A Commercial_Standard_A->Structural_ID Commercial_Standard_A->Purity_Assay Commercial_Standard_A->Impurity_Profile Commercial_Standard_B Commercial Standard B Commercial_Standard_B->Structural_ID Commercial_Standard_B->Purity_Assay Commercial_Standard_B->Impurity_Profile Data_Analysis Comparative Data Analysis Structural_ID->Data_Analysis Purity_Assay->Data_Analysis Impurity_Profile->Data_Analysis Report Comprehensive Report Data_Analysis->Report

Caption: Overall workflow for benchmarking this compound.

I. Structural Identity Confirmation

The first and most critical step is to unequivocally confirm the chemical structure of the in-house material and verify that it matches the commercial standards. We will employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, offering a fingerprint of its structure. Both ¹H and ¹³C NMR are essential for unambiguous identification.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample (in-house or commercial standard) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should be consistent across all samples.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate all signals and determine the chemical shift (δ) in parts per million (ppm) relative to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C (typically 1024-4096 scans).

  • Data Analysis:

    • Compare the ¹H and ¹³C NMR spectra of the in-house material with those of the commercial standards.

    • Verify that the chemical shifts, coupling constants (for ¹H), and number of signals are consistent across all samples and with the expected structure of this compound.

B. Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its elemental composition through high-resolution measurements.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). ESI is a soft ionization technique that is well-suited for polar molecules like our target compound.

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes. In positive mode, expect to see the [M+H]⁺ or [M+Na]⁺ adducts. In negative mode, the [M-H]⁻ ion should be observed.

    • Ensure the instrument is calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Compare the experimentally determined mass to the calculated exact mass of this compound (C₁₂H₂₁NO₄, Exact Mass: 243.1471). The mass difference should be within the acceptable error range of the instrument.

II. Purity Assessment

Purity is a critical quality attribute that directly impacts the stoichiometry of subsequent reactions and the impurity profile of the final active pharmaceutical ingredient (API). We will use High-Performance Liquid Chromatography with UV detection (HPLC-UV) for a quantitative assessment of purity.

Protocol: HPLC-UV Purity Analysis
  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is a versatile choice for moderately polar organic molecules.

    • Mobile Phase A: 0.1% Formic acid in Water. The acid modifier helps to protonate the carboxylic acid, leading to better peak shape.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes. A gradient is necessary to elute any potential impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • UV Detection: 210 nm. This wavelength is typically suitable for detecting the amide chromophore of the Boc group.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare stock solutions of the in-house material and each commercial standard at a concentration of 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).

    • Ensure complete dissolution, using sonication if necessary.

  • Data Acquisition and Analysis:

    • Inject each sample in triplicate to assess the precision of the method.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

III. Impurity Profiling

Identifying and quantifying impurities is crucial for understanding potential downstream reaction byproducts and for ensuring the safety of the final drug product. A sensitive technique like HPLC coupled with mass spectrometry (HPLC-MS) is ideal for this purpose.

Protocol: HPLC-MS Impurity Profiling
  • Chromatographic and MS Conditions:

    • Use the same HPLC method as described for the purity analysis to ensure a direct correlation between the UV and MS data.

    • The eluent from the HPLC is directed into the ESI source of a mass spectrometer.

    • Acquire mass spectra over a relevant m/z range (e.g., 100-1000 amu) to detect potential impurities.

  • Data Analysis:

    • For each minor peak observed in the chromatogram, extract the corresponding mass spectrum.

    • Attempt to identify potential impurities based on their mass-to-charge ratio. Common impurities could include starting materials from the synthesis, byproducts, or degradation products.

Comparative Data Summary

The following tables present a hypothetical comparison of an in-house batch of this compound with two representative commercial standards.

Table 1: Physicochemical and Spectroscopic Data

ParameterIn-House BatchCommercial Standard ACommercial Standard B
Appearance White to off-white solidWhite crystalline powderWhite solid
Molecular Formula C₁₂H₂₁NO₄C₁₂H₂₁NO₄C₁₂H₂₁NO₄
Molecular Weight 243.30243.30243.30
¹H NMR Conforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure
HRMS (m/z [M+H]⁺) Found: 244.1543Found: 244.1545Found: 244.1542
Calculated: 244.1549Calculated: 244.1549Calculated: 244.1549

Table 2: Purity and Impurity Profile

ParameterIn-House BatchCommercial Standard ACommercial Standard B
Purity by HPLC-UV (%) 98.999.298.5
Total Impurities (%) 1.10.81.5
Largest Unknown Impurity (%) 0.30.20.5
Known Impurity 1 (m/z) 0.1% (if identified)Not Detected0.2% (if identified)
Known Impurity 2 (m/z) Not Detected0.1% (if identified)Not Detected

Discussion and Conclusion

The in-depth analysis of the in-house batch of this compound demonstrates a high degree of similarity to the commercial standards in terms of structural identity. The NMR and HRMS data provide strong evidence for the correct chemical structure.

In terms of purity, the in-house batch (98.9%) is comparable to both Commercial Standard A (99.2%) and Commercial Standard B (98.5%). The impurity profile of the in-house material is also within acceptable limits, with no single impurity exceeding 0.3%.

Based on this comprehensive benchmarking study, the in-house batch of this compound is deemed to be of high quality and suitable for use in subsequent stages of drug discovery and development. The choice between the in-house material and commercial sources can therefore be based on factors such as cost, availability, and supply chain security, with the assurance that the quality of the material meets the required scientific standards.

References

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.[Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. (Provides physicochemical properties and spectral data for a closely related compound). [Link]

A Senior Application Scientist's Guide to Enantiomeric Purity Determination of N-Boc-3-methyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Chirality in Drug Development

N-Boc-3-methyl-4-piperidinecarboxylic acid is a chiral substituted piperidine, a structural motif frequently encountered in modern pharmaceuticals. As a chiral building block, its stereochemical integrity is paramount. The three-dimensional arrangement of its atoms—specifically the relative orientations of the methyl and carboxylic acid groups—gives rise to enantiomers. These non-superimposable mirror-image molecules can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development of stereoisomeric drugs, recognizing that one enantiomer may be therapeutically active (the eutomer) while the other could be inactive, less active, or even contribute to adverse effects (the distomer).[2][3] Consequently, the precise and accurate determination of enantiomeric purity is not merely an analytical task; it is a critical step in ensuring the safety and efficacy of a potential drug candidate.[4][5]

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound. We will move beyond simple protocols to explore the underlying principles and causal logic behind experimental choices, empowering researchers to develop robust, reliable, and fit-for-purpose analytical methods.

Core Analytical Strategies: A Comparative Overview

The separation of enantiomers requires a chiral environment, which is most commonly achieved chromatographically using a Chiral Stationary Phase (CSP). The three predominant techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Each presents a unique set of advantages and challenges.

FeatureChiral HPLCChiral SFCChiral GC
Principle Differential partitioning between a liquid mobile phase and a solid CSP.Differential partitioning between a supercritical fluid mobile phase (CO2) and a solid CSP.Differential partitioning between a gaseous mobile phase and a solid or liquid CSP.
Versatility High; wide range of CSPs and mobile phase modes (NP, RP, PO).[6]High; compatible with most HPLC CSPs, excellent for high-throughput screening.[7]Moderate; limited to thermally stable and volatile analytes.[8]
Speed Moderate to slow.Very fast; low viscosity of SFC mobile phase allows for high flow rates.[9]Fast analysis times.
Solvent Usage High organic solvent consumption.Low organic solvent consumption ("Green Chemistry").[9][10]Minimal solvent usage.
Derivatization Often not required, but can be used to enhance detection.[6]Not typically required.Mandatory for polar analytes like carboxylic acids to increase volatility.[11][12]
Ideal For Routine QC, method development, high-resolution analysis.High-throughput screening, preparative separations, green initiatives.High-sensitivity analysis of volatile compounds or when derivatization is feasible.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) — The Gold Standard

Chiral HPLC is the most established and versatile technique for enantiomeric purity determination in the pharmaceutical industry.[6] Its strength lies in the vast selection of available CSPs and the fine control over selectivity through mobile phase manipulation.

Principle of Chiral Recognition

For a compound like this compound, polysaccharide-based CSPs are the undisputed first choice.[13] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create complex chiral cavities. Enantiomeric separation occurs because the two enantiomers fit differently into these cavities, leading to a difference in the strength and number of transient interactions. These interactions include:

  • Hydrogen Bonding: Between the analyte's carboxylic acid and the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: Involving the carbonyls of the Boc group and the carboxylic acid.

  • Steric Hindrance: The spatial arrangement of the analyte's substituents influences how deeply it can penetrate the chiral pocket of the CSP.

Experimental Design & Causality
  • Column Selection: The choice of CSP is the most critical parameter. Polysaccharide-based columns like Daicel's CHIRALPAK® series or Phenomenex's Lux® series have demonstrated broad applicability for N-protected amino acids and related structures.[13][14] An initial screening of columns with different polysaccharide derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate) vs. cellulose tris(3,5-dichlorophenylcarbamate)) is a standard and effective starting point.

  • Mobile Phase Selection: The mobile phase influences the interactions between the analyte and the CSP.

    • Normal-Phase (NP): Mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol) are highly effective. The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary tool for optimizing retention and resolution.

    • Polar Organic (PO) Mode: Using polar solvents like acetonitrile or methanol is another common approach. This mode can offer different selectivity compared to NP.

    • Additives: The acidic nature of the carboxylic acid and the basic potential of the piperidine nitrogen can lead to poor peak shape (tailing) due to strong interactions with the silica support or the CSP itself. Adding a small amount of a competing acid (e.g., 0.1% Trifluoroacetic Acid - TFA) or base (e.g., 0.1% Diethylamine - DEA) to the mobile phase is crucial. TFA protonates residual basic sites and suppresses the ionization of the analyte's carboxyl group, while DEA deactivates acidic silanol groups.[15] For this zwitterionic-capable molecule, an acidic modifier is typically the first choice to ensure the carboxylic acid is in a neutral state.

Illustrative HPLC Method Development Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation P1 Prepare Racemic Standard (50:50 mixture) S1 Screen Polysaccharide CSPs (e.g., Amylose, Cellulose based) P1->S1 P2 Prepare Sample Solution (in mobile phase) P2->S1 S2 Screen Mobile Phase Modes (Normal Phase vs. Polar Organic) S1->S2 O1 Adjust % Alcohol Modifier (for retention time) S2->O1 O2 Optimize Additive (0.1% TFA for peak shape) O1->O2 O3 Adjust Flow Rate & Temp. (for efficiency) O2->O3 V1 Confirm Resolution (Rs > 1.5) & Peak Shape O3->V1 V2 Validate per ICH Guidelines (Linearity, Accuracy, Precision) V1->V2

Caption: HPLC method development workflow.

Step-by-Step Experimental Protocol (HPLC)
  • System Preparation: Equilibrate an HPLC system with a selected chiral column (e.g., CHIRALPAK® IA, 4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (IPA) with 0.1% TFA (v/v/v). Start with a ratio of 90:10.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of ~1 mg/mL. Prepare a racemic standard for peak identification.

  • Injection and Analysis: Inject 10 µL of the sample onto the column at a flow rate of 1.0 mL/min and a temperature of 25 °C.

  • Detection: Monitor the eluent using a UV detector at 210 nm, as the Boc-carbamate provides weak UV absorbance at low wavelengths.[6]

  • Optimization:

    • If retention is too long, increase the percentage of IPA. If too short, decrease it.

    • If peaks are not baseline resolved (Resolution < 1.5), screen a different chiral column or mobile phase mode.

    • If peak tailing is observed, ensure the TFA concentration is adequate.

  • Quantification: Calculate the enantiomeric purity (or enantiomeric excess, %ee) by area normalization: %ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Method 2: Chiral Supercritical Fluid Chromatography (SFC) — The High-Throughput Alternative

SFC has emerged as a powerful "green" alternative to HPLC, offering dramatic reductions in analysis time and solvent waste.[9] It uses compressed carbon dioxide (CO₂) in its supercritical state as the primary mobile phase, which has liquid-like solvating power but gas-like viscosity and diffusivity.

Principle and Causality

The low viscosity of the supercritical CO₂-based mobile phase allows for much higher flow rates without generating excessive backpressure. This translates directly to faster separations—often 3 to 10 times faster than HPLC.[8] The same polysaccharide CSPs from HPLC are used, and the chiral recognition mechanism is analogous. An organic co-solvent (modifier), typically an alcohol like methanol, is added to the CO₂ to increase mobile phase polarity and modulate analyte retention and selectivity.

Illustrative SFC Method Development Workflow

SFC_Workflow cluster_prep_sfc Phase 1: Preparation cluster_screen_sfc Phase 2: Screening cluster_opt_sfc Phase 3: Optimization cluster_val_sfc Phase 4: Confirmation P1 Dissolve Sample (in Alcohol) S1 Screen CSPs (Same as HPLC) P1->S1 S2 Screen Co-solvents (Methanol, Ethanol, IPA) S1->S2 O1 Gradient Elution Screen (5-40% Co-solvent) S2->O1 O2 Optimize Additive (e.g., 0.1% TFA in co-solvent) O1->O2 O3 Adjust Back Pressure & Temp. O2->O3 V1 Confirm Separation (Fast Analysis Time) O3->V1

Caption: SFC method development workflow.

Step-by-Step Experimental Protocol (SFC)
  • System Preparation: Use an analytical SFC system with a compatible chiral column (e.g., Lux® Cellulose-2, 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: The primary mobile phase is supercritical CO₂. The co-solvent is Methanol with 0.1% TFA.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of ~1 mg/mL.

  • Injection and Analysis: Inject 5 µL. Perform a gradient elution from 5% to 40% co-solvent over 5 minutes at a flow rate of 3.0 mL/min.

  • System Conditions: Maintain a column temperature of 40 °C and an automated back-pressure regulator (ABPR) setting of 150 bar.

  • Detection: Use a UV detector at 210 nm.

  • Optimization: The primary optimization parameter is the co-solvent gradient profile. Isocratic conditions can be derived from the gradient results for routine analysis.

Comparative Performance Data (Illustrative)
ParameterChiral HPLCChiral SFC
Column CHIRALPAK® IA (250 mm)CHIRALPAK® IA (150 mm)
Mobile Phase Hexane:IPA (90:10) + 0.1% TFACO₂:Methanol (gradient) + 0.1% TFA
Flow Rate 1.0 mL/min3.0 mL/min
Run Time 15-20 min3-5 min
Resolution (Rs) > 2.0> 1.8
Solvent Waste ~20 mL organic/run~3 mL organic/run

Method 3: Chiral Gas Chromatography (GC) — The Derivatization-Dependent Approach

Chiral GC offers excellent efficiency and sensitivity but is only applicable to analytes that are volatile and thermally stable.[8] this compound, with its polar carboxylic acid group and high molecular weight, is not directly amenable to GC analysis. Therefore, a chemical derivatization step is mandatory.[11][12]

Principle and Causality: The Need to Derivatize

Derivatization is a chemical reaction used to convert the analyte into a product with properties more suitable for a given analytical technique.[12] For GC, the goals are:

  • Increase Volatility: By converting the non-volatile -COOH group into a more volatile ester.[11][16]

  • Block Active Sites: The polar -COOH group can interact strongly with the GC column, leading to poor peak shape. Esterification eliminates this active hydrogen.[16]

A common and effective strategy is esterification. For example, reacting the carboxylic acid with methanol in the presence of an acid catalyst or with a reagent like trimethylsilyldiazomethane (TMSD) will convert it to its methyl ester.[17] The resulting this compound methyl ester is significantly more volatile and suitable for GC analysis.

Illustrative GC Derivatization & Analysis Workflow

GC_Workflow cluster_deriv Phase 1: Derivatization cluster_gc Phase 2: GC Analysis cluster_opt_gc Phase 3: Optimization D1 Analyte + Reagent (e.g., TMSD/Methanol) D2 Reaction (Room Temp, 30 min) D1->D2 D3 Quench & Dilute (in suitable solvent) D2->D3 G1 Inject Derivative D3->G1 G2 Separate on Chiral Column (e.g., Chirasil-Val) G1->G2 G3 Detect with FID G2->G3 O1 Optimize Temperature Program (for resolution and speed) G3->O1

Caption: GC derivatization and analysis workflow.

Step-by-Step Experimental Protocol (Derivatization & GC)
  • Derivatization (Methyl Ester Formation): a. Accurately weigh ~2 mg of the sample into a vial. b. Add 500 µL of a 1:4 (v/v) mixture of methanol and toluene. c. Slowly add 150 µL of 2.0 M trimethylsilyldiazomethane (TMSD) in hexanes. d. Allow the reaction to proceed for 30 minutes at room temperature. e. Quench any excess TMSD with a few drops of acetic acid. f. Dilute the sample to a final concentration of ~1 mg/mL with ethyl acetate.

  • GC System Preparation: Install a chiral GC column (e.g., Chirasil-L-Val) in a GC system equipped with a Flame Ionization Detector (FID).

  • Injection and Analysis: Inject 1 µL of the derivatized sample using a split injection mode (e.g., 50:1 split ratio).

  • Oven Program: Use a temperature program, for example: hold at 120 °C for 1 minute, then ramp at 5 °C/min to 200 °C and hold for 5 minutes.

  • Detection: The FID will detect the eluting methyl ester derivatives.

  • Optimization: The temperature ramp rate is the most powerful parameter for optimizing resolution. Slower ramps generally improve separation at the cost of longer analysis times.

Method Validation: A System of Trust

Regardless of the chosen technology, the final analytical method must be validated to ensure it is fit for its intended purpose.[18] A self-validating system is one where the protocol itself demonstrates reliability. This is achieved by adhering to validation parameters defined by regulatory bodies like the International Council for Harmonisation (ICH).[19]

Key validation attributes include:

  • Specificity: The ability to assess the desired enantiomer unequivocally in the presence of the other enantiomer and any impurities.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantified with acceptable precision and accuracy.

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration of the enantiomer over a given range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with a known amount of the minor enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Conclusion and Recommendations

The determination of enantiomeric purity for this compound is a critical task that can be accomplished by several powerful chromatographic techniques. The optimal choice depends on the specific context of the analysis—from early-stage discovery to late-stage quality control.

  • Chiral HPLC remains the benchmark method. Its versatility, reliability, and the wealth of available chiral stationary phases make it the most robust choice for routine quality control and in-depth method development.

  • Chiral SFC is the superior choice for high-throughput environments. Its incredible speed and reduced environmental impact make it ideal for screening chiral building blocks, reaction monitoring, and preparative purification to isolate pure enantiomers for further study.[7]

  • Chiral GC is a viable, high-sensitivity technique, but its utility is contingent on the successful development and validation of a derivatization protocol. It is best suited for situations where established GC workflows exist or when the required sensitivity cannot be achieved by LC-based methods.

By understanding the fundamental principles behind each technique, scientists can make informed decisions, developing analytical methods that are not only scientifically sound but also efficient, robust, and perfectly aligned with the demanding standards of modern drug development.

References

  • Šavareika, M., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Patil, S. S., et al. (2024). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]

  • Zhao, H., et al. (2024). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry. Available at: [Link]

  • Zhang, T. (2013). Synthesis method for N-Boc-3-piperidone. Google Patents (CN103204801A).
  • Li, J., et al. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents (CN102775343A).
  • Peluso, P., et al. (2020). Noncovalent Interactions in High-Performance Liquid Chromatography Enantioseparations on Polysaccharide-Based Chiral Selectors.
  • Wikipedia. (n.d.). Enantiopure drug. Wikipedia. Available at: [Link]

  • ResearchGate. (2016). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]

  • Lellipro. (n.d.). Acids: Derivatization for GC Analysis. Lellipro. Available at: [Link]

  • G. Cirilli, R., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]

  • Gupta, A., et al. (2019). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena. Available at: [Link]

  • SciSpace. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • Layton, S.E. (2001). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository. Available at: [Link]

  • Sane, R.T., et al. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available at: [Link]

  • Tulus, I., et al. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]

  • Islam, M.R., et al. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Drug Safety. Available at: [Link]

  • Reddy, P.T., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. Available at: [Link]

  • Armstrong, D.W., et al. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC International. Available at: [Link]

  • The Analytical Scientist. (2017). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Available at: [Link]

  • Sridhar, G., et al. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]

  • Nakashima, K., et al. (2013). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Journal of Separation Science. Available at: [Link]

  • Lee, J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. National Library of Medicine. Available at: [Link]

  • PubMed. (2024). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

  • Aapptec Peptides. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Aapptec. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative LC-MS Analysis of N-Boc-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous pharmaceutical compounds underscores its importance.[1] Protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a common and critical step in multi-step syntheses, enhancing stability and enabling selective modifications. Consequently, the robust and accurate analysis of N-Boc-piperidine derivatives is not merely a quality control checkpoint; it is fundamental to the integrity of the drug discovery process.

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for these vital intermediates. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our focus is on providing field-proven insights to empower you to select, develop, and troubleshoot analytical methods with confidence.

The Analytical Challenge: Understanding N-Boc-Piperidine Derivatives

The analytical strategy for any molecule is dictated by its physicochemical properties. For N-Boc-piperidine derivatives, several characteristics demand careful consideration:

  • The Labile Nature of the Boc Group: The tert-butoxycarbonyl protecting group is designed for easy removal under acidic conditions.[2] This inherent reactivity presents a challenge during LC-MS analysis, as standard reversed-phase mobile phases often contain acid modifiers like formic acid or trifluoroacetic acid (TFA). While 0.1% TFA is generally considered safe for the Boc group during the chromatographic run, prolonged exposure or harsh conditions during sample processing (e.g., evaporation) can cause partial deprotection, leading to inaccurate quantification and purity assessment.[3]

  • Polarity and Chromatography: The Boc group significantly increases the lipophilicity of the piperidine ring. This property makes reversed-phase HPLC the separation method of choice. However, the polarity can vary widely depending on other substituents on the ring, requiring careful optimization of chromatographic conditions to achieve adequate retention and separation from impurities.

  • Mass Spectrometric Behavior: Under electrospray ionization (ESI), N-Boc-piperidine derivatives readily form protonated molecules [M+H]⁺. However, the Boc group is prone to characteristic fragmentation, often through the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[4] This fragmentation can occur in the ionization source ("in-source decay") or during tandem MS (MS/MS) analysis and is a key diagnostic feature.[5]

LC-MS/MS: The Gold Standard for Sensitivity and Selectivity

For the validation of synthetic intermediates like N-Boc-piperidine derivatives, LC-MS/MS has become the premier analytical technique.[6] Its power lies in the coupling of high-resolution chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry. This combination allows for:

  • Unambiguous Identification: Confirmation of the target molecule's identity based on both its retention time and its specific mass-to-charge ratio (m/z) and fragmentation pattern.

  • High Sensitivity: Detection and quantification of the main compound and any impurities at very low levels, often in the sub-µg/kg range.[6]

  • Superior Selectivity: The ability to distinguish the analyte of interest from a complex mixture of starting materials, byproducts, and degradants, even if they co-elute chromatographically.

Core Methodology: A Validated LC-MS/MS Protocol

A robust analytical method is built on a foundation of meticulous protocol development. The following step-by-step methodology represents a validated, field-proven approach for the analysis of a generic N-Boc-piperidine derivative. The causality behind each choice is explained to provide a framework for adaptation and troubleshooting.

Experimental Protocol: LC-MS/MS Analysis of N-Boc-Piperidine Derivatives

1. Sample Preparation

  • Objective: To prepare a sample that is clean, within the linear range of the instrument, and in a solvent compatible with the mobile phase.

  • Protocol:

    • Aliquot Reaction Mixture: Take a small, representative aliquot (e.g., 10 µL) from the crude reaction mixture.

    • Quench (if necessary): If the reaction is ongoing, quench it by diluting the aliquot into a larger volume of a solvent like acetonitrile or methanol. This stops the reaction and precipitates some salts.

    • Dilution: Perform a serial dilution of the quenched sample into the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The goal is to reach a final concentration in the low ng/mL to low µg/mL range, which is typical for LC-MS analysis.

    • Filtration/Centrifugation: Filter the final diluted sample through a 0.22 µm syringe filter (PTFE or other compatible material) or centrifuge to remove any particulate matter that could clog the LC system.

    • Internal Standard (for Quantitation): For accurate quantification, spike the sample with a known concentration of a stable isotope-labeled internal standard (SIL-IS) if available. This is crucial for mitigating matrix effects.[6]

2. Liquid Chromatography

  • Objective: To achieve baseline separation of the target analyte from impurities with good peak shape.

  • Instrumentation: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Parameters:

    • Column: A C18 reversed-phase column is the most versatile and common choice.[7][8] A typical dimension is 2.1 mm x 50 mm with a particle size of <2 µm for fast, high-efficiency separations.

      • Rationale: The C18 stationary phase provides excellent hydrophobic retention for the lipophilic N-Boc-piperidine structure.

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Rationale: Formic acid provides protons for efficient ESI+ ionization and creates a pH that ensures sharp peak shapes for basic compounds like piperidines.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Rationale: Acetonitrile is a common organic solvent with low viscosity and good UV transparency, providing strong elution strength for the analytes.

    • Gradient: A typical gradient would be:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B (Re-equilibration)

      • Rationale: A gradient elution is necessary to separate compounds with a range of polarities and to elute the highly retained N-Boc derivative in a reasonable time with sharp peaks.

    • Flow Rate: 0.4 mL/min.

      • Rationale: This flow rate is suitable for a 2.1 mm ID column and is compatible with standard ESI sources.

    • Column Temperature: 30-40 °C.[8]

      • Rationale: Maintaining a constant, elevated temperature reduces mobile phase viscosity, improves peak shape, and ensures reproducible retention times.

    • Injection Volume: 1-5 µL.[8]

3. Mass Spectrometry

  • Objective: To detect and confirm the identity of the analyte and to quantify it with high selectivity.

  • Instrumentation: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Rationale: The piperidine nitrogen is basic and readily accepts a proton in the acidic mobile phase, making ESI+ the ideal ionization mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification; Full Scan for impurity profiling.

      • Rationale: MRM provides the highest sensitivity and selectivity for known target compounds by monitoring a specific precursor-to-product ion transition.

    • Key MRM Transitions:

      • Precursor Ion: [M+H]⁺ (the protonated molecular weight of the specific N-Boc-piperidine derivative).

      • Product Ion 1 (Quantifier): Often corresponds to [M+H - 56]⁺, representing the loss of isobutylene.[4] This is typically a stable and abundant fragment.

      • Product Ion 2 (Qualifier): Often corresponds to [M+H - 100]⁺, representing the loss of the entire Boc group.[4] This confirms the identity of the analyte.

    • Source Parameters: (Must be optimized for the specific instrument and compound)

      • Capillary Voltage: ~3-4 kV

      • Gas Temperature: ~300-350 °C

      • Gas Flow: ~8-12 L/min

      • Collision Energy: Optimized for each MRM transition to maximize the product ion signal.

Visualization of the Analytical Workflow

The entire process, from sample preparation to data analysis, can be visualized as a logical flow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot Reaction Mixture p2 Dilution & Quenching p1->p2 p3 Filtration p2->p3 a1 HPLC Separation (C18 Column) p3->a1 Inject a2 ESI+ Ionization a1->a2 a3 Tandem MS (MRM / Full Scan) a2->a3 d1 Integration & Quantification a3->d1 Acquire Data d2 Purity Assessment d1->d2

Caption: A typical workflow for the LC-MS/MS analysis of N-Boc-piperidine derivatives.

Deciphering the Data: Characteristic Fragmentation

The key to confident identification lies in understanding the mass spectrum. For N-Boc-piperidine derivatives, fragmentation is predictable and diagnostic. The primary fragmentation pathways under ESI-CID conditions involve the Boc group itself.

Fragmentation_Pathway parent [M+H]⁺ (Precursor Ion) frag1 [M+H - C₄H₈]⁺ [M+H - 56]⁺ parent->frag1 - Isobutylene frag2 [M+H - C₅H₈O₂]⁺ [M+H - 100]⁺ parent->frag2 - Boc Group frag3 Further Ring Fragmentation frag1->frag3

Caption: Common fragmentation pathways for N-Boc protected amines in ESI-MS/MS.

The following table details the expected ions for a representative molecule, (R)-2-(Aminomethyl)-1-N-Boc-piperidine ([M+H]⁺ = 215.18).

m/z (amu)Ion SpeciesFragmentation PathwayReference
215.18 [M+H]⁺Protonated molecular ion[4]
159.12 [M+H - C₄H₈]⁺Loss of isobutylene from the Boc group[4]
115.12 [M+H - C₅H₈O₂]⁺Loss of the entire Boc group (as CO₂ + isobutylene)[4]

Comparative Analysis of Alternative Techniques

ParameterLC-MS/MSGC-MSHPLC-UV
Principle Chromatographic separation coupled with mass analysis of the analyte and its fragments.[6]Chromatographic separation of volatile analytes in the gas phase followed by mass analysis.[6]Chromatographic separation with UV detection.[6]
Selectivity Very HighHighModerate to High
Sensitivity Very High (sub-µg/kg achievable)[6]HighModerate
Sample Volatility Not requiredRequiredNot required
Derivatization Generally not requiredOften required for polar analytes to increase volatility.[6]Required for compounds lacking a UV chromophore.[6][9]
Matrix Effects Can be significant but often mitigated with an internal standard.[6][10]Less common, but can occur.[6]Can be significant.[6]
Instrumentation Cost HighModerate to HighLow to Moderate

Data synthesized from comparative analyses of 4-substituted piperidines.[6]

Advanced Considerations for a Self-Validating System

Method Validation: Any analytical method used for drug development must be validated to ensure it is fit for purpose.[11] Key validation parameters include:

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte in the sample. A typical N-Boc-piperidine analysis can demonstrate excellent linearity over a range of 0.1 - 100 ng/mL (r² > 0.99).[6][8]

  • Accuracy & Precision: The method must be accurate (close to the true value) and precise (reproducible). Accuracy within ±15% and precision (%CV) ≤15% are common targets.[6][12]

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified. For piperidine impurities, LOQs as low as 0.05 µg/kg have been reported.[6]

Matrix Effects: The co-elution of other components from the sample matrix (e.g., salts, reagents) can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[10][13] This is a major concern in LC-MS.[14] Mitigation strategies include:

  • Effective Sample Cleanup: To remove interfering components.

  • Chromatographic Separation: Optimizing the gradient to separate the analyte from matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.[6]

Chiral Separations: Many piperidine-containing drugs are chiral, and their enantiomers can have different pharmacological activities.[15] If the synthesis of an N-Boc-piperidine derivative is stereospecific, enantiomeric purity must be confirmed. This is typically done using chiral chromatography (HPLC or SFC) with a chiral stationary phase (CSP).[9][16] While LC-MS can be coupled with chiral separations, UV detection is often sufficient and more straightforward for this specific application.[9]

Conclusion

The LC-MS/MS analysis of N-Boc-piperidine derivatives is a powerful and essential tool in the pharmaceutical industry. Its high sensitivity and selectivity provide an unparalleled level of confidence in the identity, purity, and quantity of these crucial synthetic intermediates.[6] By understanding the inherent chemical properties of the N-Boc-piperidine structure, from the lability of the protecting group to its characteristic fragmentation patterns, researchers can develop robust, reliable, and self-validating analytical methods. This guide provides the foundational principles, a detailed experimental framework, and the comparative context necessary to navigate the analytical challenges and ensure the highest data quality in the drug development pipeline.

References

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 24, 2026, from [Link]

  • Krska, S. W., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. ACS Publications. Retrieved January 24, 2026, from [Link]

  • Li, Q., et al. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Retrieved January 24, 2026, from [Link]

  • Chromatographic Separations and Analysis of Enantiomers. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine. Retrieved January 24, 2026, from [Link]

  • García-Ramos, Y., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2020). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Adamowicz, P., & Tokarczyk, B. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2018). PubMed. Retrieved January 24, 2026, from [Link]

  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Retrieved January 24, 2026, from [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved January 24, 2026, from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. Retrieved January 24, 2026, from [Link]

  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2002). PubMed. Retrieved January 24, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved January 24, 2026, from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved January 24, 2026, from [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (2009). PubMed. Retrieved January 24, 2026, from [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT. Retrieved January 24, 2026, from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC International. Retrieved January 24, 2026, from [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. Retrieved January 24, 2026, from [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Retrieved January 24, 2026, from [Link]

  • Piperine mass fragments: possible structures of major mass spectral... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

A Researcher's Guide to the Conformational Analysis of N-Boc-3-methyl-4-piperidinecarboxylic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule—its conformation—is a critical determinant of its biological activity. For small molecules incorporating cyclic scaffolds, such as the piperidine ring, this conformational preference dictates how the molecule presents its pharmacophoric features to a biological target. N-Boc-3-methyl-4-piperidinecarboxylic acid is a valuable chiral building block in medicinal chemistry, and a thorough understanding of its conformational landscape is paramount for its effective utilization in the design of novel therapeutics.

This guide provides a comprehensive comparison of the primary analytical techniques used to elucidate the conformational properties of this compound. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling. By presenting the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers aiming to characterize this and similar substituted piperidine systems.

The Conformational Dichotomy of a Substituted Piperidine

The conformational flexibility of the piperidine ring is well-established, primarily existing in two low-energy chair conformations that can interconvert via a higher-energy boat or twist-boat intermediate. For this compound, the key questions revolve around the preferred orientation (axial or equatorial) of the methyl and carboxylic acid substituents on the piperidine ring.

The bulky N-Boc group significantly influences the conformational equilibrium. Due to A(1,3) strain, the tert-butoxycarbonyl group will preferentially orient its carbonyl group to minimize steric interactions with the C2 and C6 axial protons. This, in turn, can influence the preference of the C3 and C4 substituents. The relative stereochemistry of the methyl and carboxylic acid groups (cis or trans) will further dictate the energetically most favorable conformation.

The two primary chair conformers for a cis-3,4-disubstituted piperidine would be a diequatorial conformer and a diaxial conformer. For a trans isomer, the conformers would have one axial and one equatorial substituent. Generally, bulky substituents prefer to occupy the more spacious equatorial positions to minimize steric strain. However, other factors such as hydrogen bonding (intramolecular or with a solvent) and electronic effects can influence this preference.

Below is a workflow outlining the integrated approach to conformational analysis that we will be exploring.

cluster_0 Conformational Analysis Workflow cluster_1 NMR Techniques start This compound Sample nmr NMR Spectroscopy (Solution-State Analysis) start->nmr xray X-Ray Crystallography (Solid-State Analysis) start->xray dft Computational Modeling (In Silico Analysis) start->dft nmr_1d 1D ¹H NMR (Coupling Constants) nmr->nmr_1d data_integration Data Integration & Comparison xray->data_integration dft->data_integration nmr_2d 2D NOESY/ROESY (Spatial Proximity) nmr_1d->nmr_2d nmr_vt Variable Temperature NMR (Ring Inversion Barrier) nmr_2d->nmr_vt nmr_vt->data_integration conclusion Elucidation of Dominant Conformations and Dynamic Behavior data_integration->conclusion

Caption: Integrated workflow for the conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution, providing insights into the average conformation and the dynamics of conformational exchange.

1D ¹H NMR: Deciphering Coupling Constants

The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is described by the Karplus equation, which relates ³J to the dihedral angle between the protons. In a piperidine ring, large ³J values (typically 8-13 Hz) are indicative of a trans-diaxial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

Experimental Causality: By carefully analyzing the multiplicity and coupling constants of the ring protons, particularly H3 and H4, we can infer the preferred orientation of the methyl and carboxylic acid groups. For instance, a large coupling constant between H3 and H4 would strongly suggest they are in a trans-diaxial arrangement, which would correspond to a diequatorial orientation of the methyl and carboxyl substituents in a cis isomer.

Protocol: 1D ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium through hydrogen bonding.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Temperature: 298 K (25 °C).

    • Spectral Width: A range covering from approximately -1 to 10 ppm.

    • Number of Scans: 16-64 scans for adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

2D NOESY/ROESY: Mapping Spatial Proximity

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one proton spin population leads to an intensity change in the signals of spatially close protons (typically < 5 Å). 2D NOESY (for small to large molecules) and ROESY (particularly effective for medium-sized molecules where the NOE can be zero) experiments are invaluable for identifying which protons are near each other in space.[1]

Experimental Causality: For our target molecule, key NOE correlations can unambiguously determine the relative orientation of the substituents. For example, in a diequatorial conformer of the cis isomer, a strong NOE would be expected between the axial H3 and the axial protons on C2 and C5. Conversely, in a diaxial conformer, NOEs would be observed between the axial methyl group and other axial protons.

Protocol: 2D NOESY/ROESY Acquisition

  • Sample Preparation: Use the same sample as for the 1D ¹H NMR. For small molecules, it is crucial to remove dissolved oxygen, which can quench the NOE, by using the freeze-pump-thaw method.[1]

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard noesygpphpp or roesygpphpp.

    • Mixing Time: This is a crucial parameter. For small molecules, a mixing time of 500-800 ms is a good starting point for NOESY. For ROESY, 200-400 ms is typical.

    • Number of Scans: 8-16 scans per increment.

    • Temperature: 298 K.

  • Data Processing: Process the 2D data using appropriate software to generate a contour plot. Analyze the cross-peaks, which indicate NOE correlations between protons.

Variable Temperature (VT) NMR: Quantifying Dynamics

If the piperidine ring is undergoing rapid chair-chair interconversion on the NMR timescale at room temperature, the observed spectrum will be an average of the two conformers. By lowering the temperature, this exchange can be slowed down, potentially reaching the "slow exchange regime" where separate signals for each conformer can be observed.

Experimental Causality: VT-NMR allows for the determination of the coalescence temperature (Tc), the temperature at which the signals for the two exchanging sites merge.[2][3] From Tc and the frequency difference between the signals in the slow exchange regime, the Gibbs free energy of activation (ΔG‡) for the ring inversion can be calculated using the Eyring equation.[2] This provides quantitative data on the energy barrier of the conformational change.

Protocol: Variable Temperature NMR

  • Sample Preparation: Prepare a sample in a solvent with a low freezing point and a high boiling point to allow for a wide temperature range (e.g., toluene-d₈ or CD₂Cl₂).

  • Instrumentation: An NMR spectrometer equipped with a variable temperature unit.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • Incrementally decrease the temperature (e.g., in 10 K steps) and acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes at each new temperature.

    • Observe the broadening and eventual splitting of key signals (e.g., the ring protons).

    • Identify the coalescence temperature (Tc).

    • Continue to lower the temperature to observe the well-resolved signals of the individual conformers.

  • Data Analysis: Use the appropriate equations to calculate the rate of exchange (k) and the activation energy (ΔG‡).[2]

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles. This technique serves as a "gold standard" for a single conformation.

Experimental Causality: The crystal structure reveals the conformation that is most stable in the crystalline lattice. While this may not be the same as the dominant conformation in solution due to packing forces and the absence of solvent, it provides a crucial, experimentally determined low-energy structure that can be used to benchmark computational models. The crystal structure of a related compound, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, confirms a chair conformation for the piperidine ring.[4]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Use a modern X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα).

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the model against the experimental data to obtain the final structure with high precision.

Computational Modeling: In Silico Exploration and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful complementary tool for conformational analysis. It allows for the exploration of the potential energy surface of a molecule and the calculation of the relative energies of different conformers.

Experimental Causality: DFT calculations can predict the geometries and relative stabilities of various possible conformers (e.g., chair with axial/equatorial substituents, twist-boat).[5] This is particularly useful for understanding conformers that may be present in solution but are not observed in the solid state. A good computational protocol involves geometry optimization followed by frequency calculations to confirm that the structures are true energy minima. The choice of functional and basis set is critical for obtaining accurate results.[6] For instance, the M06-2X functional with a suitable basis set like 6-311+G(d,p) often provides a good balance of accuracy and computational cost for organic molecules.[7]

Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: Build the different possible conformers of this compound (e.g., cis-diequatorial, cis-diaxial, trans-ax/eq, trans-eq/ax) using a molecular modeling program.

  • Geometry Optimization:

    • Perform a geometry optimization for each conformer using a DFT method (e.g., B3LYP-D3 or M06-2X) and a basis set (e.g., 6-31G(d)).[7]

    • Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the solution environment.

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

    • The frequency calculation also provides the Gibbs free energy, which can be used to determine the relative populations of the conformers at a given temperature using the Boltzmann distribution.

  • Refined Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

Comparative Analysis and Data Synthesis

The true power of a comprehensive conformational analysis lies in the integration of data from all three techniques.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Solution-state conformation(s), conformational dynamics (energy barriers), spatial proximity of atoms.Provides data in a biologically relevant medium (solution). Can characterize dynamic processes.Provides a population-weighted average structure; interpretation can be complex for systems in fast exchange.
X-ray Crystallography Precise solid-state structure, bond lengths, and angles.Unambiguous determination of a single conformation. Provides a benchmark for computational methods.Crystal packing forces can favor a conformation not dominant in solution. Requires suitable single crystals.
Computational Modeling Geometries and relative energies of all possible conformers and transition states.Allows exploration of high-energy or transient structures. Cost-effective for initial screening.Accuracy is dependent on the level of theory and basis set used. Results must be validated by experimental data.

Synergistic Interpretation:

  • The crystal structure provides a definite starting point. Does the dominant solution-state conformation determined by NMR match the solid-state structure?

  • If not, DFT calculations can help rationalize the energy difference between the solid-state conformer and other low-energy conformers in a simulated solvent environment.

  • NMR-derived coupling constants and NOEs should be consistent with the lowest-energy conformer predicted by DFT. Discrepancies may indicate that the computational model needs refinement or that multiple conformers are significantly populated in solution.

  • The energy barrier for ring inversion from VT-NMR can be compared to the transition state energies calculated by DFT, providing a rigorous validation of the computational method.

By employing this multi-faceted approach, researchers can build a robust and self-validating model of the conformational behavior of this compound, enabling a more rational and structure-guided approach to its application in drug design and development.

References

  • Wenge, A. M., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(5), 2197. [Link]

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis, 2nd ed. Wiley-VCH. [Link]

  • Bursch, M., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(28), e202205735. [Link]

  • Flippen-Anderson, J. L., et al. (1991). The X-ray crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine methobromide (the carbamate analogue of 4-DAMP methiodide). British Journal of Pharmacology, 103(4), 1853–1857. [Link]

  • Guchhait, G., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 890-896. [Link]

  • Gomes, J. R. B., et al. (2016). Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. Journal of the Brazilian Chemical Society, 27(8), 1431-1444. [Link]

  • Wenge, A. M., et al. (2017). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 7(1), 223-233. [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. [Link]

  • University of Leicester. Variable Temperature NMR Experiments. [Link]

  • Zhang, M., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8485–8492. [Link]

  • Sasikumar, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 29-33. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of N-Boc-3-methyl-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Personnel

As a cornerstone of contemporary drug discovery and organic synthesis, N-Boc-3-methyl-4-piperidinecarboxylic acid and its structural analogs are invaluable intermediates. Their safe and effective use hinges on a robust understanding of their hazard profile and the implementation of rigorous safety protocols. This guide provides essential, actionable information for researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment: A Proactive Stance

  • Skin Irritation: Direct contact can lead to localized redness, inflammation, and discomfort.[1][2]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]

  • Harmful if Swallowed or Inhaled: Ingestion or significant inhalation may be harmful.[1][2][3]

A proactive risk assessment is therefore critical before commencing any work. This involves evaluating the scale of the experiment, the potential for dust or aerosol generation, and the adequacy of existing engineering controls.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent theme across all safety data for related compounds is the mandatory use of appropriate PPE. This is not merely a recommendation but a critical barrier between the researcher and potential harm.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses are insufficient.[1][4][5]
Hand Protection Nitrile or butyl rubber gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation.[4] The integrity of gloves should be checked before each use.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator.Essential when working with the solid compound outside of a certified chemical fume hood or if there is a risk of dust generation.[6][7]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring the well-being of all laboratory personnel.

  • Designated Area: All handling of solid this compound should be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.

  • Engineering Controls: Ensure proper ventilation.[3][5] Local exhaust ventilation should be used if a fume hood is not available.

  • Dispensing: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid scooping techniques that can generate dust.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[2][5]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: If the reaction requires heating, conduct it in a well-ventilated fume hood and use appropriate condensers to minimize the release of vapors.

  • Avoid Contact: At all stages, avoid direct contact with the skin, eyes, and clothing.[3][5]

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_start Don PPE weigh Weigh Compound in Fume Hood prep_start->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate exposure Exposure Response reaction->exposure dispose Dispose of Waste decontaminate->dispose spill Spill Response dispose->spill

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.